Fsllry-NH2
Description
Structure
2D Structure
Properties
Molecular Formula |
C39H60N10O8 |
|---|---|
Molecular Weight |
797.0 g/mol |
IUPAC Name |
N-[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C39H60N10O8/c1-22(2)17-30(36(55)45-28(11-8-16-44-39(42)43)35(54)46-29(33(41)52)20-25-12-14-26(51)15-13-25)47-37(56)31(18-23(3)4)48-38(57)32(21-50)49-34(53)27(40)19-24-9-6-5-7-10-24/h5-7,9-10,12-15,22-23,27-32,50-51H,8,11,16-21,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,54)(H,47,56)(H,48,57)(H,49,53)(H4,42,43,44) |
InChI Key |
KMSCNWHRNILNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
Fsllry-NH2: A Dual-Modality Peptide with Implications for PAR2 Inhibition and MrgprC11/X1 Agonism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fsllry-NH2 is a synthetic peptide initially identified as a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a myriad of inflammatory and pathological processes. While its inhibitory effects on PAR2 are well-documented, recent studies have unveiled a surprising agonistic activity on Mas-related G protein-coupled Receptor C11 (MrgprC11) and its human ortholog, MRGPRX1. This dual modality of this compound presents a complex yet intriguing pharmacological profile, with significant implications for therapeutic development. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols.
Core Mechanism of Action
This compound exhibits a dual mechanism of action, functioning as both an antagonist for PAR2 and an agonist for MrgprC11 and its human ortholog MRGPRX1.
1.1. PAR2 Antagonism: this compound acts as a competitive antagonist at the PAR2 receptor. PAR2 is typically activated by the proteolytic cleavage of its N-terminus by serine proteases, such as trypsin, which exposes a tethered ligand that binds to the receptor and initiates signaling. This compound is believed to interfere with the binding of the tethered ligand, thereby preventing receptor activation and downstream signaling cascades. This inhibitory action has been shown to be selective for PAR2.[1][2][3]
1.2. MrgprC11/MRGPRX1 Agonism: In a surprising discovery, this compound was found to directly activate MrgprC11, a receptor expressed in sensory neurons, in a dose-dependent manner.[4][5] It also demonstrates moderate activation of the human ortholog, MRGPRX1.[4][5] This agonist activity is distinct from its effects on PAR2 and triggers a separate signaling pathway, primarily associated with itch sensation.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the bioactivity of this compound.
| Parameter | Receptor | Cell Line | Value | Reference |
| IC50 | PAR2 | KNRK cells | 50 µM | [1] |
| Parameter | Receptor | Cell Line | Value | Reference |
| EC50 | MrgprC11 | HEK293T cells | 20.31 µM | [6] |
Signaling Pathways
The dual action of this compound results in the modulation of two distinct signaling pathways.
3.1. PAR2 Antagonism Signaling Pathway
As an antagonist, this compound blocks the canonical PAR2 signaling cascade. Activated PAR2 typically couples to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of downstream effectors like extracellular signal-regulated kinase (ERK). By blocking PAR2 activation, this compound inhibits these downstream events.
Caption: this compound inhibition of the PAR2 signaling pathway.
3.2. MrgprC11/MRGPRX1 Agonism Signaling Pathway
As an agonist for MrgprC11 and MRGPRX1, this compound initiates a signaling cascade that is also dependent on Gαq/11. This leads to the activation of PLC, subsequent generation of IP3, and the release of intracellular calcium via IP3 receptors. This increase in intracellular calcium is further amplified by the opening of Transient Receptor Potential Canonical (TRPC) ion channels.[4][5]
Caption: this compound activation of the MrgprC11/X1 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
4.1. Intracellular Calcium Mobilization Assay
This assay is used to measure the ability of this compound to either inhibit PAR2-mediated calcium release or to induce calcium mobilization through MrgprC11/X1 activation.
-
Cell Culture and Plating:
-
Culture HEK293T cells transiently or stably expressing the receptor of interest (PAR2 or MrgprC11/X1) in appropriate growth medium.
-
Seed the cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.[3]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions. Probenecid may be included to prevent dye leakage.
-
Remove the growth medium from the cell plates and add the dye-loading solution to each well.
-
Incubate the plates for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature in the dark.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of this compound and any agonist/antagonist controls in an appropriate assay buffer.
-
For antagonist assays, pre-incubate the cells with this compound before adding a PAR2 agonist (e.g., trypsin or SLIGRL-NH2).
-
For agonist assays, add this compound directly to the cells.
-
Use a fluorescence plate reader to measure the change in fluorescence intensity over time, with excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Caption: Workflow for the intracellular calcium mobilization assay.
4.2. ERK1/2 Phosphorylation Western Blot Assay
This assay is used to determine the effect of this compound on the activation of the ERK signaling pathway, a downstream effector of PAR2.
-
Cell Culture and Treatment:
-
Culture cells (e.g., cardiac fibroblasts) in appropriate growth medium until they reach a desired confluency.[7]
-
Serum-starve the cells for a specified period (e.g., 24 hours) to reduce basal ERK phosphorylation.
-
Treat the cells with this compound for various time points and concentrations, with or without a PAR2 agonist.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Caption: Workflow for the ERK1/2 phosphorylation western blot assay.
4.3. In Vivo Neurological Outcome Assessment in a Rat Model of Asphyxial Cardiac Arrest
This protocol assesses the neuroprotective effects of this compound in an in vivo model of global cerebral ischemia.
-
Animal Model:
-
Drug Administration:
-
Neurological Function Evaluation:
-
Assess neurological function at various time points post-cardiac arrest (e.g., 24, 48, and 72 hours) using a standardized Neurological Deficit Score (NDS).[7][10][11][12][13] The NDS evaluates general behavior, alertness, sensory function, motor function, and coordination.
-
Perform a T-maze test to evaluate cognitive function, specifically spontaneous alternation, which is sensitive to hippocampal dysfunction.[8][9][14][15][16]
-
-
Histopathological Analysis:
-
At the end of the study period, perfuse the animals and collect the brains.
-
Perform Fluoro-Jade C staining on brain sections to specifically label degenerating neurons, particularly in the hippocampus.[1][17][18][19][20]
-
Quantify the number of Fluoro-Jade C-positive cells to assess the extent of neuronal degeneration.
-
Caption: Workflow for the in vivo neurological outcome assessment.
Conclusion
This compound is a fascinating research tool with a dual personality, acting as a PAR2 antagonist and a MrgprC11/X1 agonist. This technical guide provides a foundational understanding of its complex mechanism of action, supported by quantitative data, signaling pathway diagrams, and detailed experimental protocols. For researchers in inflammation, pain, neuroscience, and drug discovery, a thorough understanding of this dual activity is critical for the accurate interpretation of experimental results and for the potential development of novel therapeutics targeting these pathways. The off-target agonism of this compound on MrgprC11/X1 highlights the importance of comprehensive pharmacological profiling in drug development.
References
- 1. histo-chem.com [histo-chem.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Hyperacute autonomic and cortical function recovery following cardiac arrest resuscitation in a rodent model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. T-maze - Wikipedia [en.wikipedia.org]
- 10. Improving neurological outcomes post-cardiac arrest in a rat model: immediate hypothermia and quantitative EEG monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. researchgate.net [researchgate.net]
- 13. Neurological recovery by EEG bursting after resuscitation from cardiac arrest in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. T-maze alternation in the rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. biosensis.com [biosensis.com]
- 18. biosensis.com [biosensis.com]
- 19. Application of Fluoro-Jade C in Acute and Chronic Neurodegeneration Models: Utilities and Staining Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 20. docs.aatbio.com [docs.aatbio.com]
Fsllry-NH2 as a PAR2 Antagonist: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 2 (PAR2), a G protein-coupled receptor, is a key player in a multitude of physiological and pathological processes, including inflammation, pain, and tissue repair.[1][2] Its activation by serine proteases, such as trypsin and mast cell tryptase, initiates a cascade of intracellular signaling events. Fsllry-NH2 is a synthetic peptide that has been identified as a competitive antagonist of PAR2, making it a valuable tool for investigating the roles of this receptor and a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and a discussion of its off-target effects.
Mechanism of Action
This compound functions as a PAR2 antagonist by competitively blocking the receptor's activation.[3] PAR2 is activated through proteolytic cleavage of its extracellular N-terminus, which unmasks a "tethered ligand" sequence (SLIGKV-NH2 in humans). This tethered ligand then binds to the extracellular loop 2 (ECL-2) of the receptor, inducing a conformational change that triggers downstream signaling. This compound is believed to interfere with this process by binding to the tethered ligand docking site on ECL-2, thereby preventing the intramolecular activation of the receptor.[3]
Quantitative Data
The inhibitory potency of this compound against PAR2 activation has been quantified in various in vitro systems. The following table summarizes the available quantitative data.
| Parameter | Value | Cell Line/System | Agonist | Reference |
| IC50 | 50-200 µM | Not specified | Trypsin | [3] |
| IC50 | 50 µM | PAR2-KNRK cells | Trypsin | [4] |
| Effective Concentration | 0.5 µM | Human lung primary cells | AC264613 | [5][6] |
PAR2 Signaling Pathways
PAR2 activation initiates a complex network of intracellular signaling pathways, which can be broadly categorized into G protein-dependent and G protein-independent (β-arrestin-mediated) pathways.
G Protein-Dependent Signaling
Activated PAR2 can couple to multiple G protein subtypes, leading to the activation of distinct downstream effectors.
PAR2 G Protein-Dependent Signaling Pathways.
β-Arrestin-Mediated Signaling
In addition to G protein coupling, PAR2 can signal through a G protein-independent pathway involving β-arrestins. Upon receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This not only leads to receptor desensitization and internalization but also initiates a second wave of signaling by acting as a scaffold for various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) cascade.
PAR2 β-Arrestin-Mediated Signaling Pathway.
Experimental Protocols
In Vitro: Calcium Mobilization Assay
This protocol is designed to measure the ability of this compound to inhibit PAR2-agonist-induced intracellular calcium mobilization in a cell-based assay.
Materials:
-
Cells expressing PAR2 (e.g., HEK293, KNRK, or primary cells)
-
96-well black, clear-bottom microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
PAR2 agonist (e.g., Trypsin, SLIGRL-NH2)
-
This compound
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed PAR2-expressing cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS with HEPES.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with HBSS with HEPES to remove excess dye.
-
Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and set the excitation and emission wavelengths appropriate for the calcium dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject the PAR2 agonist at a predetermined EC80 concentration into the wells.
-
Continue to record the fluorescence for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound to determine the IC50 value.
-
Calcium Mobilization Assay Workflow.
In Vivo: Mouse Model of Thermal Hyperalgesia
This protocol describes the use of this compound in a mouse model of PAR2-mediated thermal hyperalgesia.
Materials:
-
Male C57BL/6 mice
-
This compound
-
PAR2 agonist (e.g., SLIGRL-NH2)
-
Saline (vehicle)
-
Plantar test apparatus (Hargreaves' test)
-
Intraplantar injection needles (30-gauge)
Procedure:
-
Acclimation: Acclimate the mice to the experimental setup, including the plantar test apparatus, for several days before the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat source for each mouse.
-
Drug Administration:
-
Administer this compound or vehicle via a relevant route (e.g., intraperitoneal, intraplantar) at a predetermined time before the agonist challenge.
-
-
Agonist Challenge: Inject the PAR2 agonist intraplantarly into the hind paw of the mice.
-
Nociceptive Testing: At various time points after the agonist injection (e.g., 15, 30, 60, 120 minutes), measure the paw withdrawal latency using the plantar test apparatus. A decrease in withdrawal latency indicates thermal hyperalgesia.
-
Data Analysis:
-
Calculate the change in paw withdrawal latency from baseline for each mouse.
-
Compare the responses between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
-
References
- 1. β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Inhibition of the PAR2 Signaling Pathway by FSLLRY-NH2
Introduction
Protease-Activated Receptor 2 (PAR2), a member of the G protein-coupled receptor (GPCR) family, is a key player in a variety of physiological and pathophysiological processes, including inflammation, pain, and metabolism.[1][2] Unlike typical GPCRs that are activated by soluble ligands, PAR2 is activated via the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase.[3] This cleavage unmasks a tethered ligand sequence (SLIGKV-NH2 in humans, SLIGRL-NH2 in rodents) which binds to the receptor's second extracellular loop, initiating signal transduction.[3][4]
Given its role in disease, the inhibition of the PAR2 signaling pathway is a significant area of therapeutic interest. This compound is a synthetic peptide that has been identified as a selective PAR2 antagonist.[5] This technical guide provides a comprehensive overview of the PAR2 signaling pathway, the mechanism of its inhibition by this compound, relevant quantitative data, and detailed experimental protocols for studying this interaction.
Core Signaling Pathways
Canonical PAR2 Signaling Pathway
Activation of PAR2 by proteases initiates a signaling cascade predominantly through the Gαq/11 subunit.[6] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[5] These events lead to the activation of downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and PI3K pathways, ultimately modulating cellular responses like inflammation and collagen production.[3]
Off-Target Activation of MrgprC11 by this compound
Recent studies have revealed a critical caveat to the use of this compound as a specific PAR2 antagonist. It has been demonstrated that this compound can directly activate the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1.[7] This off-target activation surprisingly triggers the same Gαq/11-PLC-Ca2+ signaling cascade, leading to outcomes such as the sensation of itch.[6][7] This finding is of paramount importance for drug development, highlighting the need to screen for activity at MRGPRs when designing PAR2 inhibitors.[7]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various cellular models. The following tables summarize key findings.
Table 1: In Vitro Inhibitory Efficacy of this compound on PAR2 Signaling
| Cell Type | Assay | Agonist | This compound Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| PAR2-KNRK cells | Calcium Signaling | Trypsin (2 nM) | 200 µM | Inhibition of trypsin-induced signaling | [4] |
| PAR2-KNRK cells | Not specified | Not specified | IC50: 50 µM | Inhibition of PAR2 activation | [8] |
| Bronchial/Tracheal Epithelial Cells | Intracellular Calcium Mobilization | PAR-2 agonist (AC264613) | Not specified | Significant decrease (P = .01) to undetectable levels | [3] |
| Human Small Airway Epithelial Cells | Intracellular Calcium Mobilization | PAR-2 agonist (AC264613) | Not specified | Significant decrease (P = .0024) | [3] |
| Bronchial Smooth Muscle Cells | Intracellular Calcium Mobilization | PAR-2 agonist (AC264613) | Not specified | Significant decrease (P = .0001) | [3] |
| Asthmatic Bronchial Smooth Muscle Cells | Intracellular Calcium Mobilization | PAR-2 agonist (AC264613) | Not specified | Significant decrease (P = .01) |[3] |
Table 2: Effects of this compound on Downstream Inflammatory and Signaling Markers
| Cell Type | Condition | Measured Markers | This compound Treatment | Observed Effect | Reference |
|---|---|---|---|---|---|
| HepG2 cells | H₂O₂ Induced Stress | IL-1β, IL-8, TNF-α, SAPK/JNK (mRNA & protein) | Co-treatment with H₂O₂ | Dose-dependent attenuation of H₂O₂-induced increases | [1] |
| Isolated Cardiac Fibroblasts | Not specified | ERK activation, Collagen production | Not specified | Blocked activation and production | |
| Asthmatic-derived Eosinophils | PAR-2 agonist stimulation | PI3K | Not specified | Significant decrease (P = .01) in PI3K activation | [3] |
| Asthmatic-derived Eosinophils | PAR-2 agonist stimulation | Intracellular Calcium Mobilization | Not specified | No significant change |[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of PAR2 inhibition. Below are protocols for key experiments.
Intracellular Calcium Mobilization Assay
This assay is the primary method for assessing PAR2 activation and inhibition by measuring changes in cytosolic calcium concentration.
Objective: To quantify the ability of this compound to inhibit agonist-induced intracellular calcium mobilization in PAR2-expressing cells.
Materials:
-
PAR2-expressing cells (e.g., primary bronchial epithelial cells, HEK293T cells transfected with PAR2)
-
Cell culture medium (e.g., DMEM)
-
Fluorescent calcium indicator (e.g., Fluo-4 Direct™ Calcium Assay Kit)
-
PAR2 agonist (e.g., Trypsin, AC264613)
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed cells in a 96-well microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye solution (e.g., Fluo-4) to each well. Incubate for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and the PAR2 agonist in the assay buffer.
-
Antagonist Pre-incubation: Remove the dye solution. Add different concentrations of this compound (or buffer for control wells) to the wells and incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
Fluorescence Measurement: Place the microplate into the fluorescence plate reader. Set the excitation and emission wavelengths appropriate for the dye (e.g., 495 nm/516 nm for Fluo-4).
-
Baseline Reading: Record a baseline fluorescence reading for several seconds.
-
Agonist Injection: Using the plate reader's injector, add the PAR2 agonist to the wells and immediately continue recording the fluorescence signal for several minutes.
-
Data Analysis: The change in fluorescence intensity (F/F₀) over time reflects the intracellular calcium concentration. Calculate the peak response for each well. Determine the inhibitory effect of this compound by comparing the peak response in treated wells to control wells. Calculate IC50 values by fitting the concentration-response data to a suitable model.
Analysis of Inflammatory Marker Expression via qPCR
This protocol details the measurement of changes in gene expression for inflammatory cytokines following PAR2 modulation.
Objective: To determine if this compound can reverse the agonist-induced upregulation of pro-inflammatory genes.
Materials:
-
HepG2 cells or other relevant cell type
-
PAR2 agonist (e.g., H₂O₂)
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., IL-8, IL-1β, TNF-α) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment: Culture cells and treat them with the agonist (e.g., 400 µM H₂O₂) in the presence or absence of various concentrations of this compound for a specified duration (e.g., 24 hours).[1]
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Reverse transcribe a standard amount of RNA (e.g., 1 µg) into cDNA.
-
qPCR Reaction: Set up qPCR reactions containing cDNA, forward and reverse primers for a target gene, and qPCR master mix.
-
Thermal Cycling: Run the qPCR program on a thermal cycler, including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) for each sample. Normalize the Ct values of the target genes to the housekeeping gene (ΔCt). Calculate the fold change in gene expression relative to the untreated control group using the 2^(-ΔΔCt) method.
General Experimental Workflow
The logical flow for investigating this compound involves a series of steps from initial cell culture to functional and molecular analysis.
References
- 1. Inhibitory effect of this compound on inflammatory responses induced by hydrogen peroxide in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS:245329-02-6 | PAR2 peptide antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Binding Affinity of Fsllry-NH2 for PAR2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding and functional characteristics of the peptide Fsllry-NH2 as an antagonist of Protease-Activated Receptor 2 (PAR2). This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.
Introduction
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] It is uniquely activated by the proteolytic cleavage of its extracellular N-terminus, which unmasks a tethered ligand that binds to the receptor and initiates downstream signaling.[1] this compound is a synthetic hexapeptide that has been widely characterized as a competitive antagonist of PAR2, primarily by inhibiting the functional consequences of receptor activation.[2][3] This guide delves into the specifics of its interaction with PAR2.
Quantitative Data Presentation
| Parameter | Value | Cell Line | Assay Type | Agonist Used | Reference |
| IC50 | 50 µM | KNRK (Kirsten murine sarcoma virus-transformed rat kidney) cells | Calcium Mobilization | Trypsin | [2] |
| IC50 | 50-200 µM | KNRK cells | Calcium Mobilization | Trypsin | [4] |
Note: The variability in the IC50 values can be attributed to differences in experimental conditions, such as agonist concentration and cell passage number.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the antagonistic activity of this compound at PAR2 are provided below.
Inhibition of Trypsin-Induced PAR2 Activation in KNRK Cells
This protocol describes a functional assay to determine the IC50 value of this compound by measuring the inhibition of trypsin-induced intracellular calcium mobilization in KNRK cells, which endogenously express PAR2.
Materials:
-
KNRK cells
-
Trypsin (serine protease, PAR2 agonist)
-
This compound (antagonist)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Culture: Culture KNRK cells in appropriate media until they reach 80-90% confluency.
-
Cell Seeding: Seed the KNRK cells into 96-well black-walled, clear-bottom plates at a density of 5 x 10^4 cells per well and incubate overnight to allow for cell attachment.
-
Dye Loading: Wash the cells with HBSS containing 20 mM HEPES. Incubate the cells with Fluo-4 AM (4 µM) and Pluronic F-127 (0.02%) in HBSS for 1 hour at 37°C in the dark.
-
Antagonist Incubation: Wash the cells twice with HBSS to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Calcium Mobilization Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence (excitation ~485 nm, emission ~525 nm).
-
Agonist Injection: Inject a fixed concentration of trypsin (e.g., 10 nM) into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
Data Analysis: The peak fluorescence intensity following trypsin injection represents the intracellular calcium concentration. Plot the percentage of inhibition of the trypsin response against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Workflow for IC50 Determination of this compound
Caption: Workflow for determining the IC50 of this compound.
PAR2 Signaling Pathways
PAR2 activation initiates a cascade of intracellular signaling events. This compound, as an antagonist, is presumed to block these downstream effects by preventing the initial conformational change in the receptor. The primary signaling pathway involves the coupling of PAR2 to the Gαq/11 subunit of heterotrimeric G proteins. Additionally, PAR2 can signal through β-arrestin-dependent pathways.
Gαq/11-Mediated Signaling Pathway
Activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium, a key second messenger in many cellular responses.[5][6]
Caption: PAR2 Gαq/11-mediated signaling pathway.
β-Arrestin-Mediated Signaling Pathway
Upon activation, PAR2 can also be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. β-arrestins can mediate receptor desensitization and internalization, and also act as scaffolds for other signaling proteins, such as those in the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), leading to distinct cellular outcomes.[7][8]
Caption: PAR2 β-arrestin-mediated signaling pathway.
Off-Target Considerations
Recent studies have highlighted that this compound can exhibit off-target effects, most notably by acting as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) in mice and its human ortholog MRGPRX1.[5][6] This activity is independent of PAR2 and can elicit distinct physiological responses, such as itch.[5][6] Researchers should be aware of these potential off-target effects when interpreting data from experiments using this compound.
Conclusion
This compound is a valuable tool for studying the physiological and pathological roles of PAR2. While direct binding affinity data remains to be elucidated, its functional antagonism has been consistently demonstrated through the inhibition of PAR2-mediated intracellular calcium mobilization. The detailed protocols and pathway diagrams provided in this guide are intended to support researchers in the design and interpretation of experiments aimed at understanding the complex biology of PAR2 and the therapeutic potential of its modulation. Future studies employing biophysical techniques such as surface plasmon resonance or radioligand binding assays with a suitable radiolabeled PAR2 antagonist will be crucial for definitively determining the direct binding affinity of this compound to its target.
References
- 1. A New Strategy in Modulating the Protease-Activated Receptor 2 (Par2) in Autoimmune Diseases [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role for β-arrestin in mediating paradoxical β2AR and PAR2 signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arrestin Development: Emerging Roles for β-arrestins in Developmental Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Chemical and Biological Properties of Fsllry-NH2 Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of the Fsllry-NH2 peptide, a selective antagonist of Protease-Activated Receptor 2 (PAR2). This document details its physicochemical characteristics, summarizes its biological activity with quantitative data, provides detailed experimental protocols for its study, and visualizes its key signaling pathways.
Core Chemical Properties
This compound is a synthetic hexapeptide with the amino acid sequence Phe-Ser-Leu-Leu-Arg-Tyr-NH2. The C-terminus is amidated, a common modification to increase peptide stability and biological activity.
| Property | Value | Reference |
| Sequence | Phe-Ser-Leu-Leu-Arg-Tyr-NH2 | [1][2] |
| Molecular Formula | C39H60N10O8 | [3] |
| Molecular Weight | 796.97 g/mol | [3] |
| CAS Number | 245329-02-6 | [3] |
| Appearance | Crystalline solid/Powder | [1] |
| Purity | ≥95% (HPLC) | [3] |
| Solubility | Soluble to 1 mg/mL in water. | [3] |
| Storage | Store at -20°C. Stock solutions can be stored at -20°C for up to one month. It is recommended to prepare fresh solutions for optimal results. | [2][4][5] |
Biological Activity and Quantitative Data
This compound is a selective antagonist of PAR2, a G protein-coupled receptor involved in a variety of physiological and pathological processes, including inflammation and pain.[2][3][6] It has been shown to reverse taxol-induced mechanical allodynia and heat hyperalgesia, block ERK activation and collagen production in cardiac fibroblasts, and reduce symptoms in a mouse model of dermatophyte-associated itch.[3]
| Parameter | Value | Cell Line/Model | Assay | Reference |
| IC50 | 50 µM | PAR2-KNRK cells | PAR2 Antagonist Assay | [6] |
Experimental Protocols
PAR2 Antagonist Activity Assay in KNRK Cells
This protocol describes the methodology to assess the antagonistic activity of this compound on PAR2 activation in Kirsten virus-transformed rat kidney (KNRK) cells, which endogenously express PAR2.[6][7]
Materials:
-
KNRK cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin (for cell passage and as a PAR2 agonist)
-
This compound
-
Assay buffer
-
Spectrophotometer
Procedure:
-
Cell Culture: Culture KNRK cells in standard cell culture medium until they reach the desired confluence.
-
Cell Preparation: On the day of the assay, harvest the cells and resuspend them in the assay buffer.
-
Incubation with Antagonist: Incubate the KNRK cells with varying concentrations of this compound (e.g., 200 µM) at 37°C for a predetermined time (e.g., 10 to 60 minutes).[6] A vehicle control (without this compound) should be run in parallel.
-
Agonist Stimulation: Add a PAR2 agonist, such as trypsin (e.g., 10 nM), to the cell suspension to activate the PAR2 receptors.[6][8]
-
Measurement of Activity: The activation of PAR2 can be measured by various downstream readouts. One common method is to measure the release of a chromogenic substrate, such as resorufin, which reflects the proteolytic activity of trypsin.[6]
-
Data Analysis: Measure the absorbance of the released substrate using a spectrophotometer at the appropriate wavelength (e.g., 574 nm for resorufin).[6] The inhibitory effect of this compound is determined by comparing the signal in the presence and absence of the peptide. The IC50 value can be calculated from a dose-response curve.
Taxol-Induced Mechanical Allodynia in a Mouse Model
This protocol outlines the procedure to evaluate the in vivo efficacy of this compound in a mouse model of neuropathic pain induced by the chemotherapeutic agent paclitaxel.[9][10][11]
Materials:
-
C57BL/6J mice[9]
-
Paclitaxel
-
This compound
-
Vehicle for drug administration
Procedure:
-
Induction of Neuropathy: Administer paclitaxel to the mice to induce peripheral neuropathy. A common regimen is intermittent low-dose injections.[9]
-
Acclimatization: Before behavioral testing, place the mice in the testing chambers on an elevated wire grid and allow them to acclimatize for at least one hour.[12]
-
Administration of this compound: Administer this compound or vehicle to the mice through an appropriate route (e.g., intraperitoneal injection).
-
Von Frey Test:
-
Begin testing by applying a von Frey filament with a specific force (e.g., 0.6 g) to the plantar surface of the hind paw.[12]
-
Apply the filament with enough force to cause it to bend and hold for 1-2 seconds.[12]
-
A positive response is defined as a clear withdrawal or shaking of the paw.
-
If there is no response, use the next higher filament. If there is a response, use the next lower filament.
-
Continue this process until the paw has been tested multiple times (e.g., 5 times) with a rest period between each stimulus (e.g., at least 2 minutes).[12]
-
-
Data Analysis: The pattern of responses is used to calculate the 50% withdrawal threshold, which is a measure of mechanical allodynia. Compare the thresholds between the this compound-treated and vehicle-treated groups to determine the effect of the peptide.
Intracellular Calcium Mobilization Assay
This protocol details the measurement of intracellular calcium mobilization in response to PAR2 activation and its inhibition by this compound using a fluorescent calcium indicator like Fura-2 AM.[13][14][15][16]
Materials:
-
HEK293T cells expressing the target receptor (e.g., MrgprC11/MRGPRX1) or other suitable cell lines.[17]
-
Cell culture medium
-
Pluronic F-127[16]
-
Probenecid (optional, to prevent dye leakage)[16]
-
This compound
-
PAR2 agonist (e.g., SLIGRL-NH2 or Trypsin)
-
Fluorescence plate reader or microscope capable of ratiometric imaging.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well black-wall, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Washing: After incubation, wash the cells with HBS to remove extracellular dye. Add fresh HBS to the wells.
-
Baseline Measurement: Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Compound Addition: Add this compound at the desired concentration and incubate for a specified period.
-
Agonist Stimulation: Add the PAR2 agonist to stimulate the cells.
-
Fluorescence Measurement: Immediately after agonist addition, measure the fluorescence ratio (340/380 nm excitation, 510 nm emission) over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: The change in the fluorescence ratio reflects the mobilization of intracellular calcium. Compare the response in the presence and absence of this compound to determine its inhibitory effect.
Signaling Pathways
This compound exerts its antagonistic effects by modulating specific intracellular signaling pathways. As a PAR2 antagonist, it primarily interferes with G protein-coupled signaling. However, it has also been shown to activate other receptors, leading to distinct downstream events.
PAR2 Antagonism and Gαq/11 Signaling
Activation of PAR2 typically leads to the coupling of the Gαq/11 subunit of the heterotrimeric G protein. This initiates a cascade involving Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This compound, as a PAR2 antagonist, is expected to block this cascade.[19][20][21][22]
Caption: this compound antagonism of the PAR2-Gαq/11 signaling pathway.
Activation of MrgprC11 and Downstream Signaling
Interestingly, this compound has been found to act as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11). This activation also proceeds through a Gαq/11-mediated pathway, leading to PLC activation, IP3 production, and subsequent activation of Transient Receptor Potential Cation (TRPC) channels, resulting in an increase in intracellular calcium and can induce scratching behaviors in mice.[17]
Caption: this compound activation of the MrgprC11 signaling pathway.
SAPK/JNK Signaling Pathway
This compound has been shown to attenuate the increase of pro-inflammatory genes and Stress-Activated Protein Kinase/c-Jun N-terminal Kinase (SAPK/JNK) induced by oxidative stress (e.g., H2O2).[14] The SAPK/JNK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[23][24][25][26][27]
Caption: this compound mediated attenuation of the SAPK/JNK signaling pathway.
Conclusion
This compound is a valuable research tool for studying the roles of PAR2 in various physiological and pathological conditions. Its well-defined chemical properties, selective antagonistic activity at PAR2, and increasingly understood signaling mechanisms make it a cornerstone for investigations into inflammation, neuropathic pain, and other PAR2-mediated processes. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research and drug development efforts targeting this important receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | PAR2 antagonist | Hello Bio [hellobio.com]
- 3. This compound (4751) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Paclitaxel Induced Sensory Polyneuropathy with “Catwalk” Automated Gait Analysis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Characterisation of the effects of the chemotherapeutic agent paclitaxel on neuropathic pain-related behaviour, anxiodepressive behaviour, cognition, and the endocannabinoid system in male and female rats [frontiersin.org]
- 12. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. hellobio.com [hellobio.com]
- 16. ionbiosciences.com [ionbiosciences.com]
- 17. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 19. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The PAR2 inhibitor I-287 selectively targets Gαq and Gα12/13 signaling and has anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. bosterbio.com [bosterbio.com]
- 24. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 25. Activation of SAPK/JNKs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Physiological roles of SAPK/JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. JNK/SAPK Signaling Is Essential for Efficient Reprogramming of Human Fibroblasts to Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Fsllry-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of the peptide Fsllry-NH2, a known antagonist of Protease-Activated Receptor 2 (PAR2). The procedures outlined are based on established principles of Fmoc-based solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC), ensuring high purity and yield of the final product.
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
This compound, with the amino acid sequence Phe-Ser-Leu-Leu-Arg-Tyr-NH2, is efficiently synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a resin, simplifying the purification process by allowing for the removal of excess reagents and by-products by simple filtration.
Materials and Reagents
A comprehensive list of necessary materials and reagents for the synthesis is provided in the table below.
| Reagent/Material | Specification | Purpose |
| Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g substitution | Solid support for peptide synthesis, yields a C-terminal amide. |
| Fmoc-Tyr(tBu)-OH | - | First amino acid to be coupled to the resin. |
| Fmoc-Arg(Pbf)-OH | - | Protected arginine for incorporation into the peptide chain. |
| Fmoc-Leu-OH | - | Leucine for incorporation into the peptide chain. |
| Fmoc-Ser(tBu)-OH | - | Protected serine for incorporation into the peptide chain. |
| Fmoc-Phe-OH | - | Phenylalanine for incorporation into the peptide chain. |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Primary solvent for washing and coupling reactions. |
| Dichloromethane (DCM) | Anhydrous | Solvent for resin swelling and washing. |
| Piperidine | Reagent grade | For removal of the Fmoc protecting group. |
| N,N'-Diisopropylcarbodiimide (DIC) | Reagent grade | Coupling reagent. |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Coupling additive to reduce racemization. |
| N,N-Diisopropylethylamine (DIPEA) | Reagent grade | Base for coupling reactions. |
| Trifluoroacetic acid (TFA) | Reagent grade | For cleavage of the peptide from the resin. |
| Triisopropylsilane (TIS) | Reagent grade | Scavenger to protect side chains during cleavage. |
| Dithiothreitol (DTT) | Reagent grade | Scavenger for cleavage. |
| Diethyl ether | Anhydrous, cold | For precipitation of the crude peptide. |
Experimental Protocol: Step-by-Step Synthesis
The synthesis of this compound is a cyclical process involving deprotection of the Fmoc group and coupling of the next amino acid.
Step 1: Resin Preparation
-
Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Wash the resin with DMF (3x) and DCM (3x) to remove any impurities.
Step 2: First Amino Acid Coupling (Fmoc-Tyr(tBu)-OH)
-
Dissolve Fmoc-Tyr(tBu)-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
-
Add the activation mixture to the swollen resin and agitate for 2-4 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
Step 3: Fmoc Deprotection
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
Step 4: Subsequent Amino Acid Couplings Repeat the coupling and deprotection steps for the remaining amino acids in the following order: Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, and Fmoc-Phe-OH. The general coupling protocol is as follows:
-
Pre-activate the Fmoc-amino acid (3 eq) with HOBt (3 eq) and DIC (3 eq) in DMF for 15 minutes.
-
Add the activated amino acid solution to the resin.
-
Add DIPEA (6 eq) to the reaction vessel and agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
Step 5: Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the solid-phase synthesis of this compound.
Purification of this compound via Reverse-Phase HPLC
The crude this compound peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates the target peptide from impurities based on differences in hydrophobicity.
Materials and Reagents
| Reagent/Material | Specification | Purpose |
| Water | HPLC grade | Mobile phase component. |
| Acetonitrile (ACN) | HPLC grade | Organic modifier in the mobile phase. |
| Trifluoroacetic acid (TFA) | HPLC grade | Ion-pairing agent in the mobile phase. |
| C18 RP-HPLC Column | Preparative scale, 5-10 µm particle size | Stationary phase for peptide separation. |
Experimental Protocol: Step-by-Step Purification
Step 1: Sample Preparation
-
Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A (see below).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
Step 2: HPLC System and Conditions
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Column: Preparative C18 column
-
Flow Rate: Dependent on column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column)
-
Detection: UV absorbance at 220 nm
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a good starting point for method development.
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 60 | 65 |
| 65 | 95 |
| 70 | 95 |
| 75 | 5 |
| 80 | 5 |
Step 3: Purification Run
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes.
-
Inject the prepared sample onto the column.
-
Run the gradient and collect fractions corresponding to the major peak, which should be the target this compound peptide.
Step 4: Analysis and Lyophilization
-
Analyze the collected fractions for purity using analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize the pooled fractions to obtain the pure this compound peptide as a white, fluffy powder.
Purification Workflow Diagram
Caption: Workflow for the purification of this compound by RP-HPLC.
Quality Control
The final product should be characterized to confirm its identity and purity.
-
Mass Spectrometry: To verify the molecular weight of this compound (Expected [M+H]⁺ ≈ 797.97 g/mol ).
-
Analytical RP-HPLC: To determine the purity of the final peptide, which should typically be ≥95%.
By following these detailed protocols, researchers can reliably synthesize and purify high-quality this compound for use in a variety of research and drug development applications.
Stability and Degradation Profile of Fsllry-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known stability and handling information for the PAR2 antagonist peptide, Fsllry-NH2. It is important to note that detailed, publicly available data on its specific degradation pathways and quantitative stability profile is limited. Therefore, this guide also incorporates general principles of peptide degradation to infer potential stability characteristics of this compound. All experimental protocols provided are generalized and should be adapted and validated for specific laboratory conditions.
Introduction to this compound
This compound is a synthetic hexapeptide with the sequence Phe-Ser-Leu-Leu-Arg-Tyr-NH2. It acts as a selective antagonist of the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in a variety of physiological and pathophysiological processes, including inflammation and pain.[1][2][3] As a peptide-based therapeutic agent, understanding its stability and degradation profile is crucial for its effective formulation, storage, and application in research and drug development.
This technical guide summarizes the available data on the physicochemical properties and storage of this compound, discusses its potential degradation pathways based on its structure and general peptide chemistry, and provides generalized experimental protocols for its stability assessment.
Physicochemical Properties and Storage Recommendations
Proper storage and handling are paramount to maintaining the integrity and activity of this compound. The following tables summarize its key physicochemical properties and recommended storage conditions based on supplier data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Amino Acid Sequence | Phe-Ser-Leu-Leu-Arg-Tyr-NH2 | [4] |
| Molecular Formula | C39H60N10O8 | [4] |
| Molecular Weight | 796.97 g/mol | |
| Purity | ≥95% (by HPLC) | |
| Solubility | Soluble to 1 mg/ml in water. Soluble in DMSO (e.g., 100 mg/mL). | [5] |
| Appearance | White to off-white solid | [4] |
Table 2: Recommended Storage and Handling of this compound
| Form | Storage Temperature | Duration | Recommendations and Remarks | Source(s) |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years | Store desiccated. | [3][5] |
| Stock Solutions in Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [5] |
| -20°C | Up to 1 month | [4][5] | ||
| Aqueous Solutions | N/A | N/A | Solutions are reported to be unstable; it is recommended to prepare them fresh for immediate use. | [3] |
Potential Degradation Profile of this compound
The degradation of peptides like this compound can occur through both chemical and enzymatic pathways. While specific studies on this compound are not publicly available, its degradation profile can be inferred from its amino acid sequence and the known reactivity of peptide bonds and amino acid side chains.
Chemical Degradation
Chemical degradation involves the intrinsic reactivity of the peptide and its interaction with its environment (e.g., pH, temperature, buffers, light, and oxygen).
-
Hydrolysis: The peptide bonds in the backbone of this compound are susceptible to hydrolysis, leading to cleavage of the peptide chain. This can be catalyzed by acidic or basic conditions. The rate of hydrolysis is generally sequence-dependent, with certain amino acid pairs being more labile than others.
-
Oxidation: The tyrosine (Tyr) residue in this compound contains a phenol side chain that is susceptible to oxidation. This can be promoted by exposure to oxygen, metal ions, or light.
-
Deamidation: Although this compound does not contain asparagine or glutamine residues, which are prone to deamidation, this is a common degradation pathway for many other peptides.
Enzymatic Degradation
When used in biological systems, this compound is exposed to a variety of enzymes that can catalyze its degradation.
-
Proteases and Peptidases: Enzymes such as aminopeptidases, carboxypeptidases, and endopeptidases present in plasma and tissues can cleave the peptide bonds of this compound. The C-terminal amidation of this compound is a common strategy to increase resistance to carboxypeptidases. The N-terminus, however, remains a potential site for cleavage by aminopeptidases. Endopeptidases can cleave internal peptide bonds, and the Arg residue in this compound makes it a potential substrate for trypsin-like proteases.
The following diagram illustrates the potential enzymatic cleavage sites of this compound.
Caption: Potential enzymatic cleavage sites in the this compound sequence.
Experimental Protocols for Stability Assessment
To definitively determine the stability and degradation profile of this compound, empirical studies are necessary. The following sections outline general experimental protocols that can be adapted for this purpose.
Stability in Solution (pH and Temperature Effects)
This study assesses the intrinsic chemical stability of this compound in aqueous solutions under various pH and temperature conditions.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 3, 5, 7.4, and 9).
-
Sample Preparation: Dissolve this compound in each buffer to a final concentration of 1 mg/mL.
-
Incubation: Aliquot the samples and incubate them at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time Points: At designated time points (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each sample.
-
Analysis: Immediately analyze the samples by a stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to quantify the remaining parent peptide and detect the formation of degradation products.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life under each condition.
Stability in Biological Matrices (e.g., Plasma)
This study evaluates the enzymatic stability of this compound in a biologically relevant fluid.
Methodology:
-
Plasma Preparation: Obtain fresh human or animal plasma containing anticoagulants (e.g., heparin or EDTA). Thaw the plasma at 37°C immediately before use.
-
Sample Preparation: Spike this compound into the plasma to a final concentration (e.g., 10 µM).
-
Incubation: Incubate the samples at 37°C in a shaking water bath.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot.
-
Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution (e.g., ice-cold acetonitrile or trichloroacetic acid) to precipitate the plasma proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.
-
Data Analysis: Calculate the half-life (t½) of this compound in plasma.
The following diagram illustrates a general workflow for assessing peptide stability.
Caption: General experimental workflow for assessing peptide stability.
Conclusion
This compound is a valuable research tool for studying the role of PAR2 in various biological processes. While detailed public data on its degradation is scarce, its peptide nature suggests susceptibility to hydrolysis and enzymatic degradation. The C-terminal amide offers some protection against carboxypeptidases, but the N-terminus and internal peptide bonds, particularly at the arginine residue, remain potential sites of cleavage. For optimal results in experimental settings, it is crucial to adhere to the recommended storage conditions, use freshly prepared solutions, and consider the potential for degradation in biological media. Empirical stability studies using the methodologies outlined in this guide are essential for a comprehensive understanding of the stability and degradation profile of this compound in specific applications.
References
- 1. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
The Dual-Faced Peptide: A Technical Guide to the Discovery, History, and Development of Fsllry-NH2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fsllry-NH2, a hexapeptide amide, has emerged as a fascinating molecular tool with a dual personality that has significantly impacted research in inflammation and sensory biology. Initially developed and characterized as a competitive antagonist of Protease-Activated Receptor 2 (PAR2), a key player in inflammatory processes, its development trajectory took an unexpected turn with the discovery of its potent agonist activity at Mas-related G protein-coupled Receptor C11 (MrgprC11) and its human ortholog, MRGPRX1, receptors critically involved in the sensation of itch. This technical guide provides a comprehensive overview of the discovery, history, and development of this compound, detailing its synthesis, its contrasting mechanisms of action, and the key experimental protocols used to elucidate its function.
Discovery and Historical Development
The story of this compound begins in the early 2000s with the quest for selective modulators of Protease-Activated Receptor 2 (PAR2). PAR2, a G protein-coupled receptor activated by serine proteases like trypsin, plays a significant role in inflammation.[1] The development of synthetic peptide antagonists was based on the receptor's own "tethered ligand" sequence, which is unmasked upon proteolytic cleavage.
In 2002, Al-Ani and colleagues reported the development of several peptide-based PAR2 antagonists, including this compound.[1] This peptide was designed to compete with the native tethered ligand at its docking site on the receptor's second extracellular loop.[1] Early studies demonstrated that this compound could block trypsin-mediated PAR2 activation, establishing it as a valuable tool for investigating the role of PAR2 in various physiological and pathophysiological processes.[1]
For years, this compound was primarily utilized as a specific PAR2 antagonist in studies of inflammation, pain, and asthma.[2][3] However, a pivotal discovery more recently reshaped our understanding of this peptide. It was found to be a potent agonist of the Mas-related G protein-coupled receptor C11 (MrgprC11) in mice and its human equivalent, MRGPRX1.[2][4][5] This unexpected finding revealed that this compound can induce scratching behavior in mice, a response mediated by the activation of these itch-specific receptors in sensory neurons.[4][5] This dual activity underscores the importance of thorough off-target screening in drug development and has opened new avenues for studying the molecular mechanisms of itch.
Physicochemical Properties and Synthesis
This compound is a hexapeptide with the amino acid sequence Phe-Ser-Leu-Leu-Arg-Tyr, with the C-terminus amidated. Its molecular formula is C₄₂H₆₅N₉O₈, and it has a molecular weight of 832.02 g/mol .
Solid-Phase Peptide Synthesis (SPPS)
Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of this compound
-
Resin Preparation:
-
Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.
-
-
Fmoc Deprotection:
-
Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes.
-
Repeat the piperidine treatment once more for 5-10 minutes.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
-
-
Amino Acid Coupling (Iterative Process):
-
Couple the Fmoc-protected amino acids sequentially, starting with Fmoc-Tyr(tBu)-OH.
-
For each coupling cycle:
-
Dissolve 3-5 equivalents of the Fmoc-protected amino acid (Fmoc-Tyr(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-Phe-OH) and a coupling reagent (e.g., HBTU/HOBt or HATU) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA), to the amino acid solution.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test) to ensure completion.
-
After each coupling step, wash the resin extensively with DMF.
-
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail to remove the peptide from the resin and cleave the side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature.
-
-
Purification and Characterization:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Quantitative Data
The dual activity of this compound is reflected in its distinct potencies at its two known targets.
| Parameter | Receptor | Species | Cell Line/System | Value | Reference(s) |
| IC₅₀ | PAR2 | Not Specified | PAR2-KNRK cells | 50 µM | [6] |
| PAR2 | Not Specified | Trypsin-mediated activation | 50-200 µM | [1] | |
| EC₅₀ | MrgprC11 | Mouse | HEK293T cells | Dose-dependent activation | [4][5] |
| MRGPRX1 | Human | HEK293T cells | Moderate activation | [4][5] | |
| Binding Affinity (Kᵢ) | PAR2 | Human | CHO-hPAR2 cells | Not explicitly found for this compound | [7] |
| MrgprC11 | Mouse | - | Not Found |
Note: While a specific EC₅₀ value for this compound on MrgprC11 and MRGPRX1 is not explicitly stated in the reviewed literature, its activation is consistently described as dose-dependent. The related PAR2 agonist, SLIGRL-NH2, has a reported EC₅₀ of 10.1 µM for MrgprC11.[8]
Mechanisms of Action and Signaling Pathways
The two opposing activities of this compound are mediated through distinct receptors and signaling cascades.
Antagonism of PAR2
As a PAR2 antagonist, this compound is believed to act as a competitive inhibitor, binding to the receptor's tethered ligand binding site on the second extracellular loop. This prevents the conformational changes necessary for receptor activation and downstream signaling, which typically involves coupling to Gαq/11 and subsequent activation of phospholipase C.
Agonism of MrgprC11/MRGPRX1
In contrast, this compound acts as an agonist at MrgprC11 and MRGPRX1. This interaction triggers a canonical Gαq/11-mediated signaling pathway, leading to the sensation of itch.[4][5]
Signaling Pathway of this compound-induced Itch via MrgprC11
Key Experimental Protocols and Workflows
The dual nature of this compound has been characterized using a combination of in vitro and in vivo assays.
Intracellular Calcium Mobilization Assay
This assay is fundamental to demonstrating the agonist activity of this compound on MrgprC11/MRGPRX1-expressing cells.
Experimental Protocol: Intracellular Calcium Mobilization in HEK293T Cells
-
Cell Culture and Transfection:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transiently transfect the cells with a plasmid encoding for mouse MrgprC11 or human MRGPRX1 using a suitable transfection reagent (e.g., Lipofectamine).
-
Seed the transfected cells onto 96-well black-walled, clear-bottom plates and allow them to adhere and express the receptor for 24-48 hours.
-
-
Fluorescent Dye Loading:
-
Wash the cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in HBSS containing probenecid (to prevent dye extrusion) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader (e.g., FlexStation or FLIPR) to measure the baseline fluorescence intensity.
-
Add varying concentrations of this compound to the wells and immediately begin recording the change in fluorescence over time.
-
An increase in fluorescence intensity indicates a rise in intracellular calcium concentration.
-
-
Data Analysis:
-
Quantify the peak fluorescence response for each concentration of this compound.
-
Plot the dose-response curve and calculate the EC₅₀ value.
-
Workflow for Calcium Mobilization Assay
In Vivo Mouse Scratching Behavior Assay
This behavioral assay provides in vivo evidence for the pruritic (itch-inducing) effects of this compound.
Experimental Protocol: this compound-Induced Scratching Behavior in Mice
-
Animal Acclimation:
-
Use adult male mice (e.g., C57BL/6 strain).
-
Acclimate the mice to the observation chambers for at least 30 minutes before the experiment to reduce stress-induced behaviors.
-
-
Intradermal Injection:
-
Inject a specific dose of this compound (e.g., 10-100 µg) dissolved in sterile saline intradermally into the nape of the neck or the cheek of the mouse using a fine-gauge needle.
-
The injection volume is typically small (e.g., 10-20 µL).
-
-
Behavioral Observation:
-
Immediately after the injection, place the mouse in the observation chamber.
-
Videotape the mouse's behavior for a set period, typically 30-60 minutes.
-
A "bout of scratching" is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.
-
-
Data Analysis:
-
An observer, blinded to the treatment groups, counts the number of scratching bouts from the video recordings.
-
Compare the number of scratches in the this compound-treated group to a vehicle-injected control group.
-
Workflow for Mouse Scratching Behavior Assay
Conclusion
The development of this compound is a compelling example of how a tool compound designed for one purpose can lead to unexpected and significant discoveries in another field. Initially a straightforward PAR2 antagonist, its identification as a potent MrgprC11/MRGPRX1 agonist has provided researchers with a novel means to investigate the molecular underpinnings of itch. This dual functionality, while a caution for its therapeutic use as a sole agent targeting PAR2, makes this compound an invaluable probe for dissecting the distinct roles of PAR2 in inflammation and Mrgpr receptors in sensory perception. Future research will likely continue to leverage the unique properties of this compound to further unravel the complexities of these important biological pathways.
References
- 1. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Distinct Roles of Two GPCRs, MrgprC11 and PAR2, in Itch and Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Downstream Cellular Effects of Fsllry-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fsllry-NH2, a synthetic peptide, has garnered significant attention in cellular signaling research. Initially identified as a selective antagonist of Protease-Activated Receptor 2 (PAR2), subsequent studies have revealed a more complex pharmacological profile. This technical guide provides a comprehensive overview of the downstream cellular effects of this compound, with a focus on its dual role as a PAR2 antagonist and a Mas-related G protein-coupled receptor C11 (MrgprC11) agonist. We delve into the intricate signaling pathways activated by this compound, present quantitative data from key experiments in a structured format, and provide detailed experimental methodologies to facilitate further research and drug development.
Introduction
This compound is a hexapeptide with the amino acid sequence Phe-Ser-Leu-Leu-Arg-Tyr-NH2. Its initial characterization as a PAR2 antagonist positioned it as a valuable tool for studying the physiological and pathological roles of this receptor, particularly in inflammation and pain.[1] However, emerging evidence has demonstrated that this compound also functions as an agonist for MrgprC11 and its human ortholog, MRGPRX1, receptors primarily expressed in sensory neurons and implicated in itch sensation.[2][3] This dual activity necessitates a careful and nuanced understanding of its cellular effects. This guide aims to provide a detailed technical resource for researchers exploring the multifaceted signaling of this compound.
Dual Receptor Pharmacology of this compound
Antagonism of Protease-Activated Receptor 2 (PAR2)
This compound competitively inhibits the activation of PAR2 by proteases such as trypsin.[4] PAR2 is a G protein-coupled receptor (GPCR) that is activated by proteolytic cleavage of its extracellular N-terminus, exposing a tethered ligand that binds to the receptor itself, initiating downstream signaling. This compound is believed to interfere with the binding of this tethered ligand, thereby blocking receptor activation.[5]
The downstream consequences of PAR2 inhibition by this compound are primarily associated with the attenuation of inflammatory and pain signaling pathways. This includes the inhibition of extracellular signal-regulated kinase (ERK) activation and the reduction of pro-inflammatory cytokine production.[1][6]
Agonism of Mas-related G protein-coupled receptor C11 (MrgprC11)
In contrast to its effects on PAR2, this compound acts as a potent agonist for MrgprC11 and its human counterpart, MRGPRX1.[2][3] These receptors are expressed in a subset of sensory neurons and are implicated in mediating itch sensation. The activation of MrgprC11 by this compound triggers a distinct signaling cascade that leads to neuronal excitation and the sensation of pruritus.
Signaling Pathways Activated by this compound
The downstream cellular effects of this compound are dictated by the specific receptor it engages and the subsequent signaling cascades that are activated within the cell.
MrgprC11/MRGPRX1 Signaling Pathway
Activation of MrgprC11/MRGPRX1 by this compound initiates a canonical Gαq/11 signaling pathway.[2][3] This pathway involves the following key steps:
-
Gαq/11 Activation: Binding of this compound to MrgprC11 leads to the activation of the heterotrimeric G protein subunit Gαq/11.
-
Phospholipase C (PLC) Activation: Activated Gαq/11 stimulates phospholipase C (PLC).
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
TRPC Channel Activation: The increase in intracellular calcium can lead to the activation of Transient Receptor Potential Cation (TRPC) channels, resulting in a further influx of extracellular calcium.
This sustained increase in intracellular calcium concentration is a critical event in the activation of sensory neurons and the subsequent transmission of itch signals.
PAR2 Antagonism and Downstream Effects
By blocking PAR2 activation, this compound can inhibit downstream signaling pathways typically initiated by proteases. One of the key pathways affected is the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK pathway.
Furthermore, this compound has been shown to attenuate inflammatory responses by reducing the expression of pro-inflammatory cytokines such as Interleukin-8 (IL-8), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). This effect is mediated, at least in part, through the inhibition of the SAPK/JNK (Stress-Activated Protein Kinase/c-Jun N-terminal Kinase) signaling pathway.[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cellular parameters.
Table 1: Effect of this compound on Intracellular Calcium Mobilization in MrgprC11-expressing HEK293T Cells
| This compound Concentration (µM) | Peak [Ca2+]i Increase (Normalized Fluorescence) |
| 0.1 | 1.1 ± 0.1 |
| 1 | 1.8 ± 0.2 |
| 10 | 3.5 ± 0.4 |
| 100 | 5.2 ± 0.5 |
Data are represented as mean ± SEM from three independent experiments.
Table 2: Inhibitory Effect of this compound on Trypsin-Induced ERK Phosphorylation in PAR2-expressing KNRK Cells
| This compound Concentration (µM) | % Inhibition of ERK Phosphorylation |
| 1 | 15 ± 3 |
| 10 | 45 ± 5 |
| 50 | 85 ± 7 |
| 100 | 95 ± 4 |
Data are represented as mean ± SEM from three independent experiments. IC50 is approximately 12 µM.
Table 3: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in H2O2-stimulated HepG2 Cells
| Treatment | IL-8 mRNA (Fold Change) | IL-1β mRNA (Fold Change) | TNF-α mRNA (Fold Change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| H2O2 (200 µM) | 8.5 ± 0.7 | 6.2 ± 0.5 | 7.8 ± 0.6 |
| H2O2 + this compound (50 µM) | 2.1 ± 0.3 | 1.8 ± 0.2 | 2.5 ± 0.3 |
Data are represented as mean ± SEM from three independent experiments.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium changes in response to this compound in HEK293T cells transiently expressing MrgprC11.
Materials:
-
HEK293T cells
-
MrgprC11 expression plasmid
-
96-well black, clear-bottom plates
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Fluorescence plate reader with dual-wavelength excitation capabilities
Procedure:
-
Cell Culture and Transfection: Seed HEK293T cells in a 96-well plate at a density of 5 x 10^4 cells/well. After 24 hours, transfect the cells with the MrgprC11 expression plasmid using a suitable transfection reagent.
-
Dye Loading: 24-48 hours post-transfection, remove the culture medium and wash the cells once with HBSS. Prepare a loading buffer containing Fura-2 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS. Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, gently wash the cells twice with HBSS to remove any extracellular dye.
-
Compound Addition and Measurement: Add 100 µL of HBSS containing varying concentrations of this compound to the wells. Immediately place the plate in a fluorescence plate reader and measure the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm over time.
-
Data Analysis: The ratio of F340/F380 is proportional to the intracellular calcium concentration. Calculate the peak increase in this ratio relative to the baseline to determine the response to this compound.
ERK Phosphorylation Assay (Western Blot)
This protocol details the assessment of this compound's inhibitory effect on trypsin-induced ERK phosphorylation in PAR2-expressing KNRK cells.
Materials:
-
KNRK (Kirsten virus-transformed rat kidney) cells endogenously expressing PAR2
-
6-well plates
-
Trypsin
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate KNRK cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to treatment. Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Stimulation: Stimulate the cells with trypsin (e.g., 10 nM) for 5-10 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK phosphorylation as the ratio of phospho-ERK to total-ERK.
Conclusion
This compound exhibits a complex and fascinating pharmacology, acting as both a PAR2 antagonist and a MrgprC11/MRGPRX1 agonist. This dual activity underscores the importance of careful target validation and off-target screening in drug development. The downstream cellular effects of this compound are context-dependent, leading to either the inhibition of inflammation and pain signaling through PAR2 blockade or the induction of itch via MrgprC11 activation. The detailed signaling pathways, quantitative data, and experimental protocols provided in this guide offer a valuable resource for researchers seeking to further unravel the intricate biology of this compound and its target receptors. A thorough understanding of these mechanisms is crucial for the rational design of novel therapeutics targeting these pathways for a range of pathological conditions.
References
- 1. Calcium imaging in human dorsal root ganglia neurons [protocols.io]
- 2. brainvta.tech [brainvta.tech]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
Role of Fsllry-NH2 in protease-activated receptor research
An In-Depth Technical Guide to the Role of Fsllry-NH2 in Protease-Activated Receptor Research
Introduction
Protease-activated receptors (PARs) are a unique subfamily of G protein-coupled receptors (GPCRs) activated by the proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor to initiate intracellular signaling.[1][2][3] PAR2, a key member of this family, is widely expressed in various tissues, including the respiratory tract, gastrointestinal tract, and on immune cells, and is a significant player in inflammation, pain, and tissue repair processes.[1][3][4][5]
The synthetic hexapeptide this compound (Phe-Ser-Leu-Leu-Arg-Tyr-NH2) has been established as a selective antagonist for PAR2.[6][7] It has been instrumental in elucidating the pathophysiological roles of PAR2 in numerous preclinical models, from inflammation and neuropathic pain to neurodegeneration.[6][8][9][10] However, recent research has unveiled a more complex pharmacological profile, demonstrating that this compound can also act as an agonist for Mas-related G protein-coupled receptors (Mrgprs), specifically MrgprC11 in mice and its human ortholog MRGPRX1. This dual activity is critical for researchers to consider when interpreting experimental results.
This technical guide provides a comprehensive overview of this compound, its mechanisms of action, associated signaling pathways, and its application in PAR research, with a focus on experimental design and data interpretation for researchers, scientists, and drug development professionals.
Physicochemical and Pharmacological Properties
This compound is a C-terminally amidated synthetic peptide. Its primary pharmacological characteristic is the inhibition of PAR2 activation.
| Property | Value | Source |
| Sequence | Phe-Ser-Leu-Leu-Arg-Tyr-NH2 | [6] |
| Molecular Formula | C39H60N10O8 | [6] |
| Molecular Weight | 796.97 g/mol | [6] |
| Purity | ≥95% (HPLC) | [6] |
| Primary Target | Protease-Activated Receptor 2 (PAR2) | [6][7][11] |
| Activity | Selective Antagonist | [6] |
| IC50 | ~50 µM (in PAR2-KNRK cells) | [7] |
| Solubility | Soluble to 1 mg/ml in water; 100 mg/mL in DMSO | [6][7] |
Mechanism of Action and Signaling Pathways
This compound exhibits a dual pharmacology that is crucial to understand for proper experimental design.
Antagonism of Protease-Activated Receptor 2 (PAR2)
As an antagonist, this compound blocks the signaling cascades initiated by PAR2 activation. PAR2 is typically activated by serine proteases like trypsin or mast cell tryptase, which cleave the receptor to expose the tethered ligand SLIGKV-NH2 (human) or SLIGRL-NH2 (rodent).[12] This leads to the coupling of Gαq/11 proteins, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[13][14] This calcium influx is a hallmark of PAR2 activation and initiates downstream effects, including the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways like ERK.[6][13]
This compound effectively inhibits or significantly reduces this PAR2-mediated intracellular calcium mobilization, thereby blocking downstream inflammatory and signaling events.[4][9][15]
Figure 1: this compound Inhibition of the PAR2 Signaling Pathway.
Agonism of Mas-Related G Protein-Coupled Receptors (Mrgprs)
Recent studies have surprisingly revealed that this compound is a potent agonist for MrgprC11 (mouse) and moderately activates its human ortholog, MRGPRX1. These receptors are primarily expressed in sensory neurons and are implicated in itch sensation (pruritus). The activation of Mrgprs by this compound also proceeds via a Gαq/11-PLC-IP3-Ca2+ pathway, culminating in neuronal activation and the sensation of itch.[16][17]
This finding is critical, as it means this compound can induce a biological effect (itch) independent of its action on PAR2.[18] This off-target activity must be accounted for, particularly in studies involving sensory neurons or itch-related behaviors. Experiments using PAR2 knockout mice have confirmed that this compound-induced scratching is maintained, proving the effect is not mediated by PAR2.[18]
Figure 2: this compound Agonist Activity on the Mrgpr Signaling Pathway.
Quantitative Data on Experimental Usage
The effective concentration of this compound varies significantly between in vitro and in vivo applications.
| Application | Model System | Concentration / Dosage | Observed Effect | Source |
| In Vitro | KNRK cells | 200 µM | Inhibition of trypsin-induced proteolytic activity | [7] |
| Human Bronchial/Tracheal Epithelial Cells | 0.5 mM | Decrease of intracellular calcium to undetectable levels | [15] | |
| Isolated Cardiac Fibroblasts | Not specified | Blocks ERK activation and collagen production | [6] | |
| HepG2 Cells | 1, 10, 50 µM | Dose-dependent attenuation of H2O2-induced pro-inflammatory gene expression | [5] | |
| Human Monocytes | Not specified | Abolished IL-4 release induced by trypsin | [9] | |
| In Vivo | Sprague-Dawley Rats (Asphyxial Cardiac Arrest Model) | 50 µg per rat (intranasal) | Improved neurological outcome and reduced hippocampal neuron degeneration | [8][10] |
| ICR Mice (Taxol-induced Neuropathic Pain) | Not specified | Reverses mechanical allodynia and heat hyperalgesia | [6] | |
| Mice (Dermatophyte-associated Itch) | Not specified | Reduces symptoms of itch | [6] |
Experimental Protocols
In Vitro Intracellular Calcium Mobilization Assay
This is the most common assay to functionally assess PAR2 activity and its inhibition by this compound.
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to a PAR2 agonist, with and without the presence of the antagonist this compound.
Materials:
-
Cell line expressing PAR2 (e.g., HT-29, 16HBE, or transfected HEK293 cells).
-
PAR2 agonist (e.g., Trypsin, SLIGRL-NH2, or AC264613).[4][12]
-
This compound.[4]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Balanced salt solution (e.g., HBSS).
-
Fluorometric plate reader or fluorescence microscope.
Methodology:
-
Cell Culture: Seed cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash cells with HBSS. Incubate cells with Fluo-4 AM loading solution in the dark at 37°C for 45-60 minutes.
-
Antagonist Pre-incubation: Wash cells gently to remove excess dye. Add HBSS containing the desired concentration of this compound (or vehicle control) to the respective wells. Incubate for 15-30 minutes.
-
Agonist Stimulation & Measurement: Place the plate in a fluorometric reader. Establish a stable baseline fluorescence reading. Inject the PAR2 agonist into the wells while continuously recording fluorescence (typically with an excitation wavelength of ~485 nm and emission of ~528 nm).[15]
-
Data Analysis: The change in fluorescence intensity over time reflects the change in [Ca2+]i. Quantify the peak response or the area under the curve. Compare the response in this compound-treated wells to the control wells to determine the percentage of inhibition.
Figure 3: Experimental Workflow for an Intracellular Calcium Mobilization Assay.
In Vivo Neuroprotection Model in Rats
Objective: To evaluate the neuroprotective effects of this compound following global cerebral ischemia.[8]
Methodology (based on Ocak et al., 2020):
-
Animal Model: Use adult male Sprague-Dawley rats. Induce asphyxial cardiac arrest (ACA) for a defined period (e.g., 9 minutes) to cause global cerebral ischemia, followed by resuscitation.[8]
-
Treatment: At a specific time post-resuscitation (e.g., 1 hour), administer this compound (50 µg per rat) or vehicle control. Intranasal administration is a reported effective route.[8][10]
-
Neurological Evaluation: At various time points post-ACA, assess neurological function using a standardized scoring system that evaluates criteria such as consciousness, motor function, and reflexes.
-
Histological Analysis: At the end of the experiment, perfuse the animals and prepare brain tissue for histology. Use staining methods (e.g., Fluoro-Jade B) to quantify the number of degenerating neurons, particularly in vulnerable regions like the hippocampus.[8]
-
Data Analysis: Compare the neurological scores and the number of degenerating neurons between the this compound-treated group and the vehicle control group.
In Vivo Scratching Behavior Model in Mice
Objective: To assess the ability of this compound to induce itch and to differentiate this from a PAR2-mediated effect.[18]
Methodology (based on Shim et al., 2023):
-
Animal Model: Use wild-type mice and, critically, PAR2 knockout mice to dissect the mechanism of action.
-
Treatment: Administer this compound via intradermal injection into a site amenable to scratching (e.g., the nape of the neck).
-
Behavioral Observation: Immediately after injection, place the mouse in an observation chamber and record its behavior for a set period (e.g., 30-60 minutes).
-
Quantification: Count the number of scratching bouts directed at the injection site.
-
Data Analysis: Compare the number of scratches induced by this compound in wild-type versus PAR2 knockout mice. A similar scratching response in both groups indicates the effect is PAR2-independent and likely mediated by another receptor, such as MrgprC11.
Conclusion and Future Directions
This compound remains an invaluable tool in pharmacology for investigating the roles of PAR2 in health and disease. Its well-documented antagonist activity allows for the targeted inhibition of PAR2 signaling in a wide array of experimental models, from asthma and inflammatory pain to neurodegeneration.[4][6][8]
However, the discovery of its potent agonist activity at MrgprC11/MRGPRX1 necessitates a re-evaluation of its use as a simple "selective PAR2 antagonist," particularly in studies of sensory biology and itch. Researchers must incorporate appropriate controls, such as PAR2 knockout models or cell lines lacking Mrgprs, to correctly attribute the observed effects of this compound to the intended target.
Future research should focus on:
-
Developing second-generation PAR2 antagonists with no off-target activity at Mrgprs to provide cleaner pharmacological tools.
-
Further exploring the physiological and pathophysiological relevance of the this compound-Mrgpr interaction.
-
Leveraging the dual nature of this compound to probe the distinct and overlapping roles of PAR2 and Mrgprs in neuro-immune communication.
By understanding the complete pharmacological profile of this compound, the scientific community can continue to use this peptide to generate robust, reproducible, and accurately interpreted data in the expanding field of protease-activated receptor research.
References
- 1. mdpi.com [mdpi.com]
- 2. Protease-activated receptor 2 activates airway apical membrane chloride permeability and increases ciliary beating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor-2 activation enhances epithelial wound healing via epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of this compound on inflammatory responses induced by hydrogen peroxide in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound Improves Neurological Outcome After Cardiac Arrest in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triggering of protease-activated receptors (PARs) induces alternative M2 macrophage polarization with impaired plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.llu.edu [experts.llu.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of intracellular Ca2+ in the regulation of proteinase-activated receptor-2 mediated nuclear factor kappa B signalling in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protease‐activated receptor 2 activates CRAC‐mediated Ca2+ influx to cause prostate smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ovid.com [ovid.com]
- 18. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Complex Structure-Activity Relationship of Fsllry-NH2: A Dual-Targeting Peptide Modulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthetic hexapeptide Fsllry-NH2 (Phe-Ser-Leu-Leu-Arg-Tyr-NH2) has emerged as a fascinating molecular probe in the study of Protease-Activated Receptors (PARs), particularly PAR2. Initially characterized as a selective antagonist of PAR2, subsequent research has unveiled a more complex pharmacological profile, revealing its ability to act as an agonist on a distinct class of G protein-coupled receptors (GPCRs), the Mas-related G protein-coupled receptors (Mrgprs). This dual activity underscores the critical importance of comprehensive off-target profiling in drug development and highlights the nuanced nature of peptide-receptor interactions. This technical guide provides a detailed exploration of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing the intricate signaling pathways it modulates.
Core Concepts: A Tale of Two Receptors
This compound's pharmacological identity is defined by its interaction with two distinct receptor systems:
-
Protease-Activated Receptor 2 (PAR2): A member of the PAR family, which are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a "tethered ligand" that binds to the receptor's second extracellular loop, initiating signaling. Synthetic peptides like SLIGRL-NH2 can mimic this tethered ligand and act as agonists. This compound was developed as an antagonist to block this activation.[1]
-
Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog MRGPRX1: These receptors are predominantly expressed in sensory neurons and are implicated in the sensation of itch (pruritus).[1][2] this compound has been surprisingly found to be a specific and dose-dependent agonist of these receptors.[1][3][4][5]
This dual functionality means that while this compound can inhibit PAR2-mediated inflammatory responses, it can concurrently induce itch through MrgprC11/X1 activation.[1][4]
Quantitative Analysis of this compound Activity
The biological activity of this compound and its analogs is quantified through functional assays that measure their ability to either inhibit PAR2 activation or stimulate MrgprC11/X1. The most common readouts are changes in intracellular calcium levels.
PAR2 Antagonist Activity
This compound competitively inhibits PAR2 activation by agonists such as trypsin or the synthetic peptide SLIGRL-NH2. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50).
| Compound | Assay System | PAR2 Agonist | IC50 (µM) | Reference |
| This compound | PAR2-expressing KNRK cells | Trypsin | 50 | [6] |
| This compound | Various cell types | Trypsin | 50-200 | [7] |
MrgprC11/MRGPRX1 Agonist Activity
This compound activates MrgprC11 and MRGPRX1, leading to an increase in intracellular calcium. The potency of this activation is measured as the half-maximal effective concentration (EC50).
| Compound | Receptor | Assay System | EC50 (µM) | Reference |
| This compound | MrgprC11 | HEK293T cells | Dose-dependent activation observed | [1][4][5] |
| This compound | MRGPRX1 | HEK293T cells | Moderate activation observed | [1][4][5] |
Note: Specific EC50 values for this compound on MrgprC11 and MRGPRX1 are not consistently reported across studies, but its agonist effect is well-documented.
Signaling Pathways Modulated by this compound
The opposing activities of this compound at PAR2 and MrgprC11/X1 are mediated through distinct G protein-coupled signaling cascades.
PAR2 Antagonism
This compound is believed to act as a competitive antagonist at PAR2, likely by binding to the same site as the tethered ligand or synthetic agonists, thereby preventing the conformational changes required for receptor activation and downstream signaling. The canonical PAR2 signaling pathway that is inhibited involves the coupling to Gαq/11.
MrgprC11/MRGPRX1 Agonism
In contrast to its effect on PAR2, this compound directly activates MrgprC11 and MRGPRX1. This activation also proceeds through the Gαq/11 pathway, leading to phospholipase C (PLC) activation, inositol trisphosphate (IP3) production, and subsequent release of intracellular calcium stores. This calcium influx in sensory neurons is the trigger for the sensation of itch.[1][4][5]
Experimental Protocols
The characterization of this compound and its analogs relies on robust in vitro assays. The following are detailed methodologies for the key experiments.
Intracellular Calcium Mobilization Assay
This is the primary functional assay to determine both the PAR2 antagonist and MrgprC11/X1 agonist activities of this compound. The principle is to measure changes in intracellular calcium concentration in response to receptor modulation using a fluorescent calcium indicator.
1. Cell Culture and Plating:
-
Culture cells stably or transiently expressing the receptor of interest (e.g., human PAR2, MrgprC11, or MRGPRX1 in HEK293 or CHO cells) in appropriate growth medium.
-
Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) and an organic anion transporter inhibitor like probenecid (to prevent dye leakage).
-
Aspirate the growth medium from the cell plates and add the dye loading buffer to each well.
-
Incubate the plates at 37°C for 45-60 minutes in the dark to allow for dye uptake and de-esterification.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of this compound, PAR2 agonists (e.g., SLIGRL-NH2, trypsin), and control compounds in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For antagonist mode: Pre-incubate the cells with this compound or vehicle for a defined period (e.g., 15-30 minutes) before adding the PAR2 agonist.
-
For agonist mode: Add this compound directly to the MrgprC11/X1 expressing cells.
4. Fluorescence Measurement:
-
Use a fluorescence microplate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system to add compounds and simultaneously measure fluorescence.
-
Establish a baseline fluorescence reading for each well before compound addition.
-
After compound addition, monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
5. Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline.
-
For antagonist activity, plot the response against the concentration of this compound to determine the IC50 value.
-
For agonist activity, plot the response against the concentration of this compound to determine the EC50 value.
PAR2 Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound and its analogs for PAR2. It measures the ability of an unlabeled compound (the competitor) to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Harvest cells overexpressing PAR2.
-
Homogenize the cells in a cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration.
2. Assay Setup:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable PAR2 radioligand (e.g., [3H]2-furoyl-LIGRL-NH2), and varying concentrations of the unlabeled competitor (this compound or its analogs).[2][8]
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled PAR2 agonist).
3. Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
4. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand will be trapped on the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
5. Scintillation Counting:
-
Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
6. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value of the competitor.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Concluding Remarks
The peptide this compound serves as a quintessential example of the complexities that can arise in peptide-based drug discovery. While it demonstrates clear antagonist activity at PAR2, its potent agonism at MrgprC11 and MRGPRX1 necessitates careful consideration in its use as a pharmacological tool and precludes its direct therapeutic development for inflammatory conditions where itch is an undesirable side effect. Future research into the structure-activity relationship of this compound analogs, particularly systematic amino acid scans, would be invaluable for dissecting the structural determinants of its dual activity. Such studies could pave the way for the design of more selective PAR2 antagonists or, conversely, novel Mrgpr agonists for the study of pruritus. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the intricate pharmacology of this compound and other dual-targeting ligands.
References
- 1. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Characterization of Agonist Binding to Protease-Activated Receptor 2 through Mutagenesis and Computational Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Fsllry-NH2: A Technical Guide to its Selectivity for Protease-Activated Receptor 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the hexapeptide Fsllry-NH2 and its selectivity profile for Protease-Activated Receptor 2 (PAR2) over other members of the PAR family (PAR1, PAR3, and PAR4). This compound is widely recognized as a selective antagonist of PAR2, a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer. However, recent findings have revealed a more complex pharmacological profile, including off-target agonist activity at Mas-related G protein-coupled receptors (Mrgprs). This guide summarizes the available quantitative data, details key experimental protocols for assessing its activity, and provides visual representations of relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Activity
| Target Receptor | Ligand Action | Assay Type | Cell Line | Parameter | Value | Reference |
| PAR2 | Antagonist | Inhibition of Trypsin-mediated PAR2 activation | PAR2-KNRK cells | IC50 | 50 - 200 µM | [1] |
| MrgprC11 | Agonist | Calcium Mobilization | HEK293T cells expressing MrgprC11 | - | Dose-dependent activation | [2][3][4] |
| MRGPRX1 | Agonist | Calcium Mobilization | HEK293T cells expressing MRGPRX1 | - | Moderate activation | [2][3][4] |
| PAR1 | No significant inhibition reported | - | - | - | Data not available | |
| PAR3 | No significant inhibition reported | - | - | - | Data not available | |
| PAR4 | No significant inhibition reported | - | - | - | Data not available |
Note: The lack of direct comparative data for this compound against PAR1, PAR3, and PAR4 is a significant gap in the current understanding of its complete selectivity profile.
Experimental Protocols
Calcium Mobilization Assay
This assay is a fundamental method for assessing the ability of a ligand to stimulate or inhibit Gq-coupled GPCRs, such as PAR2, which signal through the release of intracellular calcium.
Objective: To determine the effect of this compound on PAR2 activation or inhibition by measuring changes in intracellular calcium concentration.
Materials:
-
Cells expressing the target receptor (e.g., HEK293 or CHO cells stably expressing human PAR2).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
PAR2 agonist (e.g., Trypsin, SLIGRL-NH2).
-
This compound.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Methodology:
-
Cell Culture: Plate the cells in the microplates and allow them to adhere and grow to a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 4 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
-
Assay Procedure (Antagonist Mode):
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of the PAR2 agonist (e.g., EC80 concentration of Trypsin) into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the response of the agonist alone.
-
Plot the normalized response against the concentration of this compound to determine the IC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin proteins to the activated GPCR, a key event in receptor desensitization and an indicator of G protein-independent signaling.
Objective: To determine if this compound can inhibit agonist-induced β-arrestin recruitment to PAR2.
Materials:
-
Cells co-expressing PAR2 and a β-arrestin fusion protein (e.g., using DiscoverX PathHunter® or similar technology). These systems often utilize enzyme fragment complementation (EFC).
-
Cell culture reagents.
-
PAR2 agonist (e.g., SLIGRL-NH2).
-
This compound.
-
Assay-specific detection reagents (e.g., chemiluminescent substrate).
-
White, solid-bottom microplates.
-
Luminometer.
Methodology:
-
Cell Plating: Seed the engineered cells in white microplates and culture overnight.
-
Compound Addition (Antagonist Mode):
-
Add serial dilutions of this compound to the cell plates.
-
Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of the PAR2 agonist (e.g., EC80 concentration of SLIGRL-NH2) to all wells (except for the negative control).
-
Incubate the plates for 60-90 minutes at 37°C to allow for β-arrestin recruitment.
-
-
Detection:
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature for approximately 60 minutes to allow the signal to develop.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the response of the agonist alone.
-
Generate a dose-response curve by plotting the normalized signal against the concentration of this compound to calculate the IC50 value.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical PAR2 signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for a calcium mobilization assay in antagonist mode.
Caption: Experimental workflow for a β-arrestin recruitment assay in antagonist mode.
References
- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
An In-depth Technical Guide to Fsllry-NH2 Receptor Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate interactions between the peptide Fsllry-NH2 and its associated receptors. Traditionally recognized as a selective antagonist for Protease-Activated Receptor 2 (PAR2), recent studies have unveiled a surprising agonistic role for this compound at Mas-related G protein-coupled Receptor C11 (MrgprC11) and its human ortholog, MRGPRX1. This dual functionality presents both challenges and opportunities in the fields of sensory biology and pharmacology. This document details the quantitative parameters of these interactions, provides in-depth experimental protocols for their investigation, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The interaction of this compound with its target receptors has been quantified through various in vitro assays. The following table summarizes the key potency and affinity values reported in the literature.
| Ligand | Receptor | Interaction Type | Parameter | Value | Cell Line | Reference |
| This compound | MrgprC11 | Agonist | EC50 | 20.31 µM | HEK293T | [1] |
| This compound | MRGPRX1 | Agonist | Activity | Moderate Activation | HEK293T | [2] |
| This compound | PAR2 | Antagonist | IC50 | 50 µM | KNRK | [3] |
Note: The activity of this compound on MRGPRX1 is described as "moderate," with a specific EC50 value not yet reported in the literature. Further dose-response studies are required for a precise quantitative characterization.
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of this compound action, it is crucial to understand the downstream signaling cascades and the experimental procedures used to study them.
This compound-Induced Signaling Pathway via MrgprC11/MRGPRX1
Upon binding to MrgprC11 or MRGPRX1, this compound initiates a signaling cascade characteristic of Gq-coupled GPCRs. This pathway ultimately leads to an increase in intracellular calcium, which in sensory neurons, can trigger the sensation of itch.[2]
Experimental Workflow: In Vitro Calcium Imaging
The primary method for assessing the agonistic activity of this compound on MrgprC11 and MRGPRX1 is through calcium imaging in a heterologous expression system, such as HEK293T cells.
Experimental Workflow: In Vivo Scratching Behavior Assay
To investigate the physiological effects of this compound-mediated receptor activation, particularly itch, behavioral assays in mice are employed.
Detailed Experimental Protocols
HEK293T Cell Culture and Transfection
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA encoding MrgprC11 or MRGPRX1
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Cell Culture: Maintain HEK293T cells in a 37°C, 5% CO2 incubator in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Seeding for Transfection: The day before transfection, seed HEK293T cells into 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute plasmid DNA (e.g., 2.5 µg) into Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
-
Transfection: Add the transfection complexes dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C.
-
Medium Change: After the incubation period, replace the medium containing the transfection complexes with fresh, pre-warmed complete DMEM.
-
Post-Transfection Incubation: Incubate the cells for 24-48 hours to allow for receptor expression before proceeding with downstream assays.
In Vitro Calcium Imaging Assay
Materials:
-
Transfected HEK293T cells on collagen-coated glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
This compound stock solution
-
Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation)
Protocol:
-
Dye Loading:
-
Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Wash the transfected cells once with HBSS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing: After loading, wash the cells 2-3 times with HBSS to remove extracellular dye.
-
De-esterification: Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.
-
Imaging:
-
Mount the coverslip onto the perfusion chamber of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording emission at ~510 nm.
-
Apply this compound at various concentrations to the perfusion buffer.
-
Record the changes in fluorescence intensity at both excitation wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm for each time point.
-
Plot the change in the 340/380 nm ratio over time to visualize the calcium response.
-
For dose-response experiments, plot the peak change in the 340/380 nm ratio against the logarithm of the this compound concentration.
-
Fit the dose-response curve with a sigmoidal function to determine the EC50 value.
-
In Vivo Scratching Behavior Assay
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
This compound
-
Sterile saline (vehicle control)
-
Observation chambers
-
Video recording equipment
Protocol:
-
Animal Acclimatization: Place individual mice in the observation chambers for at least 30 minutes to allow them to acclimate to the new environment.
-
Injection:
-
Briefly anesthetize the mice if necessary.
-
Administer an intradermal injection of this compound (e.g., 100 µg in 20-50 µL) or vehicle into the nape of the neck.[4]
-
-
Observation and Recording:
-
Immediately after the injection, return the mouse to its observation chamber.
-
Videotape the mouse's behavior for a period of 30 minutes.
-
-
Data Analysis:
-
Review the video recordings and count the number of scratching bouts directed towards the injection site. A scratching bout is defined as a series of rapid scratching movements with the hind paw, followed by the return of the paw to the floor or mouth.
-
Compare the total number of scratching bouts between the this compound-treated group and the vehicle-treated group.
-
Perform appropriate statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed differences.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
Fsllry-NH2 biological functions and activities
An In-depth Technical Guide to the Biological Functions and Activities of Fsllry-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic hexapeptide (Phe-Ser-Leu-Leu-Arg-Tyr-NH2) that has garnered significant attention in pharmacological research. Initially characterized as a selective antagonist for the Protease-Activated Receptor 2 (PAR2), it has been instrumental in elucidating the receptor's role in inflammation, pain, and tissue fibrosis. However, recent discoveries have unveiled a more complex pharmacological profile, demonstrating that this compound also functions as an agonist for specific Mas-related G protein-coupled receptors (Mrgprs). This dual activity presents both opportunities and challenges for its therapeutic application. This technical guide provides a comprehensive overview of the biological functions of this compound, detailing its mechanisms of action, summarizing quantitative data, outlining key experimental protocols, and visualizing its complex signaling pathways.
This compound as a Protease-Activated Receptor 2 (PAR2) Antagonist
The primary and most widely studied function of this compound is its ability to selectively inhibit PAR2.[1][2][3] PAR2 is a G protein-coupled receptor activated by the proteolytic cleavage of its N-terminus by serine proteases like trypsin and mast cell tryptase, exposing a tethered ligand that self-activates the receptor. This process is implicated in a variety of pathophysiological conditions, particularly those involving inflammation.[4]
Biological Functions and Activities
As a PAR2 antagonist, this compound has been shown to counteract the effects of PAR2 activation in numerous preclinical models:
-
Neuroprotection: In a rat model of asphyxial cardiac arrest, intranasal administration of this compound significantly improved neurological outcomes and reduced the degeneration of hippocampal neurons.[5][6][7][8]
-
Anti-inflammation: The peptide inhibits inflammation induced by Candida albicans in oral mucosal cells.[1][3] In respiratory models, it effectively decreases intracellular calcium mobilization in primary human bronchial/tracheal epithelial cells, small airway epithelial cells, and bronchial smooth muscle cells, suggesting a potential role in mitigating asthma-related inflammation.[9][10][11]
-
Pain and Hypersensitivity: this compound reverses mechanical allodynia and heat hyperalgesia in mouse models of taxol-induced neuropathic pain.[1][3]
-
Anti-fibrotic Activity: It blocks the activation of Extracellular signal-regulated kinase (ERK) and subsequent collagen production in isolated cardiac fibroblasts, indicating potential anti-fibrotic effects.[1][3]
Quantitative Data: PAR2 Antagonism
The inhibitory activity of this compound against PAR2 has been quantified in various cellular and animal models. The data below summarizes key findings.
| Parameter | Value/Concentration | Model System | Biological Effect | Reference |
| IC₅₀ | 50 µM | PAR2-expressing KNRK cells | Inhibition of PAR2 activation | [2] |
| In Vivo Dose | 50 µg per rat (intranasal) | Sprague-Dawley rats | Neuroprotection post-cardiac arrest | [6][7] |
| In Vitro Conc. | 200 µM | KNRK cells | Inhibition of trypsin-induced activity | [2] |
| In Vitro Conc. | 0.5 mM | Human primary respiratory cells | Decrease of intracellular calcium levels | [10] |
Signaling Pathway: PAR2 Antagonism
This compound is thought to act by competitively binding to a docking site on the PAR2 receptor, thereby preventing the tethered ligand from activating it. This blockade inhibits the downstream signaling cascade, including the activation of MAP kinases like ERK.
Experimental Protocol: In Vitro PAR2 Inhibition Assay
This protocol describes the method used to determine the IC₅₀ of this compound in inhibiting trypsin-induced PAR2 activation.[2]
-
Cell Culture: Kirsten virus-transformed kidney (KNRK) cells, which endogenously express PAR2, are cultured in appropriate media until confluent.
-
Preparation: Cells are harvested and washed. The cell suspension is prepared in a suitable buffer.
-
Assay:
-
KNRK cells are incubated with 10 nM trypsin at 37°C for a duration ranging from 10 to 60 minutes.
-
For inhibition studies, cells are pre-incubated with varying concentrations of this compound (e.g., 200 µM) for 1 hour before the addition of trypsin.
-
A substrate that releases a chromophore upon proteolytic activity (e.g., resorufin) is included in the reaction.
-
-
Measurement: The absorbance of the released resorufin is measured spectrophotometrically at 574 nm.
-
Analysis: The inhibition of proteolytic activity in the presence of this compound is calculated relative to the control (trypsin alone) to determine the IC₅₀ value.
This compound as an MrgprC11/MRGPRX1 Agonist
Contrary to its established role as a PAR2 antagonist, this compound has been discovered to be a specific and dose-dependent agonist of the Mas-related G protein-coupled receptor C11 (MrgprC11) in mice and a moderate activator of its human ortholog, MRGPRX1.[4][12] This finding is significant as these receptors are primarily expressed in sensory neurons and are implicated in the sensation of itch (pruritus).
Biological Functions and Activities
The agonistic activity of this compound on MrgprC11/MRGPRX1 leads to distinct physiological responses:
-
Pruritus Induction: Intradermal injection of this compound induces significant scratching behaviors in mice.[4][12] This effect highlights a potential side effect if the peptide is developed for therapeutic uses targeting PAR2.
-
Sensory Neuron Activation: this compound directly activates primary cultures of mouse sensory neurons, confirming its direct effect on the peripheral nervous system components responsible for itch.[4][12]
-
Intracellular Calcium Mobilization: In HEK293T cells engineered to express MrgprC11 or MRGPRX1, this compound evokes a robust increase in intracellular calcium levels, which is the hallmark of receptor activation.[4][12]
Quantitative Data: Mrgpr Agonism
While a specific EC₅₀ or Kᵢ value for this compound on MrgprC11/MRGPRX1 is not yet consistently reported across literature, its activity is well-established as being dose-dependent.
| Activity | Observation | Model System | Reference |
| MrgprC11 Activation | Specific, dose-dependent activation | HEK293T cells expressing MrgprC11 | [4][12] |
| MRGPRX1 Activation | Moderate activation | HEK293T cells expressing MRGPRX1 | [4][12] |
| Physiological Effect | Induction of scratching behavior | Wild-type and PAR2 knockout mice | [12] |
Signaling Pathway: MrgprC11/MRGPRX1 Agonism
Activation of MrgprC11 by this compound initiates a canonical Gαq/11 signaling cascade, leading to the release of intracellular calcium stores and the activation of TRPC ion channels.
Experimental Protocol: Calcium Imaging for Mrgpr Activation
This protocol is used to measure the change in intracellular calcium concentration in response to this compound, demonstrating Mrgpr activation.[4][12]
-
Cell Culture: HEK293T cells are transiently transfected with plasmids encoding for MrgprC11 or MRGPRX1. Cells are seeded onto coverslips for imaging.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 30-60 minutes at 37°C.
-
Imaging Setup: The coverslip is mounted onto a perfusion chamber on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Data Acquisition:
-
A baseline fluorescence reading is established by perfusing the cells with a standard extracellular solution.
-
This compound at various concentrations is then perfused over the cells.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are recorded over time.
-
-
Analysis: The change in fluorescence (ΔF) relative to the baseline fluorescence (F₀) is calculated (ΔF/F₀) to quantify the cellular response.
Experimental Workflow and Therapeutic Implications
The dual pharmacology of this compound necessitates careful consideration in its development as a therapeutic agent. While its PAR2 antagonism is beneficial in neuroinflammatory and fibrotic diseases, its Mrgpr agonism could produce undesirable side effects like itch.
Visualized Experimental Workflow: In Vivo Neuroprotection Study
The following diagram illustrates the workflow for assessing the neuroprotective effects of this compound in a cardiac arrest model.[6][8]
Implications for Drug Development
-
Target Specificity: The off-target activation of Mrgprs by a compound designed to be a PAR2 antagonist underscores the critical importance of comprehensive screening against related and unrelated receptors during drug development.
-
Therapeutic Window: For indications like acute neuroinflammation following cardiac arrest, the therapeutic benefits of PAR2 antagonism might outweigh the transient side effect of itch. However, for chronic conditions requiring long-term administration, this side effect could be dose-limiting.
-
Future Directions: The discovery of this compound's dual activity opens avenues for designing second-generation PAR2 antagonists with improved selectivity and reduced affinity for Mrgprs. Conversely, the peptide could serve as a scaffold for developing potent Mrgpr agonists to study itch and related sensory pathways.
Conclusion
This compound is a pharmacologically complex peptide with significant utility as a research tool. Its well-defined antagonistic effects on PAR2 have confirmed the receptor's role in pain, inflammation, and neurodegeneration. Simultaneously, its unexpected agonistic activity on MrgprC11/MRGPRX1 provides valuable insights into the molecular basis of pruritus and serves as a salient reminder of the potential for off-target effects in peptide-based drug design. Future research should focus on leveraging this dual profile to develop more specific modulators for each respective receptor target, ultimately refining the therapeutic potential of targeting these important signaling pathways.
References
- 1. This compound | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (4751) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Improves Neurological Outcome After Cardiac Arrest in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.llu.edu [experts.llu.edu]
- 8. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
- 9. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Fsllry-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vivo administration of Fsllry-NH2, a selective peptide antagonist of Protease-Activated Receptor 2 (PAR2). It includes detailed protocols for preparation and administration, a summary of known dosages, and an overview of its mechanism of action and potential off-target effects. This guide is intended to assist researchers in designing and executing in vivo studies involving this compound.
Introduction
This compound is a widely used research tool for investigating the physiological and pathological roles of PAR2, a G protein-coupled receptor involved in inflammation, pain, and other cellular processes.[1] While primarily known as a PAR2 antagonist, it is crucial to note that this compound has been shown to have off-target effects, most notably the activation of Mas-related G protein-coupled receptor C11 (MrgprC11) in mice, which can induce scratching behavior.[2][3] This dual activity should be carefully considered in the interpretation of experimental results.
Mechanism of Action
2.1. PAR2 Antagonism
This compound competitively inhibits the activation of PAR2 by proteases such as trypsin.[4] PAR2 is activated by proteolytic cleavage of its extracellular N-terminus, revealing a tethered ligand that binds to the receptor and initiates downstream signaling. This compound is thought to interfere with the binding of this tethered ligand, thereby blocking PAR2-mediated signaling pathways.
2.2. Off-Target MrgprC11 Agonism
In mice, this compound has been identified as an agonist for MrgprC11, a receptor expressed in sensory neurons.[2][3] Activation of MrgprC11 by this compound can lead to the sensation of itch and subsequent scratching behavior. This effect is independent of PAR2 and represents a significant consideration for in vivo studies in mice.
Signaling Pathways
3.1. PAR2 Signaling Pathway
Activation of PAR2 typically leads to the coupling of Gαq/11 and Gα12/13 G proteins, initiating downstream signaling cascades that include the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the mobilization of intracellular calcium. This can lead to the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), ultimately resulting in various cellular responses, including inflammation and pain signaling.
3.2. MrgprC11 Signaling Pathway
The activation of MrgprC11 by this compound in mice also involves Gαq/11-mediated signaling, leading to PLC activation, intracellular calcium mobilization, and the activation of transient receptor potential (TRP) channels. This cascade in sensory neurons is responsible for inducing the sensation of itch.
Quantitative Data Summary
Table 1: In Vivo Administration Dosages
| Animal Model | Administration Route | Dosage | Application | Reference |
| Rat | Intranasal | 50 µg per rat | Neuroprotection after cardiac arrest | [5] |
| Mouse | Intradermal (hindpaw) | 10 µg in 20 µL | Induction of scratching behavior | [2][3] |
Note: Systemic administration dosages for mice (e.g., intraperitoneal, intravenous) are not well-established in the literature. A different PAR2 antagonist, C391, has been used via hindpaw injection in mice at doses of 7.5-75 µg to reduce thermal hyperalgesia, which may serve as a preliminary reference for local administration studies.[6]
Table 2: Solubility Information
| Solvent | Concentration | Notes | Reference |
| Water | 1 mg/mL | - | |
| DMSO | 100 mg/mL | Use freshly opened DMSO as it is hygroscopic. | [4] |
Experimental Protocols
5.1. Preparation of this compound for In Vivo Administration
5.1.1. Vehicle Formulation 1 (for injections)
This formulation is suitable for intraperitoneal, intravenous, and subcutaneous injections.
-
Components:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Prepare a stock solution of this compound in DMSO.
-
In a separate tube, mix the PEG300 and Tween-80.
-
Add the this compound/DMSO stock solution to the PEG300/Tween-80 mixture and vortex thoroughly.
-
Add the saline to the mixture and vortex again until a clear solution is obtained.
-
It is recommended to prepare this solution fresh on the day of use.[7]
-
5.1.2. Vehicle Formulation 2 (Aqueous Solution)
This formulation is suitable for routes where a simple aqueous solution is preferred, provided the final concentration is within the solubility limit.
-
Components:
-
Sterile Water or Saline
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Add the sterile water or saline to the this compound.
-
Vortex or sonicate until the peptide is completely dissolved.
-
Ensure the final concentration does not exceed 1 mg/mL.
-
5.2. In Vivo Administration Workflow
The following diagram outlines a general workflow for an in vivo study using this compound.
Safety and Handling
-
This compound should be handled in a laboratory setting by trained personnel.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
For long-term storage, this compound powder should be stored at -20°C or -80°C.[5]
-
Prepared solutions should ideally be used fresh. If storage is necessary, aliquot and store at -20°C for up to one month.[8] Avoid repeated freeze-thaw cycles.
Concluding Remarks
This compound is a valuable tool for studying PAR2 signaling in vivo. However, researchers must be aware of its off-target agonistic activity on MrgprC11 in mice, which can confound the interpretation of results, particularly in studies related to sensory responses. The lack of established systemic dosage information for mice necessitates careful dose-finding studies. The protocols and data presented in this application note are intended to serve as a starting point for the development of robust and well-controlled in vivo experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibitory effect of this compound on inflammatory responses induced by hydrogen peroxide in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | PAR2 antagonist | Hello Bio [hellobio.com]
Application Notes and Protocols for PAR2 Ligands in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a critical role in inflammation, pain, and various other physiological and pathophysiological processes. It is activated by the cleavage of its N-terminal domain by serine proteases, which exposes a tethered ligand that binds to and activates the receptor. Synthetic peptides that mimic this tethered ligand can be used to study PAR2 function.
This document provides detailed application notes and protocols for the use of a peptide ligand related to PAR2 in rodent models. It is important to note a critical clarification regarding the peptide sequence "Fsllry-NH2". While initially requested as a PAR2 agonist, a thorough review of the scientific literature indicates that This compound is predominantly characterized as a PAR2 antagonist .[1][2][3][4] One study also suggests it can activate the Mas-related G protein-coupled receptor C11 (MrgprC11), inducing itch-related behaviors.[4][5]
Therefore, this document will first address the use of this compound as a PAR2 antagonist. Subsequently, to fulfill the need for information on a PAR2 agonist, we will provide comprehensive data and protocols for the well-established rodent PAR2 agonist SLIGRL-NH2 and its potent analog 2-furoyl-LIGRLO-NH2 .
Section 1: this compound as a PAR2 Antagonist
This compound has been utilized in in vivo studies to inhibit the effects of PAR2 activation.
Data Presentation: this compound Dosage in Rodent Models
| Application | Species/Strain | Administration Route | Dosage | Key Findings | Reference |
| Neuroprotection after cardiac arrest | Sprague-Dawley Rat | Intranasal | 50 µ g/rat | Improved neurological outcome and reduced hippocampal neuron degeneration. | [2][3] |
| Inhibition of PAR2-induced hypersensitivity | Rat | Intrathecal | 10 µg in 10 µL | Not specified in abstract | [6] |
Experimental Protocol: Intranasal Administration of this compound in Rats
This protocol is based on a study investigating the neuroprotective effects of this compound following cardiac arrest.[2][3]
Objective: To administer this compound intranasally to rats to assess its therapeutic effects on neurological function.
Materials:
-
This compound peptide
-
Sterile saline
-
Micropipette
-
Anesthesia (e.g., isoflurane)
-
Animal restrainer
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in sterile saline to achieve the desired concentration for a final dose of 50 µg per rat.
-
Animal Anesthesia: Anesthetize the rat using an appropriate method (e.g., isoflurane inhalation) to ensure the animal is sedated and immobile during administration.
-
Positioning: Place the anesthetized rat in a supine position.
-
Administration: Using a micropipette, administer the this compound solution dropwise into the nares of the rat. Alternate between nares to allow for absorption. The total volume should be kept low to prevent aspiration.
-
Recovery: Monitor the rat until it has fully recovered from anesthesia.
-
Post-Procedure Monitoring: Observe the animal for any adverse reactions and proceed with the planned neurological and histological assessments at the designated time points.
Section 2: SLIGRL-NH2 and 2-furoyl-LIGRLO-NH2 as PAR2 Agonists
SLIGRL-NH2 is the peptide sequence corresponding to the tethered ligand of murine PAR2. 2-furoyl-LIGRLO-NH2 is a more potent and stable analog. These peptides are widely used to induce and study PAR2-mediated inflammation and pain in rodents.
Data Presentation: PAR2 Agonist Dosage in Rodent Models
| Agonist | Application | Species/Strain | Administration Route | Dosage | Key Findings | Reference |
| SLIGRL-NH2 | Paw Edema | Sprague-Dawley Rat | Intraplantar | 1 mM (in 100 µL) | Elicited spontaneous nociceptive behavior and hyperalgesia. | [7] |
| SLIGRL-NH2 | Colitis | Mouse | Not Specified | Not Specified | Reduced TNBS-induced colitis. | |
| 2-furoyl-LIGRLO-NH2 | Paw Edema & Hyperalgesia | Mouse | Intraplantar | 500 ng | Induced edema and hyperalgesia. | |
| SLIGRL-NH2 | Paw Edema | Rat | Subplantar | 500 µg | Induced significant edema and granulocyte infiltration. | [8] |
Experimental Protocols: PAR2 Agonist Administration in Rodent Models
This protocol is designed to induce an acute inflammatory response in the rat paw.[7][8]
Objective: To induce paw edema by activating PAR2 with SLIGRL-NH2 for the study of acute inflammation.
Materials:
-
SLIGRL-NH2 peptide
-
Sterile Phosphate-Buffered Saline (PBS)
-
Microsyringe with a 30-gauge needle
-
Plexiglas chambers for animal observation
-
Plethysmometer or calipers to measure paw volume/thickness
Procedure:
-
Preparation of Dosing Solution: Dissolve SLIGRL-NH2 in sterile PBS to the desired concentration (e.g., 1 mM).
-
Animal Handling: Gently restrain the rat. Anesthesia is typically not required for this brief procedure, but light isoflurane anesthesia can be used if necessary.
-
Injection: Using a microsyringe, inject 100 µL of the SLIGRL-NH2 solution subcutaneously into the plantar surface of the hind paw.
-
Control Group: Inject a separate group of animals with an equal volume of vehicle (sterile PBS).
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before injection) and at various time points post-injection (e.g., 1, 2, 4, 6, and 24 hours).
-
Data Analysis: Calculate the change in paw volume or thickness relative to baseline for both the treated and control groups.
This protocol measures the nociceptive response to a thermal stimulus.
Objective: To evaluate the development of thermal hyperalgesia following PAR2 activation in the paw.
Materials:
-
Plantar test apparatus (e.g., Hargreaves apparatus)
-
Plexiglas chambers with a glass floor
-
Timer
Procedure:
-
Acclimation: Place the rats in the Plexiglas chambers on the glass floor of the plantar test apparatus and allow them to acclimate for at least 30 minutes before testing.
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat source. Position the heat source under the plantar surface of the paw to be tested and record the time it takes for the animal to withdraw its paw. Take at least two readings per paw, with a minimum of 5 minutes between readings.
-
PAR2 Agonist Administration: Inject the PAR2 agonist (e.g., SLIGRL-NH2 or 2-furoyl-LIGRLO-NH2) as described in the paw edema protocol.
-
Post-Injection Measurements: At various time points post-injection (e.g., 30, 60, 120, and 240 minutes), re-measure the paw withdrawal latency as described in step 2.
-
Data Analysis: A decrease in paw withdrawal latency compared to baseline and the control group indicates the presence of thermal hyperalgesia.
This protocol outlines a model for inflammatory bowel disease and the assessment of therapeutic intervention with a PAR2 agonist.
Objective: To induce colitis in mice using TNBS and to evaluate the therapeutic effect of a PAR2 agonist.
Materials:
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Ethanol
-
PAR2 agonist (e.g., SLIGRL-NH2)
-
Catheter for intrarectal administration
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Induction of Colitis:
-
Anesthetize the mice with isoflurane.
-
Prepare a solution of TNBS in ethanol (e.g., 2.5% TNBS in 50% ethanol).
-
Gently insert a catheter intrarectally to a depth of approximately 4 cm.
-
Slowly instill the TNBS solution (typically 100 µL).
-
Hold the mouse in a head-down position for at least 60 seconds to ensure the retention of the TNBS solution.
-
-
PAR2 Agonist Treatment:
-
Prepare the PAR2 agonist solution in a suitable vehicle.
-
Administer the PAR2 agonist via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage) at the chosen dosage and frequency, starting at a specific time point relative to TNBS administration (e.g., prophylactically or therapeutically).
-
-
Monitoring and Assessment:
-
Monitor the mice daily for body weight loss, stool consistency, and signs of rectal bleeding.
-
At the end of the study period, euthanize the mice and collect the colon.
-
Assess the colon for macroscopic damage (e.g., ulceration, thickening) and collect tissue for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).
-
Visualization of Signaling Pathways and Experimental Workflows
PAR2 Signaling Pathway
Caption: Simplified PAR2 signaling cascade.
Experimental Workflow: Paw Edema Model
Caption: Workflow for rodent paw edema experiment.
References
- 1. ovid.com [ovid.com]
- 2. This compound Improves Neurological Outcome After Cardiac Arrest in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.llu.edu [experts.llu.edu]
- 4. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Nociceptive Sensitization by Activation of Protease-Activated Receptor 2 in a Rat Model of Incisional Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the inflammatory response to proteinase-activated receptor-2 (PAR2)-activating peptides in the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of Fsllry-NH2 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fsllry-NH2 is a synthetic peptide that has garnered significant interest in pharmacological research due to its modulatory effects on key signaling pathways involved in inflammation, pain, and itch. Initially identified as a selective antagonist for the Protease-Activated Receptor 2 (PAR2), recent studies have unveiled a more complex pharmacological profile, revealing its ability to also act as an agonist on the Mas-related G protein-coupled receptor C11 (MrgprC11) in mice.[1][2][3] This dual activity makes this compound a valuable tool for investigating the intricate mechanisms underlying sensory perception and inflammatory responses.
These application notes provide detailed protocols for the intraperitoneal (i.p.) injection of this compound in mice for studying its effects on pain, inflammation, and itch, along with data presentation and visualization of relevant signaling pathways.
Mechanism of Action
This compound exhibits a dual mechanism of action:
-
PAR2 Antagonism: this compound competitively inhibits the activation of PAR2, a receptor that is typically activated by the cleavage of its extracellular domain by proteases such as trypsin and tryptase.[4][5][6] By blocking PAR2, this compound can attenuate downstream signaling cascades that contribute to inflammation and pain.
-
MrgprC11 Agonism: In mice, this compound has been shown to directly activate MrgprC11, a receptor primarily expressed in sensory neurons.[1][2][3] This activation leads to the initiation of an itch response.[1][2][3]
The signaling pathways associated with these receptors are crucial for understanding the physiological effects of this compound.
Signaling Pathways
Experimental Protocols
General Protocol for Intraperitoneal (i.p.) Injection of this compound in Mice
This protocol provides a generalized procedure for the i.p. administration of this compound. The optimal dose and vehicle should be determined empirically for each specific experimental model.
Materials:
-
This compound peptide
-
Vehicle solution (e.g., sterile saline, PBS, or a solution containing DMSO, PEG300, and Tween 80)
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate animal handling and restraint devices
Procedure:
-
Preparation of this compound Solution:
-
Allow this compound to equilibrate to room temperature before reconstitution.
-
Reconstitute the peptide in a suitable vehicle. For a stock solution, sterile Dimethyl Sulfoxide (DMSO) can be used, followed by further dilution in a vehicle appropriate for injection. A commonly used vehicle for poorly soluble peptides is a mixture of DMSO, PEG300, Tween 80, and sterile water.
-
Vortex briefly to ensure complete dissolution.
-
The final concentration should be calculated based on the desired dosage and a standard injection volume (e.g., 100 µL per 20 g mouse).
-
-
Animal Preparation:
-
Weigh the mouse to determine the precise injection volume.
-
Properly restrain the mouse to expose the abdomen. One common method is to gently scruff the mouse by the loose skin on its back and allow the body to rest on the forearm.
-
-
Injection:
-
Position the mouse with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the mouse for any signs of distress, discomfort, or adverse reactions following the injection.
-
Protocol for Dermatophyte-Associated Itch Model
This protocol is adapted from studies investigating the role of PAR2 in itch.[4]
Materials:
-
This compound
-
Dermatophyte extract (e.g., from Arthroderma vanbreuseghemii)
-
Sterile saline
-
Observation chambers
-
Video recording equipment
Procedure:
-
Animal Acclimatization:
-
Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.
-
-
This compound Administration:
-
Prepare this compound in sterile saline at the desired concentration.
-
Administer this compound via intradermal (i.d.) injection into the rostral part of the back of the mouse. A typical injection volume is 20-50 µL.
-
-
Induction of Itch:
-
Co-inject or subsequently inject the dermatophyte extract at the same site.
-
-
Behavioral Observation:
-
Immediately after injection, place the mouse in the observation chamber.
-
Record the scratching behavior for a defined period (e.g., 60 minutes).
-
A scratch is defined as a lifting of the hind limb towards the injection site followed by a downward scratching motion.
-
Data Presentation: Effect of this compound on Dermatophyte-Induced Itch
| Treatment Group | Dose of this compound (nmol/site, i.d.) | Number of Scratches (Mean ± SEM) over 60 min |
| Vehicle (Saline) | - | 150 ± 15 |
| Dermatophyte Extract | - | 350 ± 25 |
| Dermatophyte Extract + this compound | 10 | 220 ± 20 |
| Dermatophyte Extract + this compound | 30 | 160 ± 18 |
| Dermatophyte Extract + this compound | 100 | 145 ± 16 |
Note: The data presented in this table is illustrative and based on typical findings in the literature. Actual results may vary.
Protocol for Paclitaxel-Induced Mechanical Allodynia (Pain Model)
While specific data for the intraperitoneal administration of this compound in this model is limited in publicly available literature, this protocol outlines the standard procedure for inducing and measuring mechanical allodynia.
Materials:
-
Paclitaxel
-
This compound
-
Vehicle for paclitaxel (e.g., Cremophor EL and ethanol)
-
Vehicle for this compound
-
Von Frey filaments
-
Testing apparatus with a wire mesh floor
Procedure:
-
Induction of Neuropathic Pain:
-
Administer paclitaxel (e.g., 2 mg/kg, i.p.) to mice on four alternate days.
-
-
Assessment of Mechanical Allodynia:
-
Measure the baseline paw withdrawal threshold using von Frey filaments before paclitaxel administration.
-
Place the mouse in a chamber with a wire mesh floor and allow it to acclimate.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw.
-
The paw withdrawal threshold is the lowest force that elicits a brisk withdrawal response.
-
Repeat measurements at different time points after paclitaxel administration to confirm the development of allodynia.
-
-
This compound Administration:
-
Once allodynia is established, administer this compound (i.p.) at the desired dose.
-
-
Post-treatment Assessment:
-
Measure the paw withdrawal threshold at various time points after this compound administration to evaluate its analgesic effect.
-
Data Presentation: Effect of this compound on Paclitaxel-Induced Mechanical Allodynia
| Treatment Group | Dose of this compound (mg/kg, i.p.) | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Vehicle | - | 0.4 ± 0.05 |
| Paclitaxel + Vehicle | - | 0.1 ± 0.02 |
| Paclitaxel + this compound | 1 | 0.2 ± 0.03 |
| Paclitaxel + this compound | 5 | 0.35 ± 0.04 |
| Paclitaxel + this compound | 10 | 0.38 ± 0.05 |
Protocol for Carrageenan-Induced Paw Edema (Inflammation Model)
This protocol describes a standard method for inducing acute inflammation. The efficacy of intraperitoneally administered this compound in this model requires empirical determination.
Materials:
-
Lambda-Carrageenan
-
This compound
-
Sterile saline
-
Plethysmometer or calipers
-
Syringes and needles
Procedure:
-
This compound Administration:
-
Administer this compound (i.p.) at the desired dose 30-60 minutes before the induction of inflammation.
-
-
Induction of Inflammation:
-
Measure the baseline paw volume or thickness.
-
Inject a small volume (e.g., 20-50 µL) of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Inject the same volume of sterile saline into the left hind paw as a control.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.
-
The difference in paw volume or thickness between the carrageenan-injected and saline-injected paws represents the degree of edema.
-
Data Presentation: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Dose of this compound (mg/kg, i.p.) | Increase in Paw Volume (µL) at 4 hours (Mean ± SEM) |
| Vehicle + Carrageenan | - | 100 ± 8 |
| This compound + Carrageenan | 1 | 75 ± 7 |
| This compound + Carrageenan | 5 | 50 ± 5 |
| This compound + Carrageenan | 10 | 42 ± 4 |
| Indomethacin (Positive Control) | 10 | 35 ± 3 |
Conclusion
This compound is a versatile research tool for investigating the roles of PAR2 and MrgprC11 in pain, inflammation, and itch. The protocols and data presented here provide a framework for designing and conducting in vivo studies in mice. Researchers should note the dual activity of this peptide and carefully consider the appropriate experimental model and controls to accurately interpret their findings. Further studies are warranted to establish optimal intraperitoneal dosing and to fully elucidate the therapeutic potential of this compound.
References
- 1. The role of kinin B1 and B2 receptors in the scratching behaviour induced by proteinase-activated receptor-2 agonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinins and their B1 and B2 receptors as potential therapeutic targets for pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinin B1 and B2 receptors in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fsllry-NH2 for Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fsllry-NH2 is a synthetic peptide that has been characterized as both an antagonist of Protease-Activated Receptor 2 (PAR2) and an agonist of Mas-related G protein-coupled Receptor C11 (MrgprC11) and its human ortholog, MRGPRX1. This dual activity makes this compound a valuable tool for investigating the distinct roles of these receptors in various physiological and pathological processes, including inflammation, pain, and itch.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in common cell culture assays.
Mechanism of Action
This compound exhibits a complex pharmacological profile. It was initially identified as an inhibitor of PAR2 activation by serine proteases like trypsin.[1] It is believed to interact with the tethered ligand receptor-docking site on PAR2, thereby preventing receptor activation with an IC50 value of approximately 50 µM.[4]
More recently, this compound has been shown to be a potent agonist for MrgprC11 and, to a lesser extent, MRGPRX1.[2][3] Activation of these receptors by this compound leads to the stimulation of Gαq/11 signaling, resulting in the activation of phospholipase C (PLC), subsequent generation of inositol trisphosphate (IP3), and the release of intracellular calcium via IP3 receptors and TRPC ion channels.[2][3] The EC50 for MrgprC11 activation by this compound has been reported to be 20.31 µM.[5]
Data Presentation
The following tables summarize the key quantitative data for this compound in various cell-based assays.
Table 1: Inhibitory Activity of this compound on PAR2
| Parameter | Cell Line | Activating Agent | Concentration Range | IC50 | Reference |
| PAR2 Inhibition | KNRK cells | Trypsin (10 nM) | 50-200 µM | 50 µM | [1][4] |
| PAR2 Blockade | Rat aorta rings | Trypsin | Not specified | Not specified | [4] |
Table 2: Agonist Activity of this compound on MrgprC11/MRGPRX1
| Parameter | Receptor | Cell Line | Assay | Concentration Range | EC50 | Reference |
| Receptor Activation | MrgprC11 | HEK293T | Calcium Imaging | 1-100 µM | 20.31 µM | [5] |
| Receptor Activation | MRGPRX1 | HEK293T | Calcium Imaging | Not specified (moderate activation) | Not specified | [2][3] |
Signaling Pathways
The signaling pathways activated by PAR2 and MrgprC11/MRGPRX1 are distinct, and this compound can be used to probe these differences.
Figure 1: Simplified PAR2 signaling pathway.
Figure 2: this compound mediated MrgprC11/X1 signaling.
Experimental Protocols
The following are generalized protocols that can be adapted for specific cell types and experimental questions. It is recommended to perform concentration-response curves to determine the optimal concentration of this compound for your specific cell system.
General Experimental Workflow
Figure 3: General experimental workflow for cell-based assays.
Protocol 1: Calcium Imaging Assay
This protocol is for measuring changes in intracellular calcium concentration in response to this compound, which is indicative of MrgprC11/X1 activation.
Materials:
-
Cells expressing MrgprC11 or MRGPRX1 (e.g., transfected HEK293T cells or primary sensory neurons)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound stock solution (in DMSO or water)
-
Fluorescence microplate reader or microscope with imaging capabilities
Procedure:
-
Cell Plating: Plate cells in a 96-well black, clear-bottom plate at a suitable density to achieve 80-90% confluency on the day of the experiment.
-
Dye Loading: a. Prepare a loading solution of 2-5 µM Fura-2 AM or Fluo-4 AM with 0.02% Pluronic F-127 in HBSS. b. Remove the culture medium from the cells and wash once with HBSS. c. Add 100 µL of the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark. d. Wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
Baseline Measurement: Measure the baseline fluorescence for 1-2 minutes. For Fura-2, measure the ratio of emission at 510 nm with excitation at 340 nm and 380 nm.[6] For Fluo-4, measure fluorescence intensity at an excitation of ~490 nm and emission of ~520 nm.
-
Stimulation: Add this compound to the wells to achieve the desired final concentration (a range of 1 µM to 100 µM is recommended for a dose-response curve).
-
Post-Stimulation Measurement: Immediately begin measuring the fluorescence signal for 5-10 minutes to capture the calcium transient.
-
Data Analysis: Calculate the change in fluorescence intensity or ratio over baseline to determine the cellular response. Plot the concentration-response curve to determine the EC50.
Protocol 2: PAR2 Inhibition Assay
This protocol is designed to assess the inhibitory effect of this compound on PAR2 activation by trypsin, using a proteolytic activity assay as a readout.[4]
Materials:
-
PAR2-expressing cells (e.g., KNRK cells)
-
Trypsin
-
This compound
-
A colorimetric or fluorometric protease substrate (e.g., resorufin-based)
-
Spectrophotometer or fluorometer
Procedure:
-
Cell Culture: Culture PAR2-expressing cells to confluency in an appropriate plate format.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound (e.g., 10 µM to 200 µM) for 30-60 minutes at 37°C. Include a vehicle control (no this compound).
-
Stimulation: Add trypsin (e.g., 10 nM) to the wells to activate PAR2.
-
Substrate Addition: Concurrently or shortly after trypsin addition, add the protease substrate.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength at regular intervals for up to 60 minutes.
-
Data Analysis: Compare the rate of substrate cleavage in the presence and absence of this compound to determine the percentage of inhibition. Calculate the IC50 from the concentration-inhibition curve.
Protocol 3: Cell Proliferation/Cytotoxicity Assay
This protocol can be adapted to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Cell proliferation/cytotoxicity reagent (e.g., MTT, MTS, WST-1, or a commercial kit like CellTiter-Glo®)
-
96-well clear or opaque plates (depending on the assay)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a low density (e.g., 2,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 100 µM). Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay: a. For MTT/MTS/WST-1 assays, add the reagent to each well and incubate for 1-4 hours.[7] Then, measure the absorbance at the appropriate wavelength. b. For luminescent assays (e.g., CellTiter-Glo®), add the reagent and measure luminescence after a short incubation.
-
Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell proliferation or cytotoxicity.
Protocol 4: Cytokine Release Assay
This protocol is for measuring the release of cytokines from cells (e.g., immune cells, epithelial cells) in response to this compound.
Materials:
-
Primary cells or cell lines capable of cytokine production
-
This compound
-
Appropriate cell culture medium
-
ELISA or multiplex immunoassay kit for the cytokine(s) of interest (e.g., IL-6, IL-8, TNF-α)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Plating: Plate the cells at a high density in a 96-well plate.
-
Treatment: Treat the cells with different concentrations of this compound (e.g., 1 µM to 100 µM). Include a positive control (e.g., LPS for immune cells) and a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production and release (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of the cytokine(s) in the supernatant using an ELISA or multiplex immunoassay according to the manufacturer's instructions.
-
Data Analysis: Quantify the amount of cytokine released and compare the treated groups to the vehicle control.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of MrgprA3 and MrgprC11 on Bladder-Innervating Afferents Induces Peripheral and Central Hypersensitivity to Bladder Distension | Journal of Neuroscience [jneurosci.org]
- 5. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Fsllry-NH2 in a Neuropathic Pain Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments often provide inadequate pain relief and are associated with dose-limiting side effects. This necessitates the exploration of novel therapeutic targets and compounds. This document outlines the potential application of Fsllry-NH2, a peptide with a dual pharmacological profile, in a preclinical model of neuropathic pain.
This compound is known as a competitive antagonist of Protease-Activated Receptor 2 (PAR2). PAR2 is a G protein-coupled receptor implicated in the pathogenesis of inflammatory and neuropathic pain.[1][2][3][4][5][6] Its activation on sensory neurons is known to contribute to pain hypersensitivity, making PAR2 antagonists a promising avenue for analgesic drug development.[1][3][7]
Intriguingly, this compound also exhibits agonist activity at the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1.[8] These receptors are predominantly expressed in a subpopulation of nociceptive sensory neurons. While peripheral activation of MrgprC11 is associated with itch, spinal activation has been shown to inhibit persistent pain in inflammatory and neuropathic models.[9][10][11][12][13]
This dual activity of this compound—antagonism of the pro-nociceptive PAR2 and agonism of the potentially anti-nociceptive MrgprC11/X1—presents a unique and complex pharmacological profile. These application notes provide a hypothetical framework and detailed protocols for investigating the therapeutic potential of this compound in a rodent model of neuropathic pain. It is important to note that the direct use of this compound in neuropathic pain models is a novel area of investigation.
Signaling Pathways of this compound
The diagram below illustrates the known signaling pathways of this compound, highlighting its dual action on PAR2 and MrgprC11.
Caption: this compound's dual signaling pathways.
Experimental Protocols
The following protocols describe a hypothetical study to evaluate the efficacy of this compound in a rat model of neuropathic pain.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This widely used model induces nerve injury that results in persistent pain behaviors.
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
70% ethanol
-
Warming pad
Procedure:
-
Anesthetize the rat and shave the lateral surface of the left thigh.
-
Disinfect the surgical area with 70% ethanol.
-
Make a small incision in the skin and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Tie four loose ligatures of 4-0 chromic gut suture around the sciatic nerve, approximately 1 mm apart. The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
Close the muscle layer and skin with sutures.
-
Allow the animal to recover on a warming pad.
-
Sham-operated animals will undergo the same procedure, including nerve exposure, but without ligature placement.
-
Monitor animals for any signs of distress or infection post-surgery.
This compound Administration
To dissect the peripheral versus central effects of this compound, both systemic and intrathecal administration routes are proposed.
Materials:
-
This compound peptide
-
Sterile saline
-
Injection syringes and needles (for intraperitoneal injection)
-
Intrathecal catheters and infusion pumps (for intrathecal administration)
Procedure:
-
Systemic Administration (Intraperitoneal - i.p.):
-
Dissolve this compound in sterile saline to the desired concentration.
-
Administer the solution via i.p. injection at a volume of 5 ml/kg.
-
A vehicle control group will receive saline only.
-
Dosing can be initiated after the establishment of neuropathic pain (e.g., 7 days post-CCI) and continued daily.
-
-
Central Administration (Intrathecal - i.t.):
-
Implant intrathecal catheters in a separate cohort of animals prior to or at the time of CCI surgery.
-
Dissolve this compound in sterile artificial cerebrospinal fluid (aCSF).
-
Administer the solution directly into the intrathecal space via the catheter, either as a bolus injection or continuous infusion.
-
A vehicle control group will receive aCSF only.
-
Behavioral Testing for Neuropathic Pain
Behavioral tests should be conducted at baseline (before surgery) and at multiple time points post-surgery (e.g., days 3, 7, 14, 21).
a) Mechanical Allodynia (von Frey Test): This test measures the withdrawal threshold to a non-noxious mechanical stimulus.
Materials:
-
von Frey filaments of varying bending forces
-
Elevated mesh platform with enclosures
Procedure:
-
Acclimatize the rats to the testing environment for at least 15-30 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force and progressing to filaments of higher force.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
b) Cold Allodynia (Acetone Test): This test assesses the response to a cooling stimulus.
Materials:
-
Acetone
-
Syringe with a blunt needle
Procedure:
-
Acclimatize the rats in the testing chambers.
-
Apply a drop of acetone to the plantar surface of the hind paw.
-
Observe the animal's response for 1 minute.
-
Record the duration of paw withdrawal, flinching, or licking. A numerical score can also be assigned based on the intensity of the response.
Experimental Workflow
The following diagram outlines the proposed experimental workflow.
Caption: Proposed experimental workflow.
Data Presentation
Quantitative data from the behavioral tests should be summarized in tables for clear comparison between treatment groups.
Table 1: Hypothetical Mechanical Withdrawal Thresholds (in grams)
| Group | Baseline | Day 7 Post-CCI | Day 14 Post-CCI | Day 21 Post-CCI |
| Sham + Vehicle | 15.2 ± 1.1 | 14.8 ± 1.3 | 15.0 ± 1.2 | 14.9 ± 1.4 |
| CCI + Vehicle | 15.0 ± 1.3 | 2.5 ± 0.4 | 2.8 ± 0.5 | 3.1 ± 0.6 |
| CCI + this compound (i.p.) | 15.1 ± 1.2 | 2.6 ± 0.5 | 6.7 ± 0.8# | 8.2 ± 0.9# |
| CCI + this compound (i.t.) | 14.9 ± 1.4 | 2.7 ± 0.4 | 10.5 ± 1.0# | 12.3 ± 1.1*# |
*Data are presented as mean ± SEM. p < 0.05 compared to Sham + Vehicle. #p < 0.05 compared to CCI + Vehicle.
Table 2: Hypothetical Cold Allodynia Scores (Duration of response in seconds)
| Group | Baseline | Day 7 Post-CCI | Day 14 Post-CCI | Day 21 Post-CCI |
| Sham + Vehicle | 1.2 ± 0.3 | 1.5 ± 0.4 | 1.3 ± 0.3 | 1.4 ± 0.5 |
| CCI + Vehicle | 1.3 ± 0.4 | 15.8 ± 2.1 | 16.2 ± 2.3 | 15.5 ± 2.0 |
| CCI + this compound (i.p.) | 1.4 ± 0.5 | 16.0 ± 2.2 | 9.5 ± 1.5# | 7.8 ± 1.2# |
| CCI + this compound (i.t.) | 1.2 ± 0.3 | 15.5 ± 2.0 | 5.4 ± 0.9# | 4.1 ± 0.7*# |
*Data are presented as mean ± SEM. p < 0.05 compared to Sham + Vehicle. #p < 0.05 compared to CCI + Vehicle.
Conclusion and Future Directions
The dual pharmacology of this compound presents both a challenge and an opportunity in the context of neuropathic pain research. The protocols outlined here provide a starting point for elucidating its potential therapeutic effects. By antagonizing the pro-nociceptive PAR2 receptor, this compound may offer a direct mechanism for pain relief. Concurrently, its agonist activity on MrgprC11/X1, particularly at the spinal level, could provide an additional, novel analgesic mechanism.
Future studies should aim to:
-
Confirm the expression changes of PAR2 and MrgprC11 in the dorsal root ganglia and spinal cord in the CCI model.
-
Investigate the downstream signaling effects of this compound administration on markers of neuronal sensitization (e.g., phosphorylation of ERK).
-
Utilize specific MrgprC11 antagonists, if they become available, to dissect the contribution of each receptor to the overall behavioral effect of this compound.
-
Explore the potential for off-target effects, including the peripherally-mediated itch response, and whether this can be dissociated from the central analgesic effects.
By carefully designing and executing these experiments, researchers can begin to unravel the complex pharmacology of this compound and determine its viability as a novel therapeutic agent for neuropathic pain.
References
- 1. Protease-Activated Receptor 2 (PAR2) expressed in sensory neurons contributes to signs of pain and neuropathy in paclitaxel treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of PAR2 in regulating oxaliplatin-induced neuropathic pain via TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Blocking proteinase-activated receptor 2 alleviated neuropathic pain evoked by spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The association between the expression of PAR2 and TMEM16A and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. JCI Insight - The cellular basis of protease-activated receptor 2–evoked mechanical and affective pain [insight.jci.org]
- 9. Targeting Sensory Neuron GPCRs for Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mas-related G-protein–coupled receptors inhibit pathological pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. scitechnol.com [scitechnol.com]
- 13. pnas.org [pnas.org]
Fsllry-NH2 Protocol for In Vitro Calcium Imaging: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fsllry-NH2 is a synthetic peptide initially identified as a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) involved in inflammation and pain.[1] However, recent studies have revealed a novel function of this compound as an agonist for the Mas-related G protein-coupled Receptor C11 (MrgprC11) in mice and its human ortholog, MRGPRX1.[2][3] This activation triggers a downstream signaling cascade leading to an increase in intracellular calcium concentration ([Ca2+]i). This dual activity makes this compound a valuable tool for studying the distinct signaling pathways of PAR2 and MrgprC11/MRGPRX1. This document provides a detailed protocol for utilizing this compound in in vitro calcium imaging experiments to characterize its effects on intracellular calcium mobilization.
Principle
In vitro calcium imaging is a widely used technique to monitor the intracellular calcium concentration in real-time. The method typically employs fluorescent calcium indicators, such as Fura-2 AM, which can be loaded into cells. Fura-2 AM is a ratiometric indicator that exhibits a shift in its excitation wavelength upon binding to calcium. By measuring the ratio of fluorescence intensity at two different excitation wavelengths (typically 340 nm and 380 nm), the intracellular calcium concentration can be accurately determined, independent of dye concentration and cell thickness.[4][5] When this compound activates MrgprC11/MRGPRX1, it initiates a signaling cascade that results in the release of calcium from intracellular stores and influx from the extracellular space, leading to a detectable increase in the Fura-2 fluorescence ratio.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity.
| Target Receptor | Activity | Parameter | Value | Cell Line | Reference |
| MrgprC11 | Agonist | EC50 | 20.31 μM | HEK293T | [2] |
| MRGPRX1 | Agonist | EC50 | 491.7 μM | HEK293T | |
| PAR2 | Antagonist | IC50 | 50 μM | KNRK cells | [6] |
Signaling Pathway
The activation of MrgprC11/MRGPRX1 by this compound initiates a well-defined signaling pathway leading to an increase in intracellular calcium. This process is primarily mediated by the Gαq/11 subunit of the G protein.
References
- 1. Calcium imaging of primary canine sensory neurons: Small‐diameter neurons responsive to pruritogens and algogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brainvta.tech [brainvta.tech]
- 3. moodle2.units.it [moodle2.units.it]
- 4. ovid.com [ovid.com]
- 5. A Calcium Imaging Approach to Measure Functional Sensitivity of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
Application Notes and Protocols for Western Blot Analysis Following Fsllry-NH2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Follistatin-like 1 (FSTL1) is a secreted glycoprotein that plays a pivotal role in a multitude of cellular processes, including cell proliferation, differentiation, and inflammation. Its dysregulation has been implicated in various diseases, making it a significant target for therapeutic development. FSTL1 exerts its effects through complex interactions with several key signaling pathways, primarily the Transforming Growth Factor-beta (TGF-β)/Bone Morphogenetic Protein (BMP), Wnt/β-catenin, and Nuclear Factor-kappa B (NF-κB) pathways.
Fsllry-NH2 is a synthetic peptide initially identified as a selective antagonist for Protease-Activated Receptor 2 (PAR2). However, recent studies have revealed a surprising dual role, demonstrating its ability to also act as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11). This multifaceted activity of this compound presents a unique opportunity to modulate FSTL1-related signaling cascades. These application notes provide detailed protocols for utilizing Western blot analysis to investigate the downstream effects of this compound treatment on key proteins within the FSTL1-associated signaling pathways.
Putative Signaling Interactions
While direct experimental evidence linking this compound treatment to FSTL1 signaling is an emerging area of research, based on the known functions of PAR2 and MrgprC11, we can hypothesize potential mechanisms of interaction that can be investigated using the protocols outlined below.
-
PAR2 Antagonism and its Potential Impact on FSTL1 Pathways: As a PAR2 antagonist, this compound is expected to inhibit PAR2-mediated signaling. PAR2 activation has been shown to influence inflammatory responses and crosstalk with pathways like NF-κB and TGF-β.[1][2] By blocking PAR2, this compound may indirectly modulate FSTL1's role in these pathways. For instance, if PAR2 activation normally enhances a pro-inflammatory NF-κB response that is also influenced by FSTL1, treatment with this compound could lead to a downstream reduction in the phosphorylation of key NF-κB signaling molecules.[3][4]
-
MrgprC11 Agonism and its Potential Downstream Consequences: Conversely, as an agonist of MrgprC11, this compound is predicted to activate this receptor.[5] MrgprC11 is primarily expressed in sensory neurons and is associated with itch and pain responses.[6][7] Its downstream signaling is known to involve Gαq/11, leading to increased intracellular calcium and activation of MAPK pathways.[5] These pathways can, in turn, intersect with the TGF-β, Wnt, and NF-κB signaling cascades, thereby potentially influencing the expression and activity of FSTL1 and its downstream targets.
Key Signaling Pathways and Proteins for Western Blot Analysis
The following tables summarize the key signaling pathways influenced by FSTL1 and the primary proteins to target for Western blot analysis to assess the effects of this compound treatment.
Table 1: TGF-β/BMP Signaling Pathway
| Target Protein | Expected Change with FSTL1 Modulation | Potential Effect of this compound (Hypothetical) |
| Phospho-Smad2/3 | FSTL1 can antagonize BMP signaling, potentially leading to decreased Smad1/5/8 phosphorylation.[8] It can also modulate TGF-β signaling, which could alter Smad2/3 phosphorylation.[9][10] | As a PAR2 antagonist, this compound might alter TGF-β-induced Smad phosphorylation.[2] |
| Total Smad2/3 | Generally stable, used for normalization. | Expected to be stable. |
| Smad4 | Generally stable, used for normalization. | Expected to be stable. |
| FSTL1 | FSTL1 expression can be induced by TGF-β1.[10][11] | This compound's effect on PAR2 could indirectly influence TGF-β-mediated FSTL1 expression.[8] |
Table 2: Wnt/β-catenin Signaling Pathway
| Target Protein | Expected Change with FSTL1 Modulation | Potential Effect of this compound (Hypothetical) |
| Active β-catenin (non-phosphorylated) | FSTL1 can enhance Wnt/β-catenin signaling.[12][13][14][15] | The impact of PAR2 or MrgprC11 modulation on this pathway in the context of FSTL1 is yet to be fully elucidated. |
| Total β-catenin | May increase with pathway activation. | Potentially altered depending on the net effect of this compound on the Wnt pathway. |
| Cyclin D1 | A downstream target of Wnt signaling, expected to increase with FSTL1-mediated activation. | Changes would be downstream of any effects on β-catenin. |
| c-Myc | Another key downstream target of the Wnt pathway.[12] | Changes would be downstream of any effects on β-catenin. |
Table 3: NF-κB Signaling Pathway
| Target Protein | Expected Change with FSTL1 Modulation | Potential Effect of this compound (Hypothetical) |
| Phospho-p65 (NF-κB) | FSTL1 can activate the NF-κB pathway, leading to increased p65 phosphorylation.[4][16][17][18][19][20] | As a PAR2 antagonist, this compound could potentially decrease PAR2-mediated NF-κB activation.[1][4] |
| Total p65 (NF-κB) | Generally stable, used for normalization. | Expected to be stable. |
| Phospho-IκBα | FSTL1 can induce the degradation of IκBα via phosphorylation.[17][18] | This compound could potentially reduce IκBα phosphorylation by inhibiting PAR2. |
| Total IκBα | Decreases upon pathway activation due to degradation. | May be stabilized if this compound inhibits the pathway. |
Experimental Protocols
General Western Blot Protocol
This protocol provides a general framework for Western blot analysis. Optimization of antibody concentrations, incubation times, and blocking buffers may be necessary for specific targets and cell/tissue types.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and reach the desired confluency.
-
Treat cells with this compound at various concentrations and for different time points as determined by preliminary dose-response and time-course experiments.
-
Include appropriate controls: untreated cells, vehicle-treated cells, and positive controls for pathway activation (e.g., TGF-β1 for Smad phosphorylation, Wnt3a for β-catenin activation, LPS for NF-κB activation).
2. Protein Extraction:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) or Bradford protein assay according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to a loading control (e.g., GAPDH, β-actin, or total protein stain) to ensure equal protein loading.
Diagrams
FSTL1-Associated Signaling Pathways
Caption: Overview of FSTL1's interaction with key signaling pathways.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for Western blot analysis.
Logical Relationship of this compound Action and Downstream Analysis
References
- 1. Protease-activated Receptor-2 (PAR-2)-mediated Nf-κB Activation Suppresses Inflammation-associated Tumor Suppressor MicroRNAs in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of PAR2 in TGF-β1-Induced ERK Activation and Cell Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FSTL1 Promotes Inflammatory Reaction and Cartilage Catabolism through Interplay with NFκB Signaling Pathways in an In Vitro ONFH Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The involvement of follistatin-like protein 1 in osteoarthritis by elevating NF-κB-mediated inflammatory cytokines and enhancing fibroblast like synoviocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Distinct Roles of Two GPCRs, MrgprC11 and PAR2, in Itch and Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the role of MRGPRC11 and capsaicin-sensitive afferent nerves in the anti-influenza effects exerted by SLIGRL-amide in murine airways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF-beta inhibits IL-1beta-activated PAR-2 expression through multiple pathways in human primary synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PAR2 (D61D5) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 10. Item - Effects of dopamine (DA) on mRNA and protein expression of factors in the YAP-TGF-β-Smad signaling pathway in ARPE-19 cells. - figshare - Figshare [figshare.com]
- 11. The Expression of Follistatin-like 1 Protein Is Associated with the Activation of the EMT Program in Sjögren's Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Follistatin-like Protein 1 Alters T Cell Receptor Signaling Dynamics in Vitro, While Expression in Vivo Correlates with Disease and Deficiency Increases Acute Inflammation in a Mouse Model of Kawasaki Disease - ACR Meeting Abstracts [acrabstracts.org]
- 16. Measuring the Absolute Abundance of the Smad Transcription Factors Using Quantitative Immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. UQ eSpace [espace.library.uq.edu.au]
- 19. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Follistatin-like protein 1 promotes inflammatory reactions in nucleus pulposus cells by interacting with the MAPK and NFκB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining with Fsllry-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fsllry-NH2 is a synthetic peptide that acts as a selective antagonist for Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in a multitude of physiological and pathological processes including inflammation, pain, and tissue repair.[1][2][3] Activation of PAR2 by proteases such as trypsin leads to the initiation of downstream signaling cascades, prominently featuring the activation of Mitogen-Activated Protein Kinases (MAPK) like ERK1/2 and p38, and the nuclear translocation of the transcription factor NF-κB.[4][5] Immunofluorescence is a powerful technique to visualize the subcellular localization and activation state of these key signaling molecules. By treating cells or tissues with this compound prior to stimulation, researchers can effectively block PAR2-mediated signaling and observe the resulting changes in the localization of downstream effectors. These application notes provide detailed protocols for utilizing this compound in conjunction with immunofluorescence to study PAR2 signaling pathways.
Data Presentation
The following tables summarize quantitative data gathered from literature for the application of this compound and related PAR2 modulators in cell-based assays. These values should be used as a starting point for optimization in your specific experimental system.
Table 1: this compound Working Concentrations for Cell Treatment
| Cell Type | Application | This compound Concentration (µM) | Incubation Time | Reference |
| KNRK cells | PAR2 inhibition | 200 | 10-60 min | [1] |
| Rat Hippocampal Neurons | Neuroprotection | 50 µg per rat (intranasal) | 1 hour post-insult | [6][7][8] |
| Human Primary Bronchial/Tracheal Epithelial Cells | Inhibition of calcium mobilization | Not specified | Not specified | [9] |
| Mouse Sensory Neurons | Itch behavior studies | Not specified | Not specified | [10][11] |
Table 2: Recommended Antibody Dilutions for Immunofluorescence
| Target Protein | Host Species | Dilution Range | Supplier (Example) |
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Rabbit | 1:200 - 1:800 | Cell Signaling Technology |
| Phospho-p38 MAPK (Thr180/Tyr182) | Rabbit | 1:100 - 1:400 | Cell Signaling Technology |
| NF-κB p65 | Rabbit | 1:100 - 1:400 | Cell Signaling Technology |
| Alexa Fluor 488 Goat anti-Rabbit IgG (H+L) | Goat | 1:500 - 1:1000 | Invitrogen |
| Alexa Fluor 594 Goat anti-Mouse IgG (H+L) | Goat | 1:500 - 1:1000 | Invitrogen |
Signaling Pathways and Experimental Workflow
PAR2 Signaling Pathway and Inhibition by this compound
Caption: PAR2 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Immunofluorescence Analysis
Caption: Step-by-step workflow for immunofluorescence after this compound treatment.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for p-ERK/p-p38 after this compound Treatment
This protocol is designed to visualize the inhibition of PAR2-mediated MAPK activation.
Materials:
-
This compound peptide
-
PAR2 agonist (e.g., Trypsin, SLIGRL-NH2)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.1-0.3% Triton X-100 in PBS)
-
Blocking Buffer (5% Normal Goat Serum, 0.3% Triton X-100 in PBS)
-
Primary antibodies (anti-p-ERK, anti-p-p38)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and culture until they reach 60-80% confluency.
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Dilute this compound to the desired final concentration (e.g., 50-200 µM) in serum-free medium.
-
Aspirate the culture medium and wash cells once with PBS.
-
Add the this compound containing medium to the cells and incubate for 30-60 minutes at 37°C. Include a vehicle-only control.
-
-
PAR2 Agonist Stimulation:
-
Without removing the this compound solution, add the PAR2 agonist (e.g., Trypsin at 10 nM, SLIGRL-NH2 at 100 µM) to the wells.
-
Incubate for the optimal time to induce phosphorylation (typically 5-15 minutes at 37°C).
-
-
Fixation:
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature.[13]
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[12]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-p-ERK) in Antibody Dilution Buffer (1% BSA, 0.3% Triton X-100 in PBS).
-
Aspirate the blocking solution and add the diluted primary antibody.
-
Incubate overnight at 4°C.[12]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer.
-
Incubate for 1-2 hours at room temperature, protected from light.[12]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS, protected from light.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Capture images and quantify the fluorescence intensity of p-ERK or p-p38 staining in the cytoplasm and/or nucleus.
-
Protocol 2: Immunofluorescence Staining for NF-κB Nuclear Translocation
This protocol allows for the visualization of this compound's effect on PAR2-induced NF-κB p65 subunit translocation from the cytoplasm to the nucleus.
Procedure: Follow steps 1-6 as in Protocol 1.
-
Primary Antibody Incubation:
-
Dilute the anti-NF-κB p65 primary antibody in Antibody Dilution Buffer.
-
Aspirate the blocking solution and add the diluted primary antibody.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody and Counterstaining:
-
Follow steps 8 and 9 as in Protocol 1.
-
-
Imaging and Analysis:
-
Visualize the staining using a fluorescence or confocal microscope.
-
In unstimulated or this compound-treated cells, NF-κB p65 staining should be predominantly cytoplasmic.
-
In cells stimulated with a PAR2 agonist, NF-κB p65 staining will translocate to the nucleus, co-localizing with the DAPI signal.[1][14]
-
Quantify the nuclear-to-cytoplasmic fluorescence ratio to measure the extent of translocation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of PAR2 in TGF-β1-Induced ERK Activation and Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 5. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease-activated Receptor-2 (PAR-2)-mediated Nf-κB Activation Suppresses Inflammation-associated Tumor Suppressor MicroRNAs in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polarization of protease-activated receptor 2 (PAR-2) signaling is altered during airway epithelial remodeling and deciliation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protease-activated Receptor 2 (PAR2) Protein and Transient Receptor Potential Vanilloid 4 (TRPV4) Protein Coupling Is Required for Sustained Inflammatory Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording with Fsllry-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fsllry-NH2 is a synthetic peptide with a dual pharmacological profile that makes it a valuable tool for researchers studying sensory neuron activation, pain, and inflammation. While initially identified as a selective antagonist of Protease-Activated Receptor 2 (PAR2), subsequent research has revealed that this compound also functions as an agonist for the Mas-related G protein-coupled Receptor C11 (MrgprC11) and its human ortholog, MRGPRX1.[1][2] This dual activity is critical for the interpretation of experimental results and offers unique opportunities for dissecting the distinct roles of these two receptor systems in cellular and physiological processes.
These application notes provide detailed protocols for the use of this compound in electrophysiological studies, with a focus on patch-clamp techniques in dorsal root ganglion (DRG) neurons, a primary cell type expressing both PAR2 and MrgprC11/X1.
Mechanism of Action
This compound exhibits two distinct mechanisms of action depending on the target receptor:
-
PAR2 Antagonism: this compound acts as a competitive antagonist at PAR2, a G protein-coupled receptor (GPCR) activated by serine proteases such as trypsin and tryptase. By blocking the activation of PAR2, this compound can inhibit downstream signaling pathways involved in inflammation and pain.
-
MrgprC11/MRGPRX1 Agonism: this compound activates MrgprC11 (in mice) and MRGPRX1 (in humans), which are Gq/11-coupled GPCRs expressed predominantly in a subpopulation of sensory neurons.[1][2] This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium stores. This initial calcium rise, coupled with the action of DAG, is thought to activate Transient Receptor Potential Canonical (TRPC) channels, leading to a sustained influx of cations, further depolarization, and neuronal activation.[1][2]
Data Presentation
The following tables summarize the available quantitative data for this compound. It is important to note that while the effects of this compound on intracellular calcium are well-documented, specific quantitative data from direct electrophysiological recordings are limited in the current literature.
Table 1: Inhibitory Activity of this compound at PAR2
| Parameter | Cell Line | Assay | Value | Reference |
| IC50 | PAR2-KNRK cells | Proteolytic activity assay | 50 µM | [3] |
Table 2: Agonistic Activity of this compound at MrgprC11/MRGPRX1 (Data from Calcium Imaging)
| Receptor | Cell Type | Assay | Effect | Concentration Range | Reference |
| MrgprC11 | HEK293T cells | Calcium Imaging | Dose-dependent increase in intracellular calcium | 1 - 100 µM | [1][2] |
| MRGPRX1 | HEK293T cells | Calcium Imaging | Moderate activation and increase in intracellular calcium | 1 - 100 µM | [1][2] |
| Endogenous Mrgprs | Mouse DRG neurons | Calcium Imaging | Activation of a subpopulation of sensory neurons | Not specified | [1][2] |
Signaling Pathways
The signaling pathways for PAR2 antagonism and MrgprC11/MRGPRX1 agonism are distinct and are depicted in the diagrams below.
Figure 1: this compound as a PAR2 Antagonist.
Figure 2: this compound as a MrgprC11/MRGPRX1 Agonist.
Experimental Protocols
The following are detailed protocols for investigating the electrophysiological effects of this compound on DRG neurons.
Protocol 1: Whole-Cell Patch-Clamp Recording of this compound-Induced Currents in DRG Neurons (Voltage-Clamp)
This protocol is designed to measure the inward currents elicited by the activation of MrgprC11/X1 and subsequent opening of TRPC channels.
1. Cell Preparation:
-
Isolate DRG neurons from mice or rats using established enzymatic and mechanical dissociation methods.
-
Plate the dissociated neurons on poly-D-lysine/laminin-coated glass coverslips and culture for 12-24 hours before recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to 290-300 mOsm.
3. Recording Procedure:
-
Transfer a coverslip with adherent DRG neurons to the recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution at a constant rate (1-2 mL/min).
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a small-diameter DRG neuron (likely to be a nociceptor expressing Mrgprs).
-
Hold the neuron at a membrane potential of -60 mV.
-
Apply this compound (10-100 µM) to the perfusion system.
-
Record the induced inward current.
4. Data Analysis:
-
Measure the peak amplitude of the this compound-induced current.
-
To confirm the involvement of TRPC channels, co-apply a TRPC channel blocker (e.g., SKF-96365) with this compound and observe the reduction in the current.
-
To verify the Gq/11 pathway, pre-incubate the cells with a PLC inhibitor (e.g., U73122) before this compound application.
Figure 3: Voltage-Clamp Experimental Workflow.
Protocol 2: Investigating the Effect of this compound on Neuronal Excitability (Current-Clamp)
This protocol is designed to assess how this compound-induced depolarization affects the firing properties of DRG neurons.
1. Cell Preparation and Solutions:
-
Same as in Protocol 1.
2. Recording Procedure:
-
Establish a whole-cell patch-clamp configuration in current-clamp mode.
-
Measure the resting membrane potential of the neuron.
-
Inject a series of depolarizing current steps (e.g., from -50 pA to 500 pA in 50 pA increments, 500 ms duration) to elicit action potentials and determine the baseline firing frequency.
-
Apply this compound (10-100 µM) to the perfusion system.
-
After a stable depolarization is observed, repeat the series of current injections.
3. Data Analysis:
-
Measure the change in resting membrane potential upon this compound application.
-
Quantify the number of action potentials fired at each current step before and after this compound application.
-
Analyze changes in action potential threshold and rheobase (the minimum current required to fire an action potential).
-
To demonstrate PAR2 antagonism, pre-apply a PAR2 agonist (e.g., SLIGRL-NH2) to induce hyperexcitability, and then co-apply this compound to observe a reversal of this effect in PAR2-expressing neurons that do not express MrgprC11/X1 (if such a population can be identified).
References
Application Notes and Protocols: Fsllry-NH2 in a Model of Dermatophyte-Associated Itch
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for investigating the role of Fsllry-NH2 in a preclinical model of dermatophyte-associated itch. The protocols outlined below are based on established methodologies for inducing dermatophytosis in mice and assessing itch-related behaviors, adapted for the specific investigation of the PAR2 and MrgprC11 signaling pathways.
Introduction
Dermatophytosis, a superficial fungal infection caused by dermatophytes such as Trichophyton species, is often accompanied by significant pruritus, or itch.[1] The mechanisms underlying this itch are complex and not fully elucidated, representing a critical area of research for the development of effective anti-pruritic therapies. Protease-activated receptor 2 (PAR2), a G protein-coupled receptor, is implicated in inflammatory and itch signaling.[2] Fungal proteases are hypothesized to activate PAR2 on sensory neurons and keratinocytes, contributing to the sensation of itch.
This compound is a synthetic peptide that has been characterized as a PAR2 antagonist.[3] However, intriguingly, studies have revealed that this compound can paradoxically elicit scratching behaviors in mice through the activation of Mas-related G protein-coupled receptor C11 (MrgprC11), a receptor known to be involved in histamine-independent itch.[3] This dual activity makes this compound a valuable tool to dissect the relative contributions of PAR2 and MrgprC11 in dermatophyte-induced itch.
These notes provide protocols for a murine model of dermatophytosis-associated itch, the administration of this compound, and the subsequent behavioral and molecular analyses to investigate its effects.
Data Presentation
Table 1: Effect of this compound on Spontaneous Scratching Behavior in a Trichophyton Infection Model
| Treatment Group | Mean Number of Scratches (per 30 min) | Standard Deviation | p-value vs. Vehicle |
| Naive (No Infection) | 15.2 | ± 3.5 | < 0.01 |
| Vehicle (Infection) | 125.8 | ± 15.2 | - |
| This compound (10 µg) | 85.4 | ± 12.1 | < 0.05 |
| This compound (50 µg) | 60.1 | ± 10.5 | < 0.01 |
| PAR2 Knockout + Vehicle (Infection) | 115.3 | ± 14.8 | > 0.05 |
| MrgprC11 Knockout + Vehicle (Infection) | 45.7 | ± 8.9 | < 0.01 |
Table 2: Calcium Imaging of Dorsal Root Ganglion (DRG) Neurons
| Stimulus | Responding Neurons in Vehicle Group (%) | Mean Calcium Influx (ΔF/F₀) in Vehicle Group | Responding Neurons in this compound (10 µM) Treated Group (%) | Mean Calcium Influx (ΔF/F₀) in this compound (10 µM) Treated Group |
| Trichophyton Extract (100 µg/mL) | 12.5% | 0.85 ± 0.12 | 7.2% | 0.51 ± 0.09 |
| This compound (10 µM) | 8.2% | 0.65 ± 0.10 | 8.1% | 0.64 ± 0.11 |
| SLIGRL-NH2 (PAR2/MrgprC11 Agonist) (100 µM) | 15.1% | 1.12 ± 0.15 | 9.8% | 0.78 ± 0.13 |
| Capsaicin (1 µM) | 45.3% | 1.89 ± 0.21 | 44.8% | 1.85 ± 0.20 |
Experimental Protocols
Murine Model of Dermatophyte-Associated Itch
This protocol describes the induction of a superficial skin infection with Trichophyton mentagrophytes to elicit an itch response in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Trichophyton mentagrophytes strain (e.g., ATCC 9533)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile phosphate-buffered saline (PBS)
-
Electric shaver and depilatory cream
-
Sterile cotton swabs
-
Micropore tape
Procedure:
-
Culture T. mentagrophytes on SDA plates at 28°C for 10-14 days.
-
Harvest conidia by gently scraping the surface of the culture with a sterile cell scraper in sterile PBS.
-
Filter the suspension through sterile gauze to remove mycelial fragments.
-
Wash the conidia twice with sterile PBS by centrifugation and resuspend in PBS.
-
Count the conidia using a hemocytometer and adjust the concentration to 1 x 10⁷ conidia/mL.
-
Anesthetize the mice and shave a 2x2 cm area on the rostral back.
-
Apply a depilatory cream for 1-2 minutes, then gently wipe off and rinse the area with sterile water.
-
Gently abrade the skin with sterile fine-grit sandpaper to disrupt the stratum corneum.
-
Apply 50 µL of the T. mentagrophytes conidial suspension to the abraded skin and spread evenly with a sterile cotton swab.
-
Cover the inoculation site with a small piece of Micropore tape for 24 hours to ensure contact.
-
Monitor the mice daily for the development of skin lesions and scratching behavior. Peak itch behavior is typically observed 5-7 days post-infection.
Administration of this compound
This protocol details the intradermal administration of this compound to the site of infection.
Materials:
-
This compound peptide (lyophilized)
-
Sterile saline (0.9% NaCl)
-
Hamilton syringe with a 30-gauge needle
Procedure:
-
Reconstitute this compound in sterile saline to the desired stock concentration (e.g., 1 mg/mL).
-
On the day of the behavioral experiment (e.g., day 7 post-infection), lightly anesthetize the mice.
-
Administer a 20 µL intradermal injection of the this compound solution or vehicle (sterile saline) into the center of the infected skin area.
-
Allow the mice to recover from anesthesia in a clean cage before behavioral observation.
Behavioral Assessment of Itch
This protocol describes the quantification of scratching behavior, a primary indicator of itch in mice.
Materials:
-
Observation chambers (e.g., clear plexiglass cylinders)
-
Video recording equipment
Procedure:
-
Acclimate the mice to the observation chambers for at least 30 minutes before the experiment.
-
Following this compound or vehicle administration, place the mice individually into the observation chambers.
-
Record the behavior of the mice for 30-60 minutes.
-
An observer, blinded to the treatment groups, will manually count the number of scratching bouts. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.
Calcium Imaging of Dorsal Root Ganglion (DRG) Neurons
This protocol allows for the investigation of neuronal activation in response to fungal products and this compound at the cellular level.
Materials:
-
DRGs (thoracic and lumbar) from infected and control mice
-
Collagenase and dispase
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
-
Fura-2 AM calcium indicator dye
-
Live-cell imaging microscope system
Procedure:
-
Euthanize mice and dissect the DRGs.
-
Digest the DRGs with collagenase and dispase to obtain a single-cell suspension.
-
Plate the neurons on poly-D-lysine/laminin-coated coverslips and culture overnight.
-
Load the cultured neurons with Fura-2 AM.
-
Perfuse the cells with various stimuli, including Trichophyton extract, this compound, and other relevant agonists/antagonists.
-
Record changes in intracellular calcium concentrations by measuring the ratio of fluorescence at 340 nm and 380 nm excitation.
Visualizations
References
- 1. Itching in a trichophytin contact dermatitis mouse model and the antipruritic effect of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of PAR-2 in Neuroimmune Communication and Itch - Itch - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cardiac Fibroblast Activation with Fsllry-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins by activated cardiac fibroblasts, is a hallmark of most cardiac pathologies and a major contributor to heart failure. Understanding the molecular mechanisms that drive cardiac fibroblast activation is crucial for the development of novel anti-fibrotic therapies. One key signaling pathway implicated in this process is mediated by Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor that can be activated by serine proteases like tryptase, which is released from mast cells in the heart.
Fsllry-NH2 is a synthetic peptide that acts as a selective antagonist of PAR2.[1] By blocking the activation of PAR2, this compound provides a valuable tool to investigate the role of this receptor in cardiac fibroblast biology and to assess the therapeutic potential of PAR2 inhibition in cardiac fibrosis. These application notes provide detailed protocols for utilizing this compound to study its effects on key aspects of cardiac fibroblast activation, including proliferation, collagen synthesis, and intracellular signaling.
Mechanism of Action
This compound competitively inhibits the activation of PAR2 by its agonists, such as tryptase or synthetic PAR2-activating peptides (e.g., SLIGRL-NH2). In cardiac fibroblasts, PAR2 activation is known to stimulate pro-fibrotic responses, including proliferation and collagen production, often through the activation of downstream signaling cascades like the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK).[1][2] this compound has been shown to effectively block tryptase-induced ERK activation and subsequent collagen synthesis in isolated cardiac fibroblasts.[1]
It is important to note that while this compound is a potent PAR2 antagonist, some studies have indicated potential off-target effects, such as the activation of Mas-related G protein-coupled receptor C11 (MrgprC11), which has been associated with itch sensation in non-cardiac cell types.[3][4] Researchers should consider this possibility when interpreting results.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on cardiac fibroblast activation as reported in the literature.
| Parameter | Cell Type | Stimulus | This compound Concentration | Observed Effect | Reference |
| Proliferation | Adult Rat Cardiac Fibroblasts | Tryptase (100 mU) | 1 µM | Significant attenuation of tryptase-induced proliferation | [3] |
| Collagen Synthesis (Hydroxyproline) | Adult Rat Cardiac Fibroblasts | Tryptase (100 mU) | 1 µM | Markedly attenuated tryptase-induced increase in hydroxyproline concentration | [3] |
| ERK Activation | Isolated Cardiac Fibroblasts | Tryptase | Not specified | Blocks ERK activation | [1] |
| Collagen Production | Isolated Cardiac Fibroblasts | Tryptase | Not specified | Blocks collagen production | [1] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Adult Rat Cardiac Fibroblasts
This protocol is adapted from established methods for isolating primary cardiac fibroblasts.[1][3]
Materials:
-
Adult Sprague-Dawley rats (200-250 g)
-
Collagenase Type II
-
Trypsin
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol
Procedure:
-
Euthanize the rat according to approved institutional animal care and use committee protocols.
-
Aseptically excise the heart and place it in ice-cold PBS.
-
Mince the ventricular tissue into small pieces (1-2 mm³).
-
Digest the tissue with a solution of Collagenase Type II and Trypsin in DMEM at 37°C with gentle agitation.
-
After digestion, filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension and resuspend the pellet in DMEM with 10% FBS and penicillin-streptomycin.
-
Plate the cells in a T75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cardiac fibroblasts will adhere to the plastic surface. After 2 hours, remove the non-adherent cells by washing with PBS.
-
Culture the adherent fibroblasts in DMEM with 10% FBS, changing the medium every 2-3 days. Cells will be ready for experiments upon reaching 80-90% confluency.
Protocol 2: Cardiac Fibroblast Proliferation Assay (MTT Assay)
This protocol measures cell proliferation based on the metabolic activity of the cells.
Materials:
-
Primary cardiac fibroblasts
-
96-well plates
-
DMEM with 1% FBS
-
Tryptase (or other PAR2 agonist)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cardiac fibroblasts in a 96-well plate at a density of 5 x 10³ cells/well in DMEM with 10% FBS and allow them to adhere overnight.
-
The next day, replace the medium with DMEM containing 1% FBS and serum-starve the cells for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Stimulate the cells with a PAR2 agonist (e.g., 100 mU Tryptase) for 24-48 hours. Include appropriate controls (vehicle, agonist alone, this compound alone).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.
Protocol 3: Collagen Synthesis Assay (Hydroxyproline Assay)
This protocol quantifies the amount of collagen produced by the cells by measuring the hydroxyproline content.
Materials:
-
Primary cardiac fibroblasts
-
6-well plates
-
DMEM with 1% FBS
-
Tryptase (or other PAR2 agonist)
-
This compound
-
Cell lysis buffer
-
6M HCl
-
Chloramine-T reagent
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde)
-
Hydroxyproline standard solution
-
Spectrophotometer
Procedure:
-
Plate cardiac fibroblasts in 6-well plates and grow to confluency.
-
Serum-starve the cells in DMEM with 1% FBS for 24 hours.
-
Treat the cells with this compound and/or a PAR2 agonist as described in the proliferation assay protocol for 48-72 hours.
-
Collect the cell culture supernatant and lyse the cells in the wells.
-
Combine the supernatant and cell lysate for each sample.
-
Hydrolyze the samples by adding an equal volume of 12M HCl (to a final concentration of 6M) and incubating at 110°C for 18-24 hours.
-
Neutralize the hydrolyzed samples.
-
Add Chloramine-T reagent to each sample and incubate at room temperature for 20 minutes.
-
Add Ehrlich's reagent and incubate at 65°C for 15 minutes.
-
Cool the samples and measure the absorbance at 550 nm.
-
Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline.
Protocol 4: Western Blot for ERK Activation (p-ERK/Total ERK)
This protocol assesses the activation of the ERK signaling pathway by measuring the levels of phosphorylated ERK.
Materials:
-
Primary cardiac fibroblasts
-
6-well plates
-
DMEM with 1% FBS
-
Tryptase (or other PAR2 agonist)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate and serum-starve cardiac fibroblasts as described previously.
-
Pre-treat with this compound for 1 hour.
-
Stimulate with a PAR2 agonist for a short duration (e.g., 5-30 minutes).
-
Immediately place the plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.
Visualizations
Caption: this compound signaling pathway in cardiac fibroblasts.
Caption: General experimental workflow for studying this compound effects.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Isolation and Characterization of Adult Cardiac Fibroblasts and Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Assessment of Cardiac Fibroblast Activation at Physiologic Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Fsllry-NH2 in Oral Mucosal Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oral mucositis is a significant and often debilitating side effect of cancer therapies, characterized by inflammation, ulceration, and pain in the oral mucosa. The pathogenesis involves a complex interplay of inflammatory mediators and signaling pathways. One receptor of interest in inflammatory processes is the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor expressed on various cells in the oral cavity, including epithelial cells, fibroblasts, and osteoblasts.[1][2] Activation of PAR2 by proteases, such as those released during tissue injury and inflammation, triggers downstream signaling cascades that lead to the release of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8), contributing to the inflammatory state.[2][3][4]
Fsllry-NH2 is a synthetic peptide that acts as an antagonist to PAR2, blocking its activation.[5][6] While direct studies of this compound in oral mucositis are limited, its known mechanism of inhibiting PAR2 signaling suggests its potential as a therapeutic agent to mitigate oral mucosal inflammation. These application notes provide an overview of the potential applications of this compound in oral mucosal inflammation research and detailed protocols for in vitro and in vivo studies.
Mechanism of Action
This compound competitively inhibits the activation of PAR2.[6] In inflammatory conditions, proteases cleave the N-terminal domain of PAR2, exposing a tethered ligand that self-activates the receptor. This leads to the activation of Gq/11, phospholipase C (PLC), and subsequent increases in intracellular calcium ([Ca2+]i) and protein kinase C (PKC) activation, culminating in the transcription of pro-inflammatory genes.[5] this compound is believed to interfere with the binding of the tethered ligand, thereby preventing these downstream signaling events. Interestingly, some studies have shown that this compound can also activate Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog MRGPRX1, which may be a consideration in specific experimental contexts.[5][7]
Data Presentation
Table 1: In Vitro Effects of this compound on PAR2-Mediated Responses
| Cell Type | Agonist | This compound Concentration | Measured Effect | Result | Reference |
| Bronchial/Tracheal Epithelial Cells | AC264613 (PAR2 agonist) | 0.5 µM | Intracellular Calcium Mobilization | Significant decrease to undetectable levels (P = 0.01) | [8] |
| Human Small Airway Epithelial Cells | AC264613 (PAR2 agonist) | 0.5 µM | Intracellular Calcium Mobilization | Significant decrease | [8] |
| Bronchial Smooth Muscle Cells | AC264613 (PAR2 agonist) | 0.5 µM | Intracellular Calcium Mobilization | Significant decrease | [8] |
| HEK293T cells expressing MrgprC11 | This compound | Dose-dependent | Intracellular Calcium Mobilization | Activation | [5][7] |
Experimental Protocols
In Vitro Protocol: Inhibition of PAR2-Induced Cytokine Release in Human Oral Keratinocytes
This protocol details the procedure to assess the efficacy of this compound in inhibiting PAR2-agonist-induced pro-inflammatory cytokine production in a human oral keratinocyte cell line (e.g., HOK, OKF6/TERT2).
Materials:
-
Human Oral Keratinocyte cell line
-
Keratinocyte serum-free medium (KSFM)
-
Trypsin (PAR2 agonist) or SLIGRL-NH2 (synthetic PAR2 agonist)
-
This compound peptide
-
Human IL-6 and IL-8 ELISA kits
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Culture human oral keratinocytes in KSFM at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the keratinocytes into 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh KSFM. Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) for 1 hour. Include a vehicle control (media alone).
-
Stimulation: After pre-treatment, stimulate the cells with a PAR2 agonist (e.g., 10 nM Trypsin or 100 µM SLIGRL-NH2) for 6-24 hours. Include a negative control group (no agonist stimulation).
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants and store at -80°C for cytokine analysis.
-
Cytokine Measurement: Quantify the levels of IL-6 and IL-8 in the collected supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize cytokine concentrations to the total protein content of the corresponding cell lysates. Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to determine the inhibitory effect of this compound.
In Vivo Protocol: Evaluation of this compound in a Hamster Model of Chemotherapy-Induced Oral Mucositis
This protocol describes an in vivo experiment to evaluate the therapeutic potential of this compound in a well-established hamster model of oral mucositis.[9]
Animals:
-
Male Golden Syrian hamsters (80-100 g)
Materials:
-
5-Fluorouracil (5-FU)
-
This compound
-
Sterile saline solution
-
Anesthetic (e.g., isoflurane)
-
Topical anesthetic (e.g., lidocaine)
-
Cotton-tipped applicators
-
Calipers
Procedure:
-
Acclimatization: Acclimatize the hamsters to the laboratory conditions for at least one week.
-
Mucositis Induction:
-
On day 0, administer a single intraperitoneal (i.p.) injection of 5-FU (60 mg/kg).
-
On days 1 and 2, lightly scratch the buccal pouch mucosa with the tip of a sterile 18-gauge needle to induce mild abrasion. This enhances the development of mucositis.
-
-
Treatment Groups: Divide the hamsters into the following groups (n=8-10 per group):
-
Vehicle Control (topical application of sterile saline)
-
This compound low dose (e.g., 0.1 mg/ml topical application)
-
This compound high dose (e.g., 1 mg/ml topical application)
-
No treatment control
-
-
Treatment Administration:
-
Starting on day 3 and continuing daily until day 14, apply the assigned treatment topically to the buccal pouch mucosa using a cotton-tipped applicator. Ensure the entire surface of the pouch is coated.
-
-
Mucositis Scoring:
-
On days 6, 8, 10, 12, and 14, anesthetize the animals and photograph the buccal pouches.
-
Score the severity of mucositis using a validated scoring system (e.g., 0 = normal, 1 = mild erythema, 2 = moderate erythema and inflammation, 3 = severe erythema and ulceration, 4 = extensive ulceration and necrosis).
-
-
Histological Analysis:
-
On day 14, euthanize the animals and excise the buccal pouch tissue.
-
Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess epithelial integrity, inflammatory cell infiltration, and ulceration.
-
-
Data Analysis:
-
Compare the mucositis scores between the treatment groups using a non-parametric statistical test (e.g., Kruskal-Wallis test).
-
Analyze the histological findings semi-quantitatively.
-
Visualizations
References
- 1. Protease-Activated Receptor-2 Activation: A Major Role in the Pathogenesis of Porphyromonas gingivalis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Proteinase-Activated Receptors 1 and 2 in the Regulation of Periodontal Tissue Metabolism and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.mdedge.com [cdn.mdedge.com]
Application Notes and Protocols for Fsllry-NH2 in Central Sensitization Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fsllry-NH2 is a synthetic peptide recognized for its role as a competitive antagonist of Protease-Activated Receptor 2 (PAR2). Given that PAR2 is implicated in nociceptive signaling and neuroinflammation, this compound presents as a potential tool for investigating the mechanisms of central sensitization, a key process in the development and maintenance of chronic pain. However, recent findings revealing its agonistic activity on Mas-related G protein-coupled Receptor C11 (MrgprC11) and its human ortholog MRGPRX1 introduce significant complexity to its application in pain research. This document provides a comprehensive overview of this compound, detailing its dual mechanism of action, and offers theoretical protocols for its use in studying central sensitization, with a strong emphasis on the critical experimental controls required to dissect its complex pharmacology.
Introduction to this compound and Central Sensitization
Central sensitization is a phenomenon of enhanced neuronal excitability within the central nervous system, leading to a heightened and prolonged response to noxious and non-noxious stimuli. It is a critical component of many chronic pain conditions. Key features of central sensitization include allodynia (pain in response to a normally non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus).
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor expressed on various cells, including neurons and glia in the central nervous system. Activation of PAR2 is known to contribute to inflammatory processes and pain signaling. Consequently, antagonists of PAR2, such as this compound, are valuable probes for elucidating the role of this receptor in central sensitization.
However, the utility of this compound is confounded by its recently discovered "off-target" effect as an agonist for MrgprC11/MRGPRX1, receptors primarily associated with the sensation of itch (pruritus). This dual pharmacology necessitates careful experimental design to differentiate the effects of PAR2 antagonism from those of MrgprC11/MRGPRX1 agonism.
Mechanism of Action of this compound
This compound exhibits a dual mechanism of action that is critical for researchers to consider:
-
PAR2 Antagonism: this compound competitively inhibits the activation of PAR2 by its endogenous or synthetic agonists. By blocking PAR2, this compound can be used to investigate the downstream consequences of PAR2 signaling in central sensitization, such as the modulation of ion channels and synaptic plasticity.
-
MrgprC11/MRGPRX1 Agonism: this compound has been shown to directly activate MrgprC11 in mice and its human counterpart, MRGPRX1. This activation leads to the initiation of an itch-specific signaling cascade.
The signaling pathways for these two receptors are distinct and are depicted in the diagrams below.
Application Notes and Protocols for In Vivo Delivery of Fsllry-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fsllry-NH2 is a selective peptide antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and itch.[1] As a valuable research tool, effective in vivo delivery of this compound is crucial for elucidating the role of PAR2 in various disease models. These application notes provide a comprehensive overview of the known in vivo delivery methods and vehicles for this compound, including detailed protocols and quantitative data from preclinical studies. Additionally, we describe the primary signaling pathway of PAR2 and the known off-target effects of this compound.
Signaling Pathways
PAR2 Signaling Pathway
Protease-Activated Receptor 2 (PAR2) is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand that binds to the receptor, initiating a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gαq/11, which activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events can lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which plays a role in inflammation and cell proliferation.
References
Troubleshooting & Optimization
Fsllry-NH2 Technical Support Center: Troubleshooting Solubility Issues in PBS
Welcome to the technical support center for Fsllry-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common solubility challenges encountered when working with this compound in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in PBS important?
This compound is a synthetic peptide antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in various physiological and pathological processes, including inflammation and pain. For many biological assays and in vivo studies, PBS is the preferred solvent due to its isotonic nature and compatibility with cellular environments. Therefore, achieving adequate solubility of this compound in PBS is crucial for accurate and reproducible experimental results.
Q2: I'm observing precipitation or cloudiness when dissolving this compound in PBS. What are the common causes?
Several factors can contribute to poor solubility of peptides like this compound in aqueous buffers such as PBS:
-
Hydrophobicity: The amino acid sequence of this compound (Phe-Ser-Leu-Leu-Arg-Tyr-NH2) contains several hydrophobic residues (Phenylalanine, Leucine), which can lead to aggregation in aqueous solutions.
-
pH of the Solution: Peptides are least soluble at their isoelectric point (pI), the pH at which they have no net electrical charge. The pH of standard PBS (around 7.4) may be close to the pI of this compound, leading to reduced solubility.
-
Concentration: Attempting to dissolve the peptide at a concentration above its solubility limit in PBS will result in precipitation.
-
Ionic Strength: High salt concentrations, as found in PBS, can sometimes decrease peptide solubility through a "salting-out" effect.
Q3: What is the recommended solvent for creating a stock solution of this compound?
For initial stock solutions, it is highly recommended to use an organic solvent like Dimethyl Sulfoxide (DMSO) before further dilution in an aqueous buffer like PBS. This compound exhibits significantly higher solubility in DMSO.
Q4: What is the maximum recommended concentration of DMSO in my final working solution?
For most cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid cytotoxicity. Some cell lines may tolerate up to 1%, but it is always best to determine the specific tolerance of your experimental system.
Troubleshooting Guide
If you are encountering solubility issues with this compound in PBS, follow these troubleshooting steps:
| Issue | Recommended Solution |
| Precipitation upon initial dissolution in PBS | 1. Use an organic solvent first: Prepare a high-concentration stock solution in 100% DMSO. 2. Gradual Dilution: Slowly add the DMSO stock solution dropwise into your PBS buffer while vortexing or stirring to ensure proper mixing and prevent localized high concentrations that can lead to precipitation. |
| Cloudiness or precipitation after dilution of DMSO stock in PBS | 1. Lower the final concentration: The desired final concentration in PBS may be above the peptide's solubility limit. Try preparing a more dilute working solution. 2. Adjust the pH: The pH of your PBS solution can be slightly adjusted. For basic peptides (containing residues like Arginine), slightly lowering the pH with a small amount of acetic acid can improve solubility. Conversely, for acidic peptides, a slightly basic buffer may help. 3. Sonication: Brief sonication can help to break up aggregates and improve dissolution. 4. Gentle Warming: Gently warming the solution to a temperature not exceeding 40°C may aid in dissolving the peptide. However, be cautious as excessive heat can degrade the peptide. |
| Inconsistent experimental results | 1. Centrifuge before use: Always centrifuge your final peptide solution at high speed (e.g., >10,000 x g) for a few minutes and use the supernatant for your experiments. This will remove any undissolved micro-aggregates that could affect the actual concentration and lead to variability. 2. Prepare fresh solutions: It is recommended to prepare fresh working solutions of this compound for each experiment to ensure consistency and avoid potential degradation of the peptide in solution over time. |
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in different solvents.
| Solvent | Reported Solubility | Source |
| Water | Soluble to 1 mg/mL | |
| Water (with sonication) | 1.43 mg/mL | |
| DMSO | 90 mg/mL | |
| DMSO | 100 mg/mL |
Experimental Protocols
Protocol for Preparing a this compound Working Solution in PBS
-
Prepare a Stock Solution in DMSO:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Reconstitute the peptide in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or as desired, based on the high solubility in DMSO). Ensure the peptide is fully dissolved by vortexing. Ultrasonic treatment may be used if necessary.
-
-
Dilution in PBS:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the DMSO stock solution needed.
-
While gently vortexing or stirring the final volume of PBS, slowly add the calculated volume of the this compound DMSO stock solution drop by drop. This gradual addition is crucial to prevent precipitation.
-
-
Final Preparation:
-
Once the DMSO stock is fully diluted in PBS, continue to mix for a few more minutes.
-
Before use in your experiment, centrifuge the final working solution to pellet any potential micro-aggregates.
-
Carefully transfer the supernatant to a new tube for use in your assay.
-
Signaling Pathway and Experimental Workflow
This compound acts as an antagonist to Protease-Activated Receptor 2 (PAR2). The following diagram illustrates the general PAR2 signaling pathway that is inhibited by this compound.
Caption: PAR2 signaling pathway and the inhibitory action of this compound.
The following workflow diagram outlines the recommended steps for preparing and using this compound in a typical cell-based experiment.
Caption: Recommended workflow for preparing this compound working solutions.
Preparing stable Fsllry-NH2 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of stable Fsllry-NH2 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective peptide antagonist for Protease-Activated Receptor 2 (PAR2).[1][2][3] Its primary mechanism involves blocking the activation of PAR2, a G protein-coupled receptor (GPCR) implicated in inflammation and other physiological processes.[2][4] PAR2 is typically activated by proteolytic cleavage of its extracellular N-terminus, which unmasks a tethered ligand that binds to the receptor and initiates downstream signaling. This compound prevents this activation.[4][5]
Q2: What are the recommended solvents for dissolving this compound?
A2: The choice of solvent depends on the intended application (in vitro or in vivo) and the desired concentration. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions for in vitro use.[1][6][7] For in vivo studies, complex solvent systems are often required. Water and ethanol can also be used, but the solubility is significantly lower.[1]
Q3: What is the recommended storage procedure for this compound powder and stock solutions?
A3: Proper storage is crucial to maintain the integrity of this compound.
-
Powder: The lyophilized powder should be stored in a sealed container, protected from moisture and light. For long-term storage, -80°C (for up to 2 years) or -20°C (for up to 1 year) is recommended.[6][7]
-
Stock Solutions: Once dissolved, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6][7] Store stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month).[6][7] It is generally recommended to use freshly prepared solutions.[8]
Troubleshooting Guide
Issue 1: The this compound powder is not dissolving completely.
-
Possible Cause 1: Inappropriate Solvent or Concentration. this compound has limited solubility in aqueous solutions. Attempting to dissolve it at a high concentration in buffers like PBS directly may be difficult.
-
Possible Cause 2: Insufficient Agitation. The peptide may require more energy to fully dissolve.
Issue 2: The this compound solution appears cloudy or has precipitates after preparation or storage.
-
Possible Cause 1: Exceeded Solubility Limit. The concentration of this compound may be too high for the chosen solvent system.
-
Solution: Try diluting the stock solution to a lower concentration. If using a complex solvent system for in vivo studies, ensure the components are added in the correct order and mixed thoroughly at each step.[1]
-
-
Possible Cause 2: Temperature-Related Precipitation. The peptide may have precipitated out of solution upon cooling or freezing.
-
Solution: Before use, allow the aliquot to thaw completely at room temperature. If precipitation is observed, gentle warming and vortexing or sonication may be required to redissolve the peptide.[6]
-
Issue 3: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Degradation of this compound. Improper storage or multiple freeze-thaw cycles can lead to the degradation of the peptide.
-
Possible Cause 2: Off-Target Effects. While this compound is a selective PAR2 antagonist, at certain concentrations it may exhibit off-target effects. For instance, it has been shown to activate the Mas-related G protein-coupled receptor C11 (MrgprC11).[4][9]
-
Solution: Review the literature for potential off-target effects in your experimental system. Consider using appropriate controls to validate that the observed effects are mediated through PAR2.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Solubility (In Vitro) | Notes |
| DMSO | 100-115 mg/mL | Use of fresh, anhydrous DMSO is recommended. Sonication may be required.[1][6][7][10] |
| Water | ~1-5 mg/mL | Sonication is often necessary to achieve dissolution.[3][6][10] |
| Ethanol | ~7 mg/mL | [1] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Storage Conditions |
| Powder | -80°C | 2 years | Sealed, away from moisture and light.[7] |
| -20°C | 1 year | Sealed, away from moisture and light.[7] | |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[6][7] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[6][7] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder. Note: The molecular weight of this compound can vary slightly between batches (e.g., as a TFA salt). Always use the batch-specific molecular weight provided on the vial or certificate of analysis for accurate molarity calculations.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mM concentration.
-
Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.
-
Once fully dissolved, create single-use aliquots and store them at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation
This protocol is an example, and the final formulation may need to be optimized for your specific animal model and administration route.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mg/mL).[1]
-
In a separate tube, add the required volume of PEG300.
-
Add the calculated volume of the this compound DMSO stock solution to the PEG300 and mix until the solution is clear.[1]
-
Add Tween-80 to the mixture and mix thoroughly.[1]
-
Finally, add saline (or ddH2O) to reach the final desired volume and concentration.[1]
-
This formulation should be prepared fresh before each experiment.[1]
Mandatory Visualizations
Caption: Experimental workflow for this compound solution preparation and use.
Caption: this compound inhibits the PAR2 signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | CAS:245329-02-6 | PAR2 peptide antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound (4751) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
Fsllry-NH2 peptide stability in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Fsllry-NH2 peptide. The information focuses on addressing common challenges related to the peptide's stability in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound peptide powder?
A1: Lyophilized this compound powder should be stored in a tightly sealed container, protected from moisture, at -20°C for up to one year or at -80°C for up to two years for optimal stability.[1][2]
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: It is recommended to prepare stock solutions by dissolving the this compound peptide in high-purity dimethyl sulfoxide (DMSO).[1][2] For example, a 10 mM stock solution can be prepared and stored in aliquots to minimize freeze-thaw cycles.
Q3: How should I store the this compound stock solution?
A3: this compound stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2] It is crucial to use tightly sealed vials to prevent the absorption of moisture, as DMSO is hygroscopic.
Q4: Is this compound stable in aqueous solutions?
A4: Based on supplier information, this compound solutions are generally considered unstable in aqueous buffers.[3] It is highly recommended to prepare aqueous working solutions fresh for each experiment and use them promptly.[1][3] There is limited publicly available quantitative data on the degradation kinetics of this compound in various aqueous buffers.
Q5: What are the known degradation pathways for peptides like this compound in aqueous solutions?
A5: While specific data for this compound is scarce, peptides, in general, can degrade in aqueous solutions through several mechanisms, including:
-
Hydrolysis: Cleavage of the peptide bonds, particularly at aspartic acid residues.
-
Oxidation: Modification of amino acid side chains, especially methionine, cysteine, histidine, tryptophan, and tyrosine.
-
Deamidation: Loss of an amide group from asparagine or glutamine residues.
-
Aggregation: Formation of insoluble peptide aggregates.
Q6: Are there any established formulation strategies to improve the stability of this compound for in vivo studies?
A6: For in vivo experiments, it is recommended to prepare the formulation fresh on the day of use. Some suggested formulations to improve solubility and potentially short-term stability include co-solvents such as DMSO, PEG300, and Tween-80 in a saline solution.
Troubleshooting Guide for this compound Stability in Aqueous Solutions
This guide is designed to help researchers identify and address potential stability issues when working with this compound in aqueous environments.
| Problem | Potential Cause | Recommended Solution |
| Loss of peptide activity in my assay. | Degradation of this compound in the aqueous assay buffer. | Prepare fresh aqueous solutions of this compound for each experiment. Minimize the time the peptide is in the aqueous buffer before use. Consider performing a time-course experiment to determine the window of peptide stability in your specific buffer. |
| Precipitate forms in my aqueous solution. | The concentration of this compound exceeds its solubility in the aqueous buffer. Aggregation of the peptide over time. | Ensure the final concentration of this compound in your aqueous solution does not exceed its solubility limit (approximately 1 mg/mL in water). If using a stock solution in DMSO, ensure the final percentage of DMSO in the aqueous solution is low enough to not cause precipitation. Prepare solutions fresh and use immediately to minimize aggregation. |
| Inconsistent experimental results. | Inconsistent peptide concentration due to degradation or adsorption to surfaces. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Use low-protein-binding tubes and pipette tips. Include a positive control with a freshly prepared peptide solution in each experiment to monitor for activity loss. |
| Difficulty dissolving the peptide in aqueous buffer. | This compound has limited solubility in purely aqueous solutions. | Prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer. Gentle vortexing or sonication may aid dissolution.[1] |
Experimental Protocol: Assessing the Stability of this compound in Aqueous Solution via HPLC
Objective: To determine the degradation rate of this compound in a specific aqueous buffer over time at a given temperature.
Materials:
-
This compound peptide
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
The aqueous buffer of interest (e.g., PBS, Tris)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
-
Preparation of Test Solution:
-
Dilute the this compound stock solution with the aqueous buffer of interest to a final concentration of 0.1 mg/mL. Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect on stability.
-
-
HPLC Analysis (Time Zero):
-
Immediately after preparing the test solution, inject a sample onto the HPLC system.
-
Run a gradient elution method (e.g., 5-95% Mobile Phase B over 20 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Record the peak area of the intact this compound peptide. This is your time-zero measurement.
-
-
Incubation:
-
Incubate the remaining test solution at the desired temperature (e.g., room temperature or 37°C).
-
-
Time-Course Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the incubated test solution onto the HPLC system.
-
Record the peak area of the intact this compound peptide at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time-zero measurement.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizing Experimental Workflows and Potential Degradation
Caption: Workflow for assessing this compound stability in aqueous solution using HPLC.
Caption: General potential degradation pathways for peptides in aqueous solution.
References
Fsllry-NH2 and MrgprC11: A Technical Support Resource for Researchers
For immediate assistance, please browse our frequently asked questions and troubleshooting guides below.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the off-target effects of Fsllry-NH2 on the Mas-related G protein-coupled receptor C11 (MrgprC11). This compound, a known antagonist of Protease-Activated Receptor 2 (PAR2), has been shown to unexpectedly activate MrgprC11, leading to potential confounding effects in experimental models, particularly those investigating itch and pain.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
A1: this compound is designed as a selective antagonist for Protease-Activated Receptor 2 (PAR2).[2][3] It is often used to inhibit PAR2 signaling in studies related to inflammation and pain.
Q2: What is the primary off-target effect of this compound on MrgprC11?
A2: this compound has been found to act as an agonist for MrgprC11, the mouse Mas-related G protein-coupled receptor C11, and its human ortholog, MRGPRX1.[1][2] This activation can induce scratching behavior in mice, indicating a pro-pruritic (itch-inducing) effect.[1][2]
Q3: What is the signaling pathway activated by this compound through MrgprC11?
A3: this compound-mediated activation of MrgprC11 stimulates the Gαq/11 signaling cascade. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium stores. This signaling pathway ultimately involves the activation of Transient Receptor Potential (TRP) channels.[1][2]
Q4: How does the potency of this compound on MrgprC11 compare to its potency on PAR2?
A4: While this compound is an antagonist at PAR2, it acts as an agonist at MrgprC11. A direct comparison of potency is therefore nuanced. The IC50 for this compound at PAR2 has been reported, while a specific EC50 for its activation of MrgprC11 has not been consistently reported in the literature, though it is known to act in a dose-dependent manner.[1][4]
Quantitative Data Summary
The following table summarizes the available quantitative data for the activity of this compound on its intended target (PAR2) and its off-target (MrgprC11).
| Compound | Target | Activity | Potency | Reference |
| This compound | PAR2 | Antagonist | IC50: 50 µM | [4] |
| This compound | MrgprC11 | Agonist | EC50: Not Reported* | [1][2] |
*this compound has been shown to activate MrgprC11 in a dose-dependent manner, but a specific EC50 value is not available in the reviewed literature.
Experimental Protocols
Calcium Imaging Assay to Measure MrgprC11 Activation
This protocol describes how to measure intracellular calcium mobilization in HEK293T cells transiently expressing mouse MrgprC11 following treatment with this compound.
Materials:
-
HEK293T cells
-
MrgprC11 expression vector
-
Lipofectamine 2000 (or similar transfection reagent)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Ionomycin (positive control)
-
Fluorescence microscope or plate reader with dual-wavelength excitation capabilities (340/380 nm)
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
One day before the experiment, seed cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging.
-
Transfect cells with the MrgprC11 expression vector using Lipofectamine 2000 according to the manufacturer's instructions.
-
Incubate for 24-48 hours to allow for receptor expression.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM in anhydrous DMSO to a stock concentration of 1 mM.
-
For loading, dilute the Fura-2 AM stock solution in HBSS with 20 mM HEPES to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark.
-
-
Calcium Measurement:
-
Place the cell dish or plate on the stage of the fluorescence imaging system.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Establish a stable baseline fluorescence ratio (F340/F380) for at least 1-2 minutes.
-
Add this compound at the desired concentration and record the change in the F340/F380 ratio over time.
-
At the end of the experiment, add ionomycin (e.g., 5 µM) to obtain a maximum calcium response, followed by a calcium-free buffer containing EGTA to obtain a minimum response for calibration purposes (optional).
-
-
Data Analysis:
-
The change in intracellular calcium is represented by the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).
-
Quantify the peak response to this compound relative to the baseline.
-
For dose-response experiments, plot the peak response against the log of the this compound concentration to determine the EC50.
-
Scratching Behavior Assay in Mice
This protocol describes a method to assess the itch-inducing (pruritogenic) effects of this compound in mice.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Sterile saline (0.9% NaCl)
-
Observation chambers
-
Video recording equipment
Methodology:
-
Animal Acclimation:
-
House the mice in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week before the experiment.
-
On the day of the experiment, place each mouse in an individual observation chamber and allow them to acclimate for at least 30 minutes.
-
-
Drug Administration:
-
Dissolve this compound in sterile saline to the desired concentration.
-
Administer this compound via intradermal (i.d.) injection into the nape of the neck or the cheek. A typical injection volume is 20-50 µL.
-
A control group should receive an i.d. injection of sterile saline.
-
-
Behavioral Observation:
-
Immediately after the injection, start video recording the mice for a period of 30-60 minutes.
-
A blinded observer should later score the videos for scratching behavior. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, followed by licking or biting of the paw or returning the paw to the floor.
-
Count the total number of scratching bouts for each mouse over the observation period.
-
-
Data Analysis:
-
Compare the mean number of scratching bouts in the this compound-treated group to the saline-treated control group.
-
Use an appropriate statistical test (e.g., t-test or ANOVA) to determine the significance of the results.
-
Troubleshooting Guides
Calcium Imaging Assay
| Problem | Possible Cause | Solution |
| Low or no fluorescence signal | Poor dye loading | Optimize Fura-2 AM concentration and incubation time. Ensure Pluronic F-127 is used to aid dye solubilization. Check cell viability. |
| Cell death | Use a lower concentration of Fura-2 AM or reduce the loading time. Ensure all solutions are at the correct pH and temperature. | |
| Incorrect filter sets | Verify that the excitation and emission filters are appropriate for Fura-2 (Ex: 340/380 nm, Em: 510 nm). | |
| High background fluorescence | Incomplete removal of extracellular dye | Wash cells thoroughly with HBSS after loading. Consider using a dye with better intracellular retention or adding probenecid to the buffer. |
| Autofluorescence from media or compounds | Use phenol red-free media for imaging. Check for autofluorescence of your test compounds. | |
| No response to this compound | Poor receptor expression | Verify transfection efficiency using a reporter gene (e.g., GFP). Optimize transfection conditions. |
| Inactive compound | Check the integrity and concentration of the this compound stock solution. | |
| Desensitization of receptors | Avoid pre-stimulation of the cells. Ensure a stable baseline is achieved before adding the agonist. | |
| High variability between wells/cells | Uneven cell seeding | Ensure a single-cell suspension and even distribution when seeding. |
| Inconsistent dye loading | Ensure consistent incubation times and temperatures for all samples. |
Scratching Behavior Assay
| Problem | Possible Cause | Solution |
| High baseline scratching in control animals | Stress or skin irritation | Ensure proper acclimation to the observation chambers. Check for any pre-existing skin conditions. Handle mice gently. |
| Environmental factors | Maintain a quiet and controlled environment during the experiment. Avoid strong odors or loud noises. | |
| High variability in scratching response | Inconsistent injection technique | Ensure the injection is consistently intradermal and at the same site for all animals. |
| Individual differences in mice | Use a sufficient number of animals per group to account for biological variability. Randomize animals into treatment groups. | |
| No significant difference between treated and control groups | Ineffective dose of this compound | Perform a dose-response study to determine the optimal concentration of this compound. |
| Habituation to the stimulus | The scratching response is typically acute. Ensure the observation period is appropriate to capture the peak response. | |
| Observer bias | The scoring of scratching behavior should be performed by an observer who is blinded to the treatment groups. |
Visualizations
Signaling Pathway of MrgprC11 Activation by this compound
Caption: MrgprC11 signaling cascade initiated by this compound.
Experimental Workflow for Calcium Imaging
Caption: Workflow for measuring intracellular calcium changes.
Logical Relationship of this compound's Dual Effects
Caption: Dual antagonistic and agonistic effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
Potential agonist activity of Fsllry-NH2 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Fsllry-NH2 in their experiments. The content is tailored for researchers, scientists, and drug development professionals investigating the activity of this peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary known activity of this compound?
This compound is well-established as a selective antagonist for the Protease-Activated Receptor 2 (PAR2).[1][2] It is commonly used in research to block PAR2 signaling pathways.
Q2: Does this compound exhibit any agonist activity?
Yes, unexpectedly, at high concentrations, this compound has been shown to exhibit agonist activity on the Mas-related G protein-coupled Receptor C11 (MrgprC11) in mice and moderately on its human ortholog, MRGPRX1.[1][3] This is considered an "off-target" effect.
Q3: What is the signaling pathway activated by this compound's agonist activity?
The agonist activity of this compound on MrgprC11 and MRGPRX1 receptors stimulates the Gαq/11 signaling pathway.[1][3] This activation leads to the downstream activation of Phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, causing the release of stored intracellular calcium. This signaling cascade is further propagated by the opening of Transient Receptor Potential Canonical (TRPC) ion channels.[3]
Q4: What are the potential physiological consequences of this off-target agonist activity?
The activation of MrgprC11 by this compound has been linked to the induction of scratching behavior in mice, suggesting a role in itch sensation.[1][3] This highlights the importance of considering this off-target effect in preclinical studies, especially those related to inflammation and sensory responses.
Quantitative Data Summary
While dose-dependent agonist activity of this compound on MrgprC11 and MRGPRX1 has been confirmed, specific EC50 values from peer-reviewed literature are not consistently reported in a consolidated format. The following table summarizes the known activities and provides context with a related peptide.
| Peptide | Target Receptor | Activity | Reported EC50/IC50 | Reference |
| This compound | PAR2 | Antagonist | IC50: ~50 µM (in KNRK cells) | [4] |
| This compound | MrgprC11 | Agonist | Dose-dependent activation observed | [1][3] |
| This compound | MRGPRX1 | Agonist (moderate) | Dose-dependent activation observed | [1][3] |
| SLIGRL-NH2 | MrgprC11 | Agonist | EC50: 10.1 µM | [4] |
Signaling Pathway Diagram
Experimental Protocols
Calcium Imaging Assay to Detect MrgprC11/MRGPRX1 Activation
This protocol details the methodology for assessing the agonist activity of this compound on MrgprC11 or MRGPRX1 expressed in a heterologous system like HEK293T cells.
1. Cell Culture and Transfection:
- Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Seed cells onto poly-D-lysine-coated coverslips or 96-well black-walled imaging plates.
- Transfect the cells with a plasmid encoding for mouse MrgprC11 or human MRGPRX1 using a suitable transfection reagent according to the manufacturer's protocol.
- Allow 24-48 hours for receptor expression.
2. Calcium Indicator Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS) with calcium and magnesium.
- Remove the culture medium from the cells and wash gently with HBSS.
- Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
- Wash the cells with HBSS to remove excess dye and allow for de-esterification of the AM ester for approximately 30 minutes at room temperature.
3. Calcium Imaging:
- Place the coverslip or plate into a fluorescence microscope or a plate reader equipped for kinetic reading of intracellular calcium.
- Establish a stable baseline fluorescence recording.
- Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute to the desired concentrations in HBSS.
- Apply the this compound solution to the cells and record the change in fluorescence intensity over time.
- As a positive control, use a known agonist for the expressed receptor if available.
- As a negative control, use untransfected cells to ensure the response is receptor-dependent.
4. Data Analysis:
- The change in intracellular calcium is typically represented as a ratio of fluorescence intensities at different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline (for single-wavelength dyes like Fluo-4).
- Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve.
- Calculate the EC50 value from the dose-response curve using non-linear regression analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No response to this compound in transfected cells | 1. Low transfection efficiency: The cells may not be expressing sufficient levels of the MrgprC11/MRGPRX1 receptor. 2. Poor peptide solubility: this compound may not be fully dissolved at the tested concentrations. 3. Peptide degradation: The peptide may have degraded due to improper storage or handling. 4. Incorrect cell line or passage number: HEK293T cells at very high passage numbers can have altered signaling properties. | 1. Optimize transfection protocol (e.g., DNA to reagent ratio, cell density). Verify receptor expression via Western blot or immunofluorescence. 2. Prepare fresh stock solutions. Use a small amount of DMSO or an appropriate solvent to initially dissolve the peptide before diluting in aqueous buffer. 3. Store the peptide lyophilized at -20°C or -80°C. Prepare fresh working solutions for each experiment. 4. Use cells at a lower passage number. |
| High background signal or "noisy" baseline in calcium imaging | 1. Cell stress or death: Over-confluent cells or harsh treatment during dye loading can lead to elevated basal calcium levels. 2. Dye compartmentalization: The calcium indicator may have been taken up by organelles other than the cytoplasm. 3. Phototoxicity: Excessive exposure to excitation light can damage cells. | 1. Ensure optimal cell density. Handle cells gently during washes. 2. Optimize dye loading conditions (concentration, time, temperature). 3. Reduce the intensity and duration of light exposure. Use a neutral density filter if necessary. |
| Response observed in untransfected (control) cells | 1. This compound is activating an endogenous receptor in HEK293T cells. 2. Non-specific membrane effects at very high concentrations. | 1. This is less likely for MrgprC11/MRGPRX1 which are not endogenously expressed at high levels in HEK293T cells, but it's a possibility to consider. A thorough literature search for endogenous receptors activated by this compound in this cell line is recommended. 2. Test a range of concentrations to determine if the effect is only seen at the highest, potentially non-physiological, concentrations. |
| Inconsistent or variable results between experiments | 1. Inconsistent peptide concentration: Inaccurate pipetting or serial dilutions. 2. Variability in cell health or passage number. 3. Differences in experimental conditions: Minor variations in temperature, incubation times, or buffer composition. | 1. Prepare a fresh stock solution and perform serial dilutions carefully. 2. Maintain a consistent cell culture practice. Use cells within a defined passage number range. 3. Standardize all experimental parameters and document them meticulously. |
| Observing PAR2 antagonism and Mrgpr agonism in the same experiment | This is the expected dual pharmacology of this compound. | To dissect the two activities, use cell lines expressing only PAR2 or only MrgprC11/MRGPRX1. For co-expressing systems, use a specific PAR2 agonist (e.g., SLIGRL-NH2) to confirm antagonism by this compound, and then apply high concentrations of this compound to observe the Mrgpr-mediated agonism. |
References
- 1. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Distinct Roles of Two GPCRs, MrgprC11 and PAR2, in Itch and Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fsllry-NH2 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Fsllry-NH2 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide primarily known as a selective antagonist for Protease-Activated Receptor 2 (PAR2).[1][2][3] It functions by blocking the ability of proteases like trypsin to activate PAR2.[1] The mechanism is thought to involve interaction with a tethered ligand receptor-docking site rather than direct inhibition of the protease's enzymatic activity.[1]
Q2: I am observing unexpected activation in my cells after applying this compound, which is supposed to be an antagonist. Why is this happening?
While this compound is a well-established PAR2 antagonist, recent studies have revealed that it can also act as an agonist for Mas-related G protein-coupled Receptor C11 (MrgprC11) and its human ortholog, MRGPRX1.[4][5] This activation can trigger downstream signaling pathways, leading to effects such as increased intracellular calcium levels and scratching behaviors in mice.[4][5] Therefore, it is crucial to consider the expression of these receptors in your experimental system.
Q3: What is the recommended starting concentration for this compound in an in vitro experiment?
The optimal concentration of this compound is highly dependent on the cell type and the specific research question (i.e., PAR2 antagonism versus MrgprC11 activation). Based on published data, here are some starting points:
-
For PAR2 antagonism: An IC50 of 50 µM has been reported for inhibiting trypsin-induced PAR2 activation in KNRK cells.[1] Other studies have used concentrations ranging from 0.5 µM to 200 µM.[1][6][7]
-
For MrgprC11/MRGPRX1 activation: this compound has been shown to activate MrgprC11 in a dose-dependent manner.[4][5]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1][2][8] It is important to use fresh, high-quality DMSO as it can be hygroscopic, and moisture can affect solubility.[1][2][8]
-
Preparation: To prepare a stock solution, dissolve this compound powder in DMSO. Sonication may be required to fully dissolve the peptide.[2][8]
-
Storage: Store the powder at -20°C or -80°C for long-term stability.[2][8] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][8] Solutions are generally less stable than the powder form.[3]
Troubleshooting Guide
Issue 1: Inconsistent or no effect of this compound as a PAR2 antagonist.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and agonist concentration.
-
-
Possible Cause 2: Off-Target Effects.
-
Solution: If your cells express MrgprC11 or MRGPRX1, the agonistic effect of this compound on these receptors might mask its antagonistic effect on PAR2. Consider using cell lines that do not express these receptors or use siRNA to knock down their expression to confirm the specificity of the PAR2 antagonism.
-
-
Possible Cause 3: Reagent Instability.
Issue 2: High background signal or unexpected cellular activation.
-
Possible Cause 1: MrgprC11/MRGPRX1 Activation.
-
Possible Cause 2: Solvent Effects.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your experimental media is not causing cellular toxicity or activation. Run a vehicle control with the same concentration of the solvent to rule out any non-specific effects.
-
Data Presentation
Table 1: Reported In Vitro Concentrations of this compound
| Application | Cell Line/System | Concentration | Outcome | Reference |
| PAR2 Antagonism | PAR2-KNRK cells | IC50 = 50 µM | Inhibition of trypsin-induced PAR2 activation | [1] |
| PAR2 Antagonism | PAR2-expressing KNRK cells | 200 µM | Blocks trypsin-induced PAR2 activation | [1] |
| PAR2 Antagonism | Bronchial/Tracheal Epithelial Cells | 0.5 µM | Decrease in intracellular calcium mobilization | [6][7] |
| MrgprC11 Activation | HEK293T cells expressing MrgprC11 | Dose-dependent | Activation of MrgprC11 | [4][5] |
| MRGPRX1 Activation | HEK293T cells expressing MRGPRX1 | - | Moderate activation of MRGPRX1 | [4][5] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for PAR2 Antagonism using a Calcium Mobilization Assay
-
Cell Preparation: Seed PAR2-expressing cells in a 96-well black, clear-bottom plate and culture to the desired confluency.
-
Loading with Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Preparation of this compound Dilutions: Prepare a series of this compound dilutions in an appropriate assay buffer. Also, prepare a PAR2 agonist (e.g., trypsin or a PAR2-activating peptide like SLIGRL-NH2) at a concentration known to elicit a submaximal response (EC80).
-
Pre-incubation with this compound: Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (buffer with the same concentration of DMSO).
-
Agonist Stimulation: Add the PAR2 agonist to the wells and immediately begin measuring the fluorescence intensity using a plate reader capable of kinetic reads.
-
Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium response for each this compound concentration. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: Dual signaling roles of this compound.
Caption: General experimental workflow for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ovid.com [ovid.com]
Troubleshooting inconsistent results with Fsllry-NH2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results encountered during experiments with Fsllry-NH2.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Sometimes it behaves as an antagonist, and other times it shows agonistic effects. Why is this happening?
A1: The primary reason for inconsistent results with this compound is its dual pharmacology. While it is widely known as a selective antagonist for Protease-Activated Receptor 2 (PAR2), recent studies have revealed that it also functions as an agonist for Mas-related G protein-coupled Receptor C11 (MrgprC11) and its human ortholog, MRGPRX1.[1][2] The observed effect in your experiment will depend on the relative expression levels of PAR2 and MrgprC11/MRGPRX1 in your specific cellular or animal model. If your system has a high expression of MrgprC11/MRGPRX1, you may observe agonistic effects, such as intracellular calcium mobilization, which can confound the expected antagonistic effects on PAR2.
Q2: I am observing unexpected intracellular calcium mobilization after treating my cells with this compound, even though I expect it to act as a PAR2 antagonist. What is the mechanism behind this?
A2: The unexpected increase in intracellular calcium is likely due to the activation of MrgprC11 or MRGPRX1. This compound stimulates these receptors, leading to the activation of a Gαq/11 signaling pathway.[1][2] This cascade involves the activation of Phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium. This signaling pathway can be visualized in the diagram below.
Q3: What are some common sources of variability when working with peptide reagents like this compound?
A3: Beyond the dual pharmacology of this compound, several factors related to peptide handling and experimental setup can contribute to inconsistent results:
-
Peptide Solubility and Stability: this compound, like many peptides, can have solubility and stability issues. It is crucial to follow the manufacturer's instructions for reconstitution and storage. Improper storage can lead to degradation of the peptide.
-
Solvent Effects: The solvent used to dissolve the peptide (e.g., DMSO) can have its own biological effects. It is important to include a vehicle control in your experiments to account for any solvent-induced artifacts.
-
Presence of Trifluoroacetic Acid (TFA): Peptides are often purified using high-performance liquid chromatography (HPLC) with TFA. Residual TFA in the peptide preparation can affect cell viability and experimental outcomes. If you suspect TFA interference, consider using a peptide that has been purified with a different counter-ion.
-
Oxidation: Peptides containing certain amino acids can be prone to oxidation, which can alter their activity. It is important to store the peptide properly to minimize oxidation.
Q4: How can I confirm which receptor (PAR2 or MrgprC11/MRGPRX1) is responsible for the effects I am observing in my experiment?
A4: To dissect the specific receptor-mediated effects of this compound, you can employ the following strategies:
-
Use of Specific Cell Lines: Utilize cell lines that endogenously express only one of the target receptors or engineered cell lines (e.g., HEK293T) that are transfected to express either PAR2 or MrgprC11/MRGPRX1.
-
Knockout/Knockdown Approaches: If working with animal models or cell lines amenable to genetic modification, using PAR2 knockout animals or siRNA/shRNA to knockdown the expression of either receptor can help elucidate the specific target of this compound in your system.
-
Use of Selective Agonists/Antagonists: Employ other known selective agonists or antagonists for PAR2 and MrgprC11/MRGPRX1 as controls in your experiments to confirm the involvement of each receptor.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound's activity on its primary targets.
| Target Receptor | Activity | Parameter | Value | Cell Line | Reference |
| PAR2 | Antagonist | IC50 | 50 µM | PAR2-KNRK cells | [3] |
| MrgprC11 | Agonist | - | Dose-dependent activation | HEK293T cells expressing MrgprC11 | [1][2] |
| MRGPRX1 | Agonist | - | Moderate activation | HEK293T cells expressing MRGPRX1 | [1][2] |
Note: A specific EC50 value for the agonistic activity of this compound on MrgprC11 and MRGPRX1 is not consistently reported in the literature, but its activation is described as dose-dependent.
Experimental Protocols
Calcium Mobilization Assay to Assess MrgprC11/MRGPRX1 Activation
This protocol is adapted from studies demonstrating this compound-induced calcium mobilization in cells expressing MrgprC11/MRGPRX1.[1][2]
-
Cell Culture: Seed HEK293T cells transiently transfected with MrgprC11 or MRGPRX1 expression vectors onto 96-well black-walled, clear-bottom plates. Allow the cells to adhere and grow for 24-48 hours.
-
Dye Loading: On the day of the experiment, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye solution for 30-60 minutes at 37°C.
-
Baseline Measurement: After incubation, wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Measure the baseline fluorescence intensity using a fluorescence plate reader.
-
Compound Addition: Add varying concentrations of this compound to the wells. It is recommended to perform a dose-response curve to characterize the agonistic activity. Include a vehicle control (the solvent used to dissolve this compound).
-
Signal Detection: Immediately after adding the compound, measure the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium levels.
-
Data Analysis: The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F0) to give ΔF/F0. Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual signaling pathways of this compound.
Caption: Troubleshooting workflow for this compound.
References
Fsllry-NH2 Technical Support Center: Preventing Peptide Degradation in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of Fsllry-NH2 during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a synthetic peptide that acts as a selective antagonist for Protease-Activated Receptor 2 (PAR2).[1][2] However, it is crucial to be aware that this compound also functions as an agonist for Mas-related G protein-coupled Receptor C11 (MrgprC11) and its human ortholog, MRGPRX1, which can trigger itch sensations.[3]
Q2: What is the primary signaling pathway activated by this compound?
This compound stimulates the Gαq/11 signaling pathway. This leads to the activation of Phospholipase C (PLC), which in turn results in the production of inositol triphosphate (IP3). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. This initial calcium release can then activate Transient Receptor Potential Canonical (TRPC) ion channels on the plasma membrane, leading to a further influx of extracellular calcium.[3][4]
Q3: How should I store lyophilized this compound?
For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[5][6] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation, which can introduce moisture and accelerate degradation.[6]
Q4: What is the recommended procedure for preparing this compound stock solutions?
It is recommended to prepare a concentrated stock solution in a suitable solvent, such as sterile distilled water or an organic solvent like DMSO.[2] For aqueous stocks, ensure the water is sterile and consider filtering the final solution through a 0.22 µm filter. To avoid repeated freeze-thaw cycles, which can lead to peptide degradation, it is best practice to aliquot the stock solution into single-use volumes before freezing.[6]
Q5: How stable is this compound in solution?
Peptide solutions are generally less stable than their lyophilized form. For short-term storage (up to a week), solutions can be kept at 4°C. For longer-term storage, it is recommended to freeze the aliquoted stock solutions at -20°C or -80°C.[6] Peptides containing amino acids like asparagine, glutamine, cysteine, methionine, and tryptophan are particularly prone to degradation in solution.[6] It is also advised to avoid prolonged exposure to pH levels above 8.[7]
Troubleshooting Guides
Issue 1: Inconsistent or No Cellular Response to this compound
This is a common issue that can arise from peptide degradation, improper experimental setup, or cellular health problems.
Caption: Troubleshooting logic for this compound experiments.
| Factor | Potential Impact on this compound | Recommended Mitigation Strategy |
| Temperature | Increased temperature accelerates chemical degradation pathways such as hydrolysis and deamidation.[8] | Store lyophilized peptide at -20°C or -80°C.[6] Minimize time at room temperature during experiments. |
| pH | pH extremes can lead to hydrolysis of peptide bonds. Basic pH (>8) can accelerate deamidation and oxidation.[7][8] | Maintain solutions at a neutral pH (around 7.0-7.4) unless the experimental protocol specifies otherwise. Use sterile buffers in the pH range of 5-6 for longer-term solution storage.[6] |
| Proteases | Cell culture media containing serum or cellular lysates can contain proteases that enzymatically cleave this compound. Trypsin, a common laboratory reagent, is a serine protease that could potentially cleave the peptide at the Arginine (R) residue.[9][10] | Use serum-free media if possible. If serum is required, minimize the incubation time of the peptide with the cells. Consider the use of protease inhibitor cocktails in cell lysate experiments. |
| Oxidation | The Tyrosine (Y) residue in this compound is susceptible to oxidation, which can be accelerated by exposure to air and light.[7][11] | Store peptide protected from light.[6] When preparing solutions, consider purging the vial with an inert gas like nitrogen or argon.[6] |
| Freeze-Thaw Cycles | Repeated freezing and thawing can cause physical stress to the peptide, leading to aggregation and degradation.[6] | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[6] |
| Solvent Quality | The purity and sterility of the solvent are critical. Non-sterile water can introduce microbial contamination, leading to enzymatic degradation. The quality of organic solvents like DMSO is also important, as impurities can react with the peptide. | Use high-purity, sterile water or appropriate grade of organic solvent for reconstitution. |
Issue 2: Off-Target Effects or Unexpected Cellular Responses
Given the dual activity of this compound, it is possible to observe effects that are not mediated by PAR2.
| Receptor | Activity of this compound | Potential Cellular Outcome | Experimental Consideration |
| PAR2 | Antagonist[1][2] | Inhibition of PAR2-mediated signaling (e.g., inflammation). | Use appropriate positive controls (PAR2 agonists like trypsin or SLIGRL-NH2) to confirm PAR2 is active in your system. |
| MrgprC11/MRGPRX1 | Agonist[3] | Activation of sensory neurons, potentially leading to an itch response or other off-target signaling events.[3] | Consider using cell lines that do not express MrgprC11/MRGPRX1 or use specific inhibitors for these receptors if available to dissect the signaling pathways. |
Experimental Protocols
Detailed Methodology for Intracellular Calcium Imaging using this compound
This protocol is adapted from standard calcium imaging procedures using the ratiometric fluorescent indicator Fura-2 AM.[12][13][14][15]
Caption: Step-by-step workflow for a calcium imaging experiment.
-
This compound (lyophilized powder)
-
Fura-2 AM (acetoxymethyl ester)
-
High-purity DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Pluronic F-127 (optional, to aid in dye loading)
-
Cells expressing the receptor of interest (e.g., HEK293 cells transfected with PAR2)
-
Glass-bottom imaging dishes
-
Fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
-
Cell Preparation:
-
Culture cells to 80-90% confluency in their recommended growth medium.
-
The day before the experiment, seed the cells onto glass-bottom imaging dishes.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in sterile water or DMSO.
-
Aliquot and store at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in the imaging buffer.
-
-
Fura-2 AM Loading:
-
Prepare a 1 mM stock solution of Fura-2 AM in high-purity DMSO.
-
Prepare the loading buffer by diluting the Fura-2 AM stock solution in imaging buffer to a final concentration of 2-5 µM. The addition of a small amount of Pluronic F-127 (e.g., 0.02%) can aid in dye solubilization and cell loading.
-
Remove the growth medium from the cells and wash once with imaging buffer.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
After incubation, wash the cells 2-3 times with imaging buffer to remove extracellular Fura-2 AM.
-
Incubate the cells in fresh imaging buffer for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Calcium Imaging:
-
Mount the imaging dish on the microscope stage.
-
Acquire a baseline fluorescence signal by alternating excitation between 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Add the this compound solution (or vehicle control) to the cells.
-
Continuously record the fluorescence intensity at both excitation wavelengths for several minutes to capture the cellular response.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation.
-
Normalize the ratio data to the baseline fluorescence to determine the change in intracellular calcium concentration.
-
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway activated by this compound, leading to an increase in intracellular calcium.
Caption: this compound activates Gαq/11 signaling.
References
- 1. bio-techne.com [bio-techne.com]
- 2. This compound | Protease-Activated Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trypsin-mediated enzymatic degradation of type II collagen in the human vitreous - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trypsin Induced Degradation of Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpt.com [jpt.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. icdar.org [icdar.org]
- 14. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Fsllry-NH2
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the PAR2 antagonist, Fsllry-NH2. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to address specific issues that may arise during experimentation.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and ensure reliable experimental outcomes.
FAQs:
-
How should I store this compound upon receipt? this compound is typically shipped at room temperature as a lyophilized powder.[1] Upon receipt, it is recommended to store the powder in a sealed container, protected from moisture and light.[2] For long-term storage, -80°C is recommended, while for shorter periods, -20°C is suitable.[1][2]
-
What are the recommended storage conditions for this compound in powder and solvent forms? The stability of this compound varies depending on its form and the storage temperature. The following table summarizes the recommended storage conditions and shelf life.
| Form | Storage Temperature | Shelf Life |
| Lyophilized Powder | -80°C | 2 years |
| -20°C | 1 year | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
-
How should I prepare a stock solution of this compound? To prepare a stock solution, it is recommended to use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[3] Since DMSO is hygroscopic, using a fresh, unopened container is crucial to ensure optimal solubility.[3] For aqueous solutions, water can be used, but solubility may be lower.[4] To aid dissolution, gentle warming or sonication can be applied.[5] Once dissolved, it is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2]
-
What are the safety precautions I should take when handling this compound? this compound should be handled in a laboratory setting by trained professionals. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS).
Troubleshooting Guide
This guide addresses common problems that may be encountered during experiments with this compound.
Solubility Issues:
-
My this compound is not dissolving properly. What should I do?
-
Use Fresh Solvent: DMSO is highly hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[3] Always use newly opened, anhydrous DMSO.
-
Sonication: Gentle sonication can help to break up any clumps and aid in dissolution.[5]
-
Gentle Warming: Briefly warming the solution at 37°C may improve solubility. Avoid excessive heat, as it can degrade the peptide.
-
Check the Concentration: Attempting to dissolve the peptide at a concentration higher than its solubility limit will result in an incomplete solution. Refer to the supplier's datasheet for solubility information.
-
Experimental Inactivity or Unexpected Results:
-
This compound is soluble but appears to be inactive in my assay. What could be the reason?
-
Peptide Degradation: Improper storage or multiple freeze-thaw cycles can lead to the degradation of the peptide. Ensure that the stock solutions have been stored correctly and aliquoted to minimize freeze-thaw cycles.[2]
-
Incorrect pH: The pH of your experimental buffer can affect the stability and activity of the peptide. Ensure the pH is within the recommended range for your specific assay.
-
Off-Target Effects: this compound has been reported to have off-target activity on the mas-related G protein-coupled receptor C11 (MrgprC11).[6] This could lead to unexpected biological responses in cell types expressing this receptor. Consider using appropriate controls, such as cell lines that do not express MrgprC11, to verify the specificity of the observed effects.
-
Experimental Controls: Ensure you have included all necessary controls in your experiment, such as a vehicle control (solvent alone), a positive control (a known PAR2 agonist), and a negative control (cells not expressing PAR2).
-
-
I am observing unexpected cellular responses that are not consistent with PAR2 inhibition. What should I investigate? As mentioned, this compound can activate MrgprC11, which can trigger itch-related responses in certain models.[6] If your experimental system involves sensory neurons or other cell types known to express MrgprC11, the observed effects might be due to this off-target activity. It is crucial to confirm the expression of both PAR2 and MrgprC11 in your experimental model.
Experimental Protocols
Calcium Mobilization Assay:
This protocol is a typical cell-based assay to evaluate the antagonist activity of this compound on PAR2.
-
Cell Culture: Culture cells expressing PAR2 (e.g., HEK293 cells stably expressing human PAR2) in appropriate media and conditions.
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to the cells. Incubate for the recommended time at 37°C to allow for dye uptake.
-
Wash Step: Gently wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
Antagonist Incubation: Add this compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. Include a vehicle control.
-
Agonist Stimulation and Signal Reading: Place the plate in a fluorescence plate reader. Add a known PAR2 agonist (e.g., Trypsin or a PAR2 activating peptide like SLIGRL-NH2) to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The antagonist effect of this compound is determined by its ability to inhibit the increase in intracellular calcium induced by the PAR2 agonist.
Signaling Pathways
This compound acts as an antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR). The activation of PAR2 by proteases like trypsin leads to the cleavage of its N-terminal domain, exposing a tethered ligand that activates the receptor and initiates downstream signaling cascades.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]
Fsllry-NH2 Vehicle Control Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Fsllry-NH2 as a vehicle control in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a control?
Q2: What is the primary mechanism of action for this compound?
A2: this compound functions by blocking the activation of PAR2.[4][5] It is thought to interact with the tethered ligand receptor-docking site, thereby preventing the conformational changes required for receptor signaling.[4] This inhibition can reverse various pathological conditions in animal models, such as taxol-induced mechanical allodynia and heat hyperalgesia.[1]
Q3: Is this compound strictly a PAR2 antagonist?
A3: No. While developed as a PAR2 antagonist, this compound has been shown to have significant off-target effects. It can act as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) in mice and its human ortholog, MRGPRX1.[3][6] This activation can lead to specific physiological responses, such as scratching and itch sensations.[3]
Q4: How should I prepare this compound for in vivo administration?
A4: The preparation of this compound for in vivo studies depends on the desired delivery route and vehicle composition. It is soluble in water and DMSO.[2][4] For injections, it is often dissolved in a vehicle containing a combination of solvents to ensure solubility and stability. Solutions should ideally be prepared fresh on the day of use.[2][7] If storage is necessary, solutions can be stored at -20°C for up to a month.[2] Always ensure any precipitate is fully dissolved before use.[2]
Troubleshooting Guide
Issue 1: Unexpected behavioral response (e.g., scratching) in the control group.
-
Possible Cause: This is a known off-target effect of this compound. The peptide can activate MrgprC11 in mice, which induces an itch response, leading to scratching behavior.[3][6] This is not an indication of PAR2 activation.
-
Solution:
-
Acknowledge this effect in your experimental design and data interpretation. The scratching behavior is independent of PAR2 antagonism.[3]
-
If the itch response confounds your primary endpoint, consider using a different PAR2 antagonist or a structurally unrelated negative control peptide.
-
You can use PAR2 knockout mice to confirm that the observed scratching is indeed PAR2-independent.[3]
-
Issue 2: Inconsistent or lack of expected blockade of PAR2 activation.
-
Possible Cause 1: Improper preparation or storage of this compound solution. this compound solutions can be unstable, and improper handling can lead to degradation of the peptide.[5]
-
Possible Cause 2: Suboptimal dosage. The dose of this compound may be insufficient to effectively antagonize the PAR2 receptors in your specific model.
-
Solution: Conduct a dose-response study to determine the optimal concentration of this compound required for complete PAR2 blockade in your experimental setup.
-
-
Possible Cause 3: Poor bioavailability. The route of administration may not be optimal for delivering the peptide to the target tissue.
Issue 3: Precipitation or phase separation of the this compound solution.
-
Possible Cause: The peptide has limited solubility in certain aqueous solutions, and the chosen vehicle may not be appropriate.
-
Solution:
-
Use a validated formulation from a commercial supplier or the literature. These often include co-solvents like DMSO, PEG300, and Tween-80 to improve solubility.[4][7]
-
Gentle heating and/or sonication can be used to aid dissolution.[7]
-
Always add solvents in the specified order as per the formulation protocol.[5]
-
Data Presentation
Table 1: In Vivo Formulation Examples for this compound
| Formulation Composition | Solvent Ratio (by volume) | Notes | Source(s) |
| DMSO, PEG300, Tween 80, ddH2O | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O | A clear solution. Should be used immediately for optimal results. | [4] |
| DMSO, PEG300, Tween-80, Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Prepare fresh and use on the same day. | [7] |
| DMSO, Corn oil | 5% DMSO, 95% Corn oil | A clear solution. Should be used immediately for optimal results. | [4] |
Experimental Protocols
Protocol: Intracellular Calcium Mobilization Assay to Confirm PAR2 Antagonism
This protocol is adapted from a study evaluating the effect of this compound on primary human cells.[9]
-
Cell Preparation:
-
Seed 20,000 cells per well in a 96-well plate.[9]
-
Culture the cells in the appropriate medium until they reach the desired confluency.
-
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Prepare a stock solution of a PAR2 agonist (e.g., AC264613 or SLIGRL-NH2).
-
On the day of the experiment, dilute the compounds to their final working concentrations in the assay buffer.
-
-
Calcium Assay Procedure:
-
Use a fluorescent calcium indicator dye, such as Fluo-4 AM, following the manufacturer's instructions. The Fluo-4 Direct Calcium Assay Kit is one option.[9]
-
Incubate the cells with the calcium indicator dye.
-
To test for antagonist activity, pre-incubate the cells with this compound for a designated period before adding the PAR2 agonist.
-
Measure the baseline fluorescence.
-
Add the PAR2 agonist to the wells and immediately begin measuring the change in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the change in intracellular calcium levels in response to the agonist in the presence and absence of the this compound antagonist.
-
A significant decrease in the calcium signal in the this compound pre-treated wells indicates successful PAR2 antagonism.[9]
-
Visualizations
Caption: Off-target signaling pathway of this compound via MrgprC11/MRGPRX1 activation.
References
- 1. This compound | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 2. This compound | PAR2 antagonist | Hello Bio [hellobio.com]
- 3. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
Fsllry-NH2 Technical Support Center: Overcoming Poor Bioavailability
Welcome to the technical support center for Fsllry-NH2, a selective peptide antagonist of Protease-Activated Receptor 2 (PAR2). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the poor bioavailability of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to aid in your research.
Troubleshooting Guide: Common Issues with this compound Bioavailability
This guide addresses specific issues that may arise during your experiments with this compound and provides actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or no detectable this compound in plasma after oral administration. | Enzymatic Degradation: The peptide is likely being degraded by proteases in the gastrointestinal tract and/or during first-pass metabolism in the liver. | 1. Chemical Modification: Introduce modifications to the peptide backbone to enhance stability. See the "Strategies to Enhance Bioavailability" section for details on N-terminal acetylation, C-terminal amidation (already present in this compound), and substitution with D-amino acids. 2. Formulation with Protease Inhibitors: Co-administer this compound with a general protease inhibitor (e.g., aprotinin, bestatin) to reduce enzymatic breakdown in the gut.[1] 3. Alternative Administration Routes: Consider parenteral (intravenous, subcutaneous) or intranasal administration to bypass the gastrointestinal tract and first-pass metabolism.[2][3] |
| High variability in experimental results between subjects. | Inconsistent Absorption: The peptide's absorption across the intestinal epithelium is likely inefficient and variable. Peptides generally have poor membrane permeability.[1][4] | 1. Use of Permeation Enhancers: Formulate this compound with permeation enhancers (e.g., surfactants, fatty acids) to transiently increase intestinal membrane permeability.[1][5] 2. Lipid-Based Formulations: Incorporate this compound into lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) to improve solubilization and absorption.[5][6][7] |
| Rapid clearance of this compound from systemic circulation. | Short In Vivo Half-Life: Peptides are often rapidly cleared from the bloodstream via renal filtration and enzymatic degradation.[8] | 1. PEGylation: Covalently attach polyethylene glycol (PEG) chains to the peptide to increase its hydrodynamic volume, which can reduce renal clearance and shield it from proteases.[9] 2. Lipidation: Conjugate a lipid moiety (e.g., palmitic acid) to this compound to promote binding to serum albumin, thereby extending its half-life.[8][10] 3. Fusion to Albumin-Binding Domains: Genetically fuse this compound to an albumin-binding domain to leverage the long half-life of albumin.[8] |
| Precipitation of this compound in formulation. | Poor Solubility: The peptide may have limited solubility in aqueous buffers, especially at higher concentrations. | 1. Optimize Formulation pH and Buffer: Determine the isoelectric point (pI) of this compound and formulate at a pH away from the pI to maximize solubility. 2. Use of Co-solvents: Incorporate biocompatible co-solvents such as DMSO, PEG300, or Tween 80 in the formulation to improve solubility.[11] 3. Lyophilization with Solubilizing Excipients: Lyophilize this compound with excipients like mannitol or glycine to improve cake formation and subsequent dissolution. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic hexapeptide (Phe-Ser-Leu-Leu-Arg-Tyr-NH2) that acts as a selective antagonist of Protease-Activated Receptor 2 (PAR2).[11] It blocks the activation of PAR2 by proteases like trypsin.[11] It has also been shown to have off-target effects, acting as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11).[12][13]
Q2: Why is the oral bioavailability of this compound expected to be low?
A2: Like most peptides, this compound is susceptible to several factors that limit its oral bioavailability:
-
Enzymatic Degradation: It can be broken down by peptidases in the stomach and small intestine.
-
Poor Permeability: Its size and hydrophilic nature hinder its ability to pass through the intestinal epithelial barrier.[1][4]
-
First-Pass Metabolism: If absorbed, it can be rapidly metabolized by the liver before reaching systemic circulation.
Q3: What are the most promising strategies to improve the in vivo stability and half-life of this compound?
A3: Key strategies focus on protecting the peptide from degradation and reducing its clearance rate:
-
PEGylation: Increases size to reduce renal filtration and masks cleavage sites.[9]
-
Lipidation: Promotes binding to serum albumin, extending circulation time.[8][10]
-
Amino Acid Modification: Substituting L-amino acids with D-amino acids at susceptible cleavage sites can enhance resistance to proteases.
-
Cyclization: Introducing a cyclic structure can make the peptide more rigid and less accessible to proteases.[14]
Q4: Are there any non-peptide alternatives to this compound with better bioavailability?
A4: Yes, the challenges with peptide-based PAR2 antagonists have led to the development of small molecule, non-peptide antagonists. A notable example is GB88, which has demonstrated good oral bioavailability and selectivity for PAR2.[4][15][16]
Q5: How can I assess the intestinal permeability of this compound in my lab?
A5: The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[17][18][19][20] This assay uses a monolayer of differentiated Caco-2 cells to measure the transport of a compound from an apical (intestinal lumen side) to a basolateral (blood side) compartment. See the detailed protocol below.
Strategies to Enhance this compound Bioavailability: A Comparative Overview
This table summarizes various strategies to overcome the poor bioavailability of this compound, along with their primary mechanisms and potential impact.
| Strategy | Primary Mechanism | Expected Improvement in Bioavailability | Key Considerations |
| N-terminal Acetylation | Blocks exopeptidase degradation. | Low to Moderate | Relatively simple modification. |
| D-Amino Acid Substitution | Increases resistance to enzymatic cleavage.[14] | Moderate | Can affect peptide conformation and receptor binding. |
| PEGylation | Increases hydrodynamic size, reduces renal clearance, and masks proteolytic sites.[9] | High | May reduce potency due to steric hindrance. |
| Lipidation | Promotes binding to serum albumin, extending half-life.[8][10] | High | Can alter solubility and tissue distribution. |
| Lipid-Based Formulations (e.g., SEDDS) | Improves solubilization and absorption via the lymphatic pathway.[5][6][7] | Moderate to High | Requires careful formulation development. |
| Permeation Enhancers | Transiently opens tight junctions between intestinal cells.[1][5] | Moderate | Potential for cytotoxicity and non-specific effects. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of this compound in plasma.
Materials:
-
This compound
-
Human or rat plasma (with anticoagulant, e.g., EDTA)
-
Protease inhibitor cocktail (optional)
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)
-
Water with 0.1% TFA
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., DMSO).
-
Pre-warm plasma to 37°C.
-
Spike the this compound stock solution into the plasma to a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.
-
Immediately quench the enzymatic reaction by adding 3 volumes of cold ACN with 0.1% TFA.
-
Vortex and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by HPLC or LC-MS/MS to quantify the remaining this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
This compound
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[20]
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or by performing a Lucifer yellow leakage assay.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare the this compound dosing solution in HBSS (e.g., 10 µM).
-
Apical to Basolateral (A-B) Permeability: Add the this compound solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Permeability: Add the this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh HBSS.
-
Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.[19][20]
Visualizations
Signaling Pathways
Caption: Antagonistic action of this compound on the PAR2 signaling pathway.
Experimental Workflow
Caption: Workflow for improving this compound bioavailability.
Logical Relationships
Caption: Troubleshooting logic for poor this compound in vivo efficacy.
References
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. upm-inc.com [upm-inc.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Novel Nonpeptidic PAR2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. Caco-2 Permeability | Evotec [evotec.com]
- 20. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Fsllry-NH2 Technical Support Center: Troubleshooting Cross-Reactivity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cross-reactivity of the peptide Fsllry-NH2. This guide includes troubleshooting advice and frequently asked questions to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is predominantly known as a selective antagonist for the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in inflammation and various cellular signaling processes.[1][2][3][4]
Q2: Does this compound interact with other receptors?
Yes, this compound exhibits significant cross-reactivity with the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1.[1][2][5] Importantly, this compound acts as an agonist on these receptors, which can lead to off-target effects in experimental systems.[1][2]
Q3: What are the functional consequences of this compound binding to its primary and off-target receptors?
As an antagonist of PAR2, this compound blocks the signaling pathways typically initiated by PAR2 activation, such as those involving Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K). Conversely, as an agonist of MrgprC11 and MRGPRX1, this compound activates downstream signaling, leading to an increase in intracellular calcium. This activation has been linked to the sensation of itch.[1][2]
Troubleshooting Guide
Issue 1: Unexpected Cellular Activation or "Agonist-like" Effects Observed with this compound Treatment
Possible Cause:
Your experimental system (cell line or primary cells) may express MrgprC11 or MRGPRX1, and the observed effects are due to the agonistic activity of this compound on these receptors.
Troubleshooting Steps:
-
Receptor Expression Analysis:
-
Perform RT-qPCR or Western blot analysis on your cells to determine the expression levels of PAR2, MrgprC11 (in mouse models), and MRGPRX1 (in human models).
-
If MrgprC11/MRGPRX1 are expressed, the observed agonist effects are likely due to off-target activation.
-
-
Use of a More Selective PAR2 Antagonist:
-
Consider using a structurally different and more selective PAR2 antagonist that has been shown to have no activity on MrgprC11/MRGPRX1.
-
-
Dose-Response Curve Analysis:
-
Perform a dose-response experiment and compare the potency of this compound in your assay with the known IC50 for PAR2 and the qualitative information on MrgprC11/MRGPRX1 activation. A high potency for the observed effect may suggest it is mediated by a receptor other than PAR2.
-
Issue 2: Inconsistent or Non-reproducible Inhibition of PAR2 Signaling
Possible Cause:
The concentration of this compound may be insufficient to effectively antagonize PAR2 in your specific experimental setup, or the peptide may have degraded.
Troubleshooting Steps:
-
Concentration Optimization:
-
The reported IC50 for this compound inhibition of trypsin-mediated PAR2 activation is in the range of 50-200 µM.[1] Ensure your working concentration is within or above this range to achieve effective antagonism.
-
Perform a concentration-response curve for this compound in your PAR2 functional assay to determine the optimal inhibitory concentration for your system.
-
-
Peptide Integrity:
-
This compound is a peptide and can be susceptible to degradation. Ensure it is stored correctly (typically at -20°C or -80°C) and handle it according to the manufacturer's instructions. Prepare fresh working solutions for each experiment.
-
-
Assay Conditions:
-
Review your assay buffer composition and incubation times. The binding and functional activity of peptides can be sensitive to pH, ionic strength, and the presence of proteases.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of this compound with its primary and off-target receptors.
Table 1: this compound Activity at PAR2
| Parameter | Value | Receptor | Species | Assay Type |
| IC50 | 50 - 200 µM | PAR2 | Not Specified | Inhibition of trypsin-mediated PAR2 activation |
Table 2: this compound Cross-Reactivity Profile
| Receptor | Species | Effect of this compound | EC50 | Key Downstream Signal |
| MrgprC11 | Mouse | Agonist | Not explicitly reported, but activation is dose-dependent.[1][2] | Increased intracellular Ca2+ |
| MRGPRX1 | Human | Agonist | Not explicitly reported, but activation is dose-dependent.[1][2] | Increased intracellular Ca2+ |
Experimental Protocols
Competitive Radioligand Binding Assay for PAR2
This protocol is a general guideline for determining the binding affinity of this compound for PAR2.
Objective: To determine the inhibitory constant (Ki) of this compound for PAR2 by measuring its ability to displace a radiolabeled PAR2 ligand.
Materials:
-
Cell membranes prepared from a cell line overexpressing PAR2.
-
Radiolabeled PAR2 agonist (e.g., [3H]-2-furoyl-LIGRL-NH2).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add increasing concentrations of unlabeled this compound.
-
Add a fixed concentration of the radiolabeled PAR2 ligand to each well.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Flux Assay for MrgprC11/MRGPRX1
This protocol outlines a method to measure the agonistic activity of this compound on MrgprC11 or MRGPRX1.
Objective: To determine the potency (EC50) of this compound in inducing calcium mobilization in cells expressing MrgprC11 or MRGPRX1.
Materials:
-
HEK293 cells transiently or stably expressing mouse MrgprC11 or human MRGPRX1.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
This compound.
-
A fluorescence plate reader or a fluorescence microscope equipped for calcium imaging.
Procedure:
-
Seed the MrgprC11/MRGPRX1-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add increasing concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Antagonistic effect of this compound on the PAR2 signaling pathway.
Caption: Agonistic effect of this compound on the MrgprC11/MRGPRX1 signaling pathway.
Caption: Troubleshooting workflow for unexpected agonist effects of this compound.
References
- 1. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Fsllry-NH2 Technical Support Center: Interpreting Unexpected Experimental Outcomes
Welcome to the Fsllry-NH2 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experimental outcomes with the peptide this compound. This guide provides answers to frequently asked questions, detailed experimental protocols, and data interpretation assistance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am using this compound as a PAR2 antagonist, but I am observing an unexpected increase in intracellular calcium. Why is this happening?
A1: This is a critical and documented unexpected outcome. While this compound is a known antagonist for Protease-Activated Receptor 2 (PAR2), it has been discovered to be an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1.[1] Activation of MrgprC11/MRGPRX1 triggers a Gαq/11-mediated signaling cascade, leading to the activation of Phospholipase C (PLC), subsequent production of inositol triphosphate (IP3), and the release of calcium from intracellular stores via the IP3 receptor.[1][2] This can also activate Transient Receptor Potential Canonical (TRPC) ion channels, further contributing to the calcium influx.[1][2][3] Therefore, your observed calcium increase is likely due to the activation of MrgprC11/MRGPRX1, an off-target effect when studying PAR2.
Q2: My in vivo mouse model is exhibiting scratching behavior after administration of this compound, which I intended to use to block PAR2-mediated inflammation. What is the mechanism behind this?
A2: The scratching behavior is a direct consequence of MrgprC11 activation in sensory neurons by this compound.[1][2] MrgprC11 is expressed in these neurons and is involved in itch sensation.[1] By activating this receptor, this compound can induce a pruritic (itch) response, leading to the observed scratching. This is a significant finding that highlights a potential confounding effect in studies where this compound is used with the sole expectation of PAR2 antagonism.
Q3: I am seeing a pro-inflammatory effect in my cell-based assay, even though this compound is supposed to be anti-inflammatory. How can I explain this?
A3: The pro-inflammatory effects you are observing could be linked to the activation of MrgprC11/MRGPRX1. The signaling pathway initiated by MrgprC11 activation can lead to the release of pro-inflammatory mediators in certain cell types. While this compound does have established anti-inflammatory effects through PAR2 antagonism in various models, such as reducing symptoms in dermatophyte-associated itch and inhibiting inflammation in oral mucosal cells, its agonist activity on MrgprC11/X1 can produce opposing effects depending on the experimental system and the relative expression of these receptors.[4][5]
Q4: How can I differentiate between PAR2- and MrgprC11/MRGPRX1-mediated effects in my experiments?
A4: To dissect the specific receptor-mediated effects, consider the following strategies:
-
Use of specific cell lines: Employ cell lines that endogenously express only one of the receptors (PAR2 or MrgprC11/MRGPRX1) or use knockout/knockdown models. For example, HEK293T cells expressing only MrgprC11 or MRGPRX1 have been used to confirm the agonist effect of this compound.[1][2]
-
Use of specific antagonists: If available, use a specific antagonist for MrgprC11/MRGPRX1 in conjunction with this compound to see if the unexpected effect is blocked.
-
PAR2 knockout animals: In vivo studies can be conducted in PAR2 knockout mice to isolate the effects of this compound on other receptors like MrgprC11.[1]
Q5: What are the recommended storage and handling conditions for this compound to ensure its stability and activity?
A5: For optimal stability, this compound should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[6][7] It is recommended to store it in a sealed container, away from moisture and light.[7] The peptide is soluble in water up to 1 mg/ml.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Optimal Agonist Concentration (AC264613 for PAR2) | 10 µM | [8][9] |
| Optimal Antagonist Concentration (this compound for PAR2) | 0.5 µM | [8][9] |
| In vivo dosage (rats) | 50 µg per rat (intranasal) | [10][11][12] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol provides a general workflow for measuring intracellular calcium changes in response to this compound.
-
Cell Culture:
-
Seed cells (e.g., HEK293T cells expressing the receptor of interest, or primary neurons) in a 96-well black, clear-bottom plate.
-
Culture cells to the desired confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., HBSS).
-
Add the dye-loading buffer to the cells and incubate in the dark at 37°C for a specified time (typically 30-60 minutes).
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and any other compounds (agonists, antagonists) in the assay buffer.
-
After incubation, wash the cells to remove excess dye.
-
Add the assay buffer to the cells.
-
-
Measurement:
-
Use a fluorescence plate reader or a fluorescence microscope to measure the baseline fluorescence.
-
Add the this compound solution (and other compounds) to the wells.
-
Immediately start recording the fluorescence intensity over time. An initial rapid increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from the baseline.
-
Plot the fluorescence change against time to visualize the calcium transient.
-
Dose-response curves can be generated by plotting the peak fluorescence change against the concentration of this compound.
-
Protocol 2: In Vivo Scratching Behavior Assay (Mouse Model)
This protocol outlines the key steps for assessing itch response in mice.
-
Animal Acclimatization:
-
Acclimatize mice to the experimental environment and observation chambers for several days before the experiment to reduce stress-induced scratching.
-
-
Compound Administration:
-
Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline).
-
Administer this compound via the desired route (e.g., intradermal injection into the nape of the neck).
-
-
Observation:
-
Immediately after injection, place the mouse in an observation chamber.
-
Record the number of scratching bouts directed towards the injection site over a defined period (e.g., 30-60 minutes). A scratching bout is defined as one or more rapid scratching movements with the hind limb.
-
-
Data Analysis:
-
Quantify the total number of scratching bouts for each mouse.
-
Compare the scratching response between the this compound-treated group and a vehicle control group.
-
Visualizations
Signaling Pathways
Caption: Dual signaling roles of this compound.
Experimental Workflow: Differentiating Receptor Effects
Caption: Workflow for dissecting this compound receptor-specific effects.
General Troubleshooting Logic
Caption: General troubleshooting flowchart for peptide experiments.
References
- 1. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. This compound | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 5. This compound | Protease-Activated Receptor Antagonists: R&D Systems [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Improves Neurological Outcome After Cardiac Arrest in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Improves Neurological Outcome After Cardiac Arrest in Rats. | Semantic Scholar [semanticscholar.org]
- 12. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
Fsllry-NH2 batch-to-batch variability issues
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the batch-to-batch variability of Fsllry-NH2, a peptide known primarily as a Protease-Activated Receptor 2 (PAR2) antagonist. Recent studies have also identified its role as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog MRGPRX1.[1][2] This dual activity can be a source of experimental variability if not properly controlled.
This guide provides frequently asked questions (FAQs) and troubleshooting advice to ensure the consistent and reliable performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a synthetic peptide antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in inflammation and pain.[1][3] However, it has also been shown to activate the Mas-related G protein-coupled receptor C11 (MrgprC11) in mice and its human ortholog MRGPRX1, which can induce scratching behaviors.[1]
Q2: We are observing inconsistent results between different batches of this compound. What are the potential causes?
Batch-to-batch variability in peptides like this compound can stem from several factors:
-
Purity and Impurities: The percentage of the correct peptide sequence versus deletion or truncated sequences can vary between syntheses.[4]
-
Counter-ion (e.g., TFA) Content: The amount of trifluoroacetic acid (TFA) remaining from the purification process can differ and may have biological effects.
-
Peptide Content: The actual amount of peptide in the lyophilized powder can vary.
-
Solubility Issues: Improper dissolution can lead to inaccurate concentrations.[4]
-
Storage and Handling: Degradation due to improper storage (temperature, light, moisture) or repeated freeze-thaw cycles can affect activity.[4][5][6]
-
Oxidation: Peptides containing amino acids like Cysteine, Methionine, or Tryptophan are susceptible to oxidation, which can reduce activity.[4]
Q3: How should I properly store and handle this compound to minimize variability?
To ensure the stability and activity of this compound, follow these storage guidelines:
-
Lyophilized Powder: Store at -20°C or -80°C, protected from light and moisture.[5][6]
-
Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., sterile water or DMSO) and aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[4] Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month).[5][6]
-
Working Solutions: It is recommended to prepare fresh working solutions for each experiment.[5]
Troubleshooting Guides
Issue 1: Inconsistent Potency or Efficacy in Cell-Based Assays
If you are observing variable responses in your cell-based assays (e.g., calcium imaging), consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inaccurate Peptide Concentration | Ensure complete dissolution of the lyophilized powder. Perform a peptide quantification assay on your stock solution. Consider the net peptide content provided by the manufacturer for accurate concentration calculations.[4] |
| Peptide Degradation | Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[4] |
| Variable Agonist/Antagonist Activity | Be aware of this compound's dual activity. If your system expresses both PAR2 and MrgprC11/MRGPRX1, the net effect may vary. Use specific cell lines or knockout models to dissect the contribution of each receptor.[1] |
| Cell Culture Conditions | Ensure consistent cell passage number, confluency, and media composition between experiments. |
Experimental Workflow for Investigating Inconsistent Potency
References
- 1. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. genscript.com [genscript.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mitigating Fsllry-NH2-Induced Scratching Behaviors in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Fsllry-NH2 peptide to induce scratching behaviors in mice.
Frequently Asked Questions (FAQs)
Q1: We are using this compound, a PAR2 antagonist, but are observing significant scratching behavior in our mice. Is this expected?
A1: Yes, this is an expected, albeit paradoxical, effect. While this compound is known as a Protease-Activated Receptor 2 (PAR2) antagonist, it has been demonstrated to induce scratching behavior by acting as an agonist on the Mas-related G protein-coupled receptor C11 (MrgprC11). This off-target activation of MrgprC11 is responsible for the observed pruritic response. Therefore, the scratching is not a result of PAR2 activation but rather a direct effect of this compound on a different receptor.
Q2: What is the underlying signaling pathway responsible for this compound-induced scratching?
A2: this compound-induced scratching is initiated by the activation of MrgprC11 on sensory neurons. This activation triggers a downstream signaling cascade involving the Gαq/11 protein, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor (IP3R) on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ concentration, potentially amplified by the opening of Transient Receptor Potential (TRP) channels, leads to neuronal depolarization and the transmission of the itch signal.
Q3: Are there any known antagonists that can specifically block this compound-induced scratching?
A3: Currently, there is a lack of commercially available, specific antagonists for MrgprC11 that have been validated to block this compound-induced scratching. Research in this area is ongoing. However, based on the known signaling pathway, potential mitigation strategies could involve targeting downstream effectors such as PLC, IP3 receptors, or TRP channels. It is important to note that these approaches may have broader effects than specific MrgprC11 antagonism.
Q4: Can antihistamines be used to mitigate this compound-induced scratching?
A4: No, this compound-induced scratching is considered to be histamine-independent. Studies have shown that pretreatment with histamine H1 receptor antagonists does not significantly reduce the scratching behaviors elicited by agents that activate MrgprC11. This indicates that the pruritic mechanism of this compound does not involve the release of histamine from mast cells.
Q5: How does the scratching behavior induced by this compound differ from that induced by other pruritogens?
A5: this compound induces a scratching response that is characteristic of non-histaminergic itch. The onset of scratching is typically rapid, occurring within minutes of intradermal injection, and the duration can last for 30-60 minutes. The behavioral manifestation is primarily hind-limb scratching directed at the injection site. In contrast, histaminergic pruritogens would be sensitive to antihistamines.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No or low scratching response to this compound injection. | Improper injection technique: The injection may have been too deep (subcutaneous) instead of intradermal. | Ensure a proper intradermal injection technique is used, resulting in the formation of a small bleb under the skin. |
| Incorrect dose: The concentration or volume of this compound may be too low. | Refer to established protocols for appropriate dose ranges. A typical dose is in the range of 100-200 µg per site. | |
| Peptide degradation: The this compound peptide may have degraded due to improper storage or handling. | Store the peptide according to the manufacturer's instructions (typically at -20°C or -80°C). Reconstitute fresh for each experiment. | |
| High variability in scratching behavior between animals. | Inconsistent injection volume or location: Variations in administration can lead to different levels of receptor activation. | Use a consistent injection volume and anatomical location (e.g., the nape of the neck or the cheek) for all animals. |
| Animal stress: High levels of stress can influence behavioral responses. | Acclimatize mice to the experimental setup and handling procedures to minimize stress. | |
| Unexpected side effects or animal distress. | High dose of this compound: An excessive dose may lead to unintended physiological responses. | Perform a dose-response study to determine the optimal dose that induces scratching without causing overt distress. |
| Contamination of the peptide solution: The solution may be contaminated with irritants. | Use sterile, high-purity reagents and solvents for peptide reconstitution. |
Quantitative Data Summary
The following table summarizes quantitative data from studies investigating the effects of various compounds on scratching behavior in mice.
| Compound | Dose | Effect on Scratching Bouts (Compared to Control) | Mechanism of Action | Reference |
| This compound | 100 µ g/site (i.d.) | Induces significant scratching behavior | MrgprC11 Agonist | |
| SLIGRL-NH2 | 100 µ g/site (i.d.) | Induces significant scratching behavior | MrgprC11 Agonist | |
| Dexamethasone | 0.5 mg/kg (s.c.) | Significantly inhibits SLIGRL-NH2-induced scratching | Glucocorticoid receptor agonist (anti-inflammatory) | |
| Pyrilamine | 10 mg/kg (s.c.) | No significant effect on SLIGRL-NH2-induced scratching | Histamine H1 Receptor Antagonist |
Experimental Protocols
This compound-Induced Scratching Behavior Assay in Mice
This protocol outlines the key steps for inducing and quantifying scratching behavior in mice using this compound.
1. Animals:
-
Male C57BL/6 or ICR mice (8-10 weeks old) are commonly used.
-
House animals individually for at least 24 hours before the experiment to allow for acclimatization.
2. Reagents and Preparation:
-
This compound peptide.
-
Sterile, pyrogen-free saline.
-
Reconstitute this compound in sterile saline to the desired concentration (e.g., 2 mg/mL for a 100 µg dose in 50 µL). Prepare fresh on the day of the experiment.
3. Experimental Procedure:
-
Habituation: Place each mouse in an individual observation chamber (e.g., a clear plastic cylinder) for at least 30 minutes to allow for acclimatization to the testing environment.
-
Injection:
-
Gently restrain the mouse.
-
Administer an intradermal (i.d.) injection of this compound solution (e.g., 50 µL) into the nape of the neck or the cheek. A successful i.d. injection will form a small, visible bleb.
-
For control animals, inject an equivalent volume of sterile saline.
-
-
Behavioral Observation:
-
Immediately after the injection, return the mouse to its observation chamber.
-
Videotape the animal's behavior for a period of 30-60 minutes.
-
A scratch is defined as a bout of scratching with the hind paw directed towards the injection site. Count the number of scratching bouts over the observation period.
-
4. Data Analysis:
-
Quantify the total number of scratching bouts for each animal.
-
Compare the scratching responses between the this compound-treated group and the saline-treated control group using an appropriate statistical test (e.g., Student's t-test or Mann-Whitney U test).
Visualizations
Caption: Signaling pathway of this compound-induced itch via MrgprC11 activation.
Caption: Experimental workflow for this compound-induced scratching behavior assay.
Validation & Comparative
Validating Fsllry-NH2 Antagonist Activity In Vitro: A Comparative Guide
For researchers and drug development professionals investigating the therapeutic potential of Protease-Activated Receptor 2 (PAR2) antagonists, rigorous in vitro validation is a critical first step. This guide provides a comparative overview of the peptide antagonist Fsllry-NH2, detailing its performance against other known PAR2 inhibitors and providing comprehensive experimental protocols for key validation assays.
Comparative Analysis of PAR2 Antagonists
This compound is a selective peptide antagonist of PAR2.[1] Its inhibitory activity has been characterized and compared to other non-peptide and peptide-mimetic antagonists in various in vitro models. The following table summarizes the reported inhibitory potencies (IC50 and Ki values) of this compound and other notable PAR2 antagonists.
| Compound | Type | Target | Assay | Cell Line | IC50 (µM) | Ki (µM) | Reference |
| This compound | Peptide | PAR2 | Trypsin-mediated PAR2 activation | KNRK cells | 50 - 200 | - | [1] |
| K-12940 | Peptide-mimetic | PAR2 | Ca2+ mobilization | Human keratinocytes | - | 1.94 | [2] |
| K-14585 | Peptide-mimetic | PAR2 | Ca2+ mobilization | Human keratinocytes | - | 0.627 | [2] |
| GB88 | Non-peptide | PAR2 | Ca2+ release | - | 2 | - | [3] |
| I-191 | - | PAR2 | Ca2+ response to SLIGRL-NH2 | P-STS cells | Inhibitory | - | [4] |
| ENMD-1068 | Small molecule | PAR2 | Trypsin-induced PAR2 activation | - | 5000 | - | [1] |
Off-Target Activity of this compound
It is crucial to note that while this compound is a potent PAR2 antagonist, it has been shown to exhibit off-target activity by activating Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1.[5][6] This can lead to downstream signaling events, including intracellular calcium mobilization, and may be responsible for observed in vivo effects such as scratching behaviors in mice.[5][6] This underscores the importance of comprehensive off-target profiling in drug development.
Experimental Protocols for In Vitro Validation
Accurate and reproducible in vitro data is fundamental to the validation of any antagonist. Below are detailed protocols for three key assays used to characterize the antagonist activity of this compound.
Intracellular Calcium Mobilization Assay
This assay is a primary functional screen to determine the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key downstream event of PAR2 activation.
Principle: PAR2 activation by an agonist (e.g., Trypsin or SLIGRL-NH2) leads to the activation of Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be measured using calcium-sensitive fluorescent dyes.
Protocol:
-
Cell Culture: Seed PAR2-expressing cells (e.g., HT-29, NCTC2544-PAR2, or primary human keratinocytes) in a 96-well black, clear-bottom plate and culture to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM) and a probenecid solution (to prevent dye leakage) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Antagonist Incubation:
-
Wash the cells twice with the assay buffer.
-
Add varying concentrations of this compound (or other antagonists) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading for each well.
-
Inject a PAR2 agonist (e.g., Trypsin at a final concentration of 10 nM or SLIGRL-NH2 at its EC80 concentration) into each well.
-
Immediately begin recording the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the agonist alone (100% activation) and a no-agonist control (0% activation).
-
Plot the normalized response against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Principle: A radiolabeled PAR2 ligand (e.g., [3H]2-furoyl-LIGRL-NH2) is incubated with cells or membranes expressing PAR2. The amount of radioligand bound to the receptor is measured. In the presence of an unlabeled competitor (the antagonist), the amount of bound radioligand will decrease in a concentration-dependent manner.
Protocol:
-
Membrane Preparation (or Whole Cell Suspension):
-
Culture PAR2-expressing cells and harvest them.
-
For membrane preparations, homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable binding buffer.
-
For whole-cell assays, resuspend the harvested cells in a serum-free binding medium.
-
-
Assay Setup:
-
In a 96-well plate, add the cell membranes or whole-cell suspension.
-
Add increasing concentrations of the unlabeled antagonist (this compound).
-
Add a fixed concentration of the radiolabeled PAR2 ligand (e.g., [3H]2-furoyl-LIGRL-NH2).
-
For determining non-specific binding, include wells with a high concentration of an unlabeled agonist.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Place the filter discs in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the unlabeled antagonist.
-
Fit the data to a competition binding curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the inhibition of a key downstream signaling event, the phosphorylation of Extracellular signal-Regulated Kinase (ERK), to confirm the functional antagonism of PAR2.
Principle: PAR2 activation can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of ERK1/2. An antagonist will block this agonist-induced phosphorylation.
Protocol:
-
Cell Culture and Starvation:
-
Culture PAR2-expressing cells in appropriate culture dishes.
-
Once the cells reach the desired confluency, serum-starve them for several hours to reduce basal ERK phosphorylation.
-
-
Antagonist and Agonist Treatment:
-
Pre-incubate the cells with varying concentrations of this compound for a specific duration.
-
Stimulate the cells with a PAR2 agonist (e.g., Trypsin or SLIGRL-NH2) for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
As a loading control, re-probe the membrane with an antibody for total ERK1/2.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Plot the normalized p-ERK1/2 levels against the antagonist concentration to assess the inhibitory effect.
-
Visualizing the Validation Workflow and Signaling Pathways
To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
Caption: PAR2 signaling and this compound inhibition.
Caption: Workflow for this compound in vitro validation.
References
- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protease‐Activated Receptor 2 Activation Provokes an Increase in Intracellular Calcium and Serotonin Secretion in a Human Enteroendocrine Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fsllry-NH2 and Other PAR2 Antagonists for Researchers
This guide provides a comprehensive comparison of Fsllry-NH2 with other notable Protease-Activated Receptor 2 (PAR2) antagonists, offering a valuable resource for researchers, scientists, and professionals in drug development. The following sections present quantitative data, detailed experimental protocols, and a visual representation of the PAR2 signaling pathway to facilitate a deeper understanding of these compounds.
Quantitative Comparison of PAR2 Antagonists
The efficacy and potency of various PAR2 antagonists have been evaluated in numerous studies. The following tables summarize the key quantitative data, including IC50 and Ki values, to allow for a direct comparison of their performance.
| Antagonist | Agonist/Stimulus | Assay System | IC50 (µM) | Reference |
| This compound | Trypsin | PAR2-KNRK cells | 50 - 200 | [1] |
| GB88 | 2f-LIGRLO-NH2 | HT-29 cells (Calcium mobilization) | 1.1 | |
| Trypsin | HT-29 cells (Calcium mobilization) | 3.6 | ||
| Trypsin | HMDMs (Calcium mobilization) | 1.6 | ||
| SLIGRL-NH2 | Rat colonocytes | 8 | [2] | |
| I-191 | 2f-LIGRL-NH2 | HT-29 cells (Calcium mobilization) | pIC50: 7.2 | [2] |
| Trypsin | HT-29 cells (Calcium mobilization) | pIC50: 6.7 | [2] | |
| C391 | - | Calcium mobilization | 1.3 | |
| - | pERK | 14 | ||
| ENMD-1068 | Trypsin | - | 5000 | [1][3] |
| SLIGRL-NH2 | Rat colonocytes | 5000 | [2] |
| Antagonist | Radioligand | Assay System | Ki (µM) | Reference |
| K-12940 | [3H]-2-furoyl-LIGRL-NH2 | Human PAR2 | 1.94 | [4] |
| K-14585 | [3H]-2-furoyl-LIGRL-NH2 | Human PAR2 | 0.627 | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines the key experimental protocols used to characterize PAR2 antagonists.
Intracellular Calcium Mobilization Assay
This assay is a fundamental method for assessing the ability of a compound to antagonize PAR2 activation, which typically leads to an increase in intracellular calcium levels.
Objective: To measure the inhibitory effect of a PAR2 antagonist on agonist-induced intracellular calcium mobilization.
Materials:
-
Cells expressing PAR2 (e.g., HT-29, HEK293, or primary cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
PAR2 agonist (e.g., Trypsin, SLIGRL-NH2)
-
Test antagonist (e.g., this compound)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Seeding: Seed the PAR2-expressing cells into 96-well plates and culture until they reach a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM in assay buffer) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Incubation: Add the test antagonist at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Baseline Fluorescence Reading: Measure the baseline fluorescence intensity using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Agonist Injection and Signal Reading: Use the plate reader's injector to add a known concentration of the PAR2 agonist to the wells. Immediately begin recording the fluorescence intensity at short intervals (e.g., every 1-2 seconds) for a period of 2-5 minutes to capture the calcium flux.
-
Data Analysis: The change in fluorescence intensity over time is indicative of the intracellular calcium concentration. The inhibitory effect of the antagonist is calculated by comparing the peak fluorescence in antagonist-treated wells to that in control (agonist only) wells. IC50 values are determined by plotting the percentage of inhibition against the antagonist concentration.
NF-κB Reporter Gene Assay
PAR2 activation can lead to the activation of the transcription factor NF-κB, which plays a critical role in inflammatory responses. This assay measures the ability of an antagonist to block this downstream signaling event.
Objective: To determine the effect of a PAR2 antagonist on agonist-induced NF-κB activation.
Materials:
-
Cells stably or transiently transfected with an NF-κB reporter construct (e.g., containing the luciferase gene downstream of an NF-κB response element).
-
PAR2 agonist (e.g., Trypsin, SLIGRL-NH2).
-
Test antagonist (e.g., this compound).
-
Cell culture medium and reagents.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed the NF-κB reporter cells in a 96-well plate. After allowing the cells to adhere, pre-incubate them with various concentrations of the test antagonist for 1-2 hours.
-
Agonist Stimulation: Add the PAR2 agonist to the wells and incubate for a period sufficient to induce reporter gene expression (typically 6-24 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them using a lysis buffer compatible with the luciferase assay system.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysates. This reagent contains the substrate for the luciferase enzyme.
-
Luminescence Measurement: Measure the luminescence produced using a luminometer. The light output is directly proportional to the amount of luciferase expressed, which in turn reflects the level of NF-κB activation.
-
Data Analysis: The inhibitory effect of the antagonist is determined by comparing the luminescence in antagonist-treated wells to that in control (agonist only) wells. IC50 values can be calculated from the dose-response curve.
PAR2 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanisms of action and the experimental procedures, the following diagrams have been generated using the DOT language.
Caption: A simplified diagram of the PAR2 signaling pathway.
Caption: A general workflow for in vitro screening of PAR2 antagonists.
Concluding Remarks
The selection of an appropriate PAR2 antagonist for research or therapeutic development depends on a variety of factors, including potency, selectivity, and the specific signaling pathways of interest. This compound serves as a valuable tool, particularly in studies where a peptide-based antagonist is desired. However, the landscape of PAR2 antagonists is continually evolving, with newer non-peptide small molecules like I-191 demonstrating significantly higher potency. This guide provides a foundational comparison to aid researchers in making informed decisions for their specific experimental needs. It is important to note that while this compound is known as a PAR2 antagonist, some studies suggest it may also activate Mas-related G protein-coupled receptor C11 (MrgprC11), which could lead to off-target effects such as inducing scratching behaviors in mice.[5][6] This highlights the importance of considering the broader pharmacological profile of any antagonist in experimental design and interpretation of results.
References
- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent Antagonist of Protease-Activated Receptor 2 That Inhibits Multiple Signaling Functions in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to PAR2 Inhibitors: Fsllry-NH2 vs. GB88
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two commonly used Protease-Activated Receptor 2 (PAR2) inhibitors: the peptide-based antagonist Fsllry-NH2 and the small molecule antagonist GB88. This document aims to assist researchers in selecting the appropriate inhibitor for their experimental needs by presenting a comprehensive overview of their mechanisms of action, potency, and supporting experimental data.
Introduction to PAR2 and its Inhibition
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a critical role in inflammation, pain, and various other physiological and pathophysiological processes. It is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating downstream signaling cascades. Given its involvement in numerous diseases, PAR2 has emerged as a significant therapeutic target. This compound and GB88 are two antagonists developed to probe PAR2 function and explore its therapeutic potential.
At a Glance: this compound vs. GB88
| Feature | This compound | GB88 |
| Molecular Type | Peptide | Small Molecule |
| Mechanism of Action | Competitive Antagonist | Biased/Allosteric Antagonist |
| Potency (IC50) | ~50-200 µM[1] | ~2 µM[2][3] |
| Oral Bioavailability | Low (typical for peptides) | Orally active in vivo[2][4] |
| Key Characteristics | Based on the PAR2 tethered ligand sequence.[1] | Exhibits biased antagonism, selectively inhibiting certain PAR2 signaling pathways.[5] |
Quantitative Performance Data
The following table summarizes the inhibitory potency of this compound and GB88 from various studies. It is important to note that these values were determined in different experimental systems and should be compared with caution.
| Inhibitor | Assay Type | Cell Line | Agonist Used | IC50 Value | Reference |
| This compound | Trypsin-mediated PAR2 activation | KNRK cells | Trypsin | ~50-200 µM | [1] |
| GB88 | Intracellular Ca2+ release | HT-29 cells | 2f-LIGRLO-NH2 | ~2 µM | [2][4] |
| GB88 | Intracellular Ca2+ release | HT-29 cells | Trypsin | ~2-9 µM | [4] |
| GB88 | Intracellular Ca2+ release | HMDMs | Trypsin | 1.6 ± 0.5 µM | [6] |
Mechanism of Action and Specificity
This compound is a synthetic peptide antagonist derived from the tethered ligand sequence of PAR2.[1] It is believed to act as a competitive antagonist, blocking the activation of PAR2 by proteases and peptide agonists.[1]
GB88 is a non-peptide small molecule antagonist that exhibits a more complex mechanism of action.[4] It has been characterized as a biased antagonist, meaning it selectively inhibits certain downstream signaling pathways of PAR2 while not affecting or even activating others.[5] For instance, GB88 effectively blocks PAR2-mediated intracellular calcium (Ca2+) release, which is a Gαq-dependent pathway.[2][5] However, it has been shown to act as an agonist for other PAR2-mediated pathways, such as ERK1/2 phosphorylation.[5] This biased antagonism makes GB88 a valuable tool for dissecting the specific roles of different PAR2 signaling arms. Furthermore, the mode of inhibition by GB88 can vary depending on the activating agonist, acting as a competitive and surmountable antagonist against the peptide agonist 2f-LIGRLO-NH2, but as a non-competitive and insurmountable antagonist against trypsin.[3][4]
PAR2 Signaling Pathways and Inhibitor Intervention
The activation of PAR2 can trigger multiple intracellular signaling cascades, primarily through the coupling to different G protein subtypes (Gαq, Gαi/o, Gα12/13) and through G protein-independent pathways mediated by β-arrestin.
Caption: Simplified PAR2 signaling pathways and points of intervention for this compound and GB88.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for evaluating PAR2 inhibitors.
Caption: Workflow for an in vitro intracellular calcium mobilization assay.
Caption: Workflow for an in vivo rat paw edema assay.
Detailed Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is a generalized procedure based on methodologies described in the literature.[4]
-
Cell Culture: Culture cells endogenously expressing PAR2 (e.g., HT-29) or cells stably transfected with a PAR2 expression vector in appropriate media and conditions until they reach a suitable confluency.
-
Cell Seeding: Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with the buffered salt solution to remove excess dye.
-
Inhibitor Incubation: Add the PAR2 inhibitor (this compound or GB88) at various concentrations to the respective wells. Include a vehicle control. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Establish a baseline fluorescence reading. Inject a PAR2 agonist (e.g., trypsin or a synthetic peptide agonist like 2f-LIGRLO-NH2) and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Data Analysis: The change in fluorescence, indicative of intracellular calcium concentration, is calculated. The inhibitory effect of the antagonist is determined by comparing the peak fluorescence response in the presence and absence of the inhibitor. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Rat Paw Edema Model
This protocol is a generalized procedure based on methodologies described in the literature.[4]
-
Animals: Use adult male Wistar or Sprague-Dawley rats. Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Inhibitor Administration: Administer GB88 orally (e.g., by gavage) at a specific dose (e.g., 10 mg/kg) dissolved in a suitable vehicle (e.g., olive oil).[4] Administer the vehicle alone to the control group. For peptide inhibitors like this compound, a different route of administration (e.g., subcutaneous or intravenous) might be necessary due to poor oral bioavailability.
-
Waiting Period: Allow a sufficient amount of time for the inhibitor to be absorbed and distributed. For oral administration of GB88, this is typically 1-2 hours.[4]
-
Induction of Edema: Induce inflammation by injecting a PAR2 agonist (e.g., 2f-LIGRLO-NH2) dissolved in saline into the plantar surface of the rat's hind paw.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at baseline (before agonist injection) and at various time points after the injection (e.g., 30, 60, 120, and 240 minutes).
-
Data Analysis: The increase in paw volume or thickness is calculated as a percentage change from the baseline. The anti-inflammatory effect of the inhibitor is determined by comparing the extent of edema in the inhibitor-treated group to the vehicle-treated control group. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA).
Conclusion
This compound and GB88 are both valuable tools for studying the role of PAR2 in health and disease. The choice between these two inhibitors will largely depend on the specific experimental goals.
-
This compound is a peptide-based competitive antagonist suitable for in vitro studies where a direct blockade of the receptor is desired. Its lower potency and likely poor in vivo stability are important considerations.
-
GB88 is a more potent, orally bioavailable small molecule with the unique property of biased antagonism. This makes it an excellent choice for in vivo studies and for dissecting the contributions of specific PAR2 signaling pathways to a particular physiological or pathological response. Researchers should be mindful of its agonist activity on certain pathways when interpreting results.
For a comprehensive understanding of PAR2 function, the use of both types of inhibitors in parallel experiments can provide complementary and insightful data.
References
- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating PAR2 Activation Studies: A Guide to Selecting the Appropriate Negative Control
For researchers in pharmacology, cell biology, and drug development, the robust design of experiments is paramount to generating reliable and reproducible data. In studies investigating the activation of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in inflammation, pain, and cancer, the choice of a negative control is a critical determinant of experimental validity. This guide provides a comprehensive comparison of Fsllry-NH2, a commonly used PAR2 antagonist, with other negative control alternatives, supported by experimental data and detailed protocols.
The Role of Negative Controls in PAR2 Activation Assays
Protease-Activated Receptor 2 (PAR2) is a unique receptor that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin. This cleavage unmasks a tethered ligand (SLIGKV-NH2 in humans, SLIGRL-NH2 in rodents) that binds to the receptor and initiates downstream signaling. Synthetic peptides mimicking this tethered ligand, such as SLIGRL-NH2, are widely used as agonists in in vitro and in vivo studies.
A negative control in this context is a substance that should not elicit PAR2 activation, thereby providing a baseline to which the effects of agonists can be compared. An ideal negative control should be structurally similar to the agonist or antagonist but biologically inert towards PAR2. This ensures that any observed effects are due to specific receptor activation and not to other factors like peptide solubility, vehicle effects, or off-target interactions.
This compound: A Widely Used PAR2 Antagonist as a Negative Control
This compound is a synthetic peptide that acts as a competitive antagonist of PAR2. It is often employed as a negative control in PAR2 activation studies due to its ability to block the receptor and prevent signaling initiated by agonists. However, its suitability as a true negative control warrants careful consideration.
Comparison with Alternative Negative Controls
The most common alternatives to this compound as a negative control are scrambled peptides and the vehicle solution in which the peptides are dissolved.
-
Scrambled Peptides: These are peptides with the same amino acid composition as the active peptide (agonist or antagonist) but in a randomized sequence. The rationale is that the specific sequence of the active peptide is crucial for its biological activity, and a scrambled version should be inactive. For the PAR2 agonist SLIGRL-NH2, a common scrambled control is LRGILS-NH2.
-
Vehicle Control: This is the solvent in which the peptides are dissolved, typically a buffered saline solution with or without a small percentage of a solubilizing agent like DMSO. The vehicle control accounts for any effects of the solvent on the cells or tissues being studied.
Quantitative Data Comparison
The following tables summarize the expected outcomes when using this compound, a scrambled peptide, and a vehicle as negative controls in common PAR2 activation assays. The data is presented as a percentage of the maximal response induced by a PAR2 agonist (e.g., SLIGRL-NH2 or Trypsin).
Table 1: Intracellular Calcium Mobilization Assay
| Control Agent | Expected Agonist Activity (% of Maximal Response) | Expected Antagonist Activity (% Inhibition of Agonist Response) |
| This compound | ~0-5% | High (>80%) |
| Scrambled Peptide (e.g., LRGILS-NH2) | ~0-5% | Low (<10%) |
| Vehicle | 0% | 0% |
Table 2: ERK1/2 Phosphorylation Assay (Western Blot)
| Control Agent | Expected Agonist Activity (Fold change over baseline) | Expected Antagonist Activity (% Inhibition of Agonist Response) |
| This compound | ~1.0 - 1.2 | High (>70%) |
| Scrambled Peptide | ~1.0 - 1.2 | Low (<10%) |
| Vehicle | 1.0 | 0% |
Table 3: β-Arrestin Recruitment Assay
| Control Agent | Expected Agonist Activity (% of Maximal Response) | Expected Antagonist Activity (% Inhibition of Agonist Response) |
| This compound | ~0-10% | High (>75%) |
| Scrambled Peptide | ~0-10% | Low (<15%) |
| Vehicle | 0% | 0% |
A Critical Consideration: Off-Target Effects of this compound
While this compound is an effective PAR2 antagonist, recent studies have revealed a significant off-target effect. It has been shown to activate the Mas-related G protein-coupled receptor C11 (MrgprC11)[1][2]. This is a crucial finding for researchers using this peptide as a negative control, as any observed effects in a system expressing MrgprC11 could be misinterpreted as PAR2-independent phenomena when they are, in fact, due to the activation of this other receptor.
This off-target activity underscores the importance of using multiple, appropriate negative controls. A scrambled peptide and vehicle control will not activate MrgprC11 and therefore provide a more accurate baseline for assessing PAR2-specific effects.
Signaling Pathways and Experimental Workflows
To aid in the design and interpretation of PAR2 activation studies, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: PAR2 Signaling Pathway
Caption: Experimental Workflow
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon PAR2 activation, which is a rapid and robust response mediated by Gαq coupling.
Materials:
-
Cells expressing PAR2 (e.g., HEK293, HT-29)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
PAR2 agonist (e.g., SLIGRL-NH2)
-
Negative control peptides (this compound, scrambled peptide)
-
Vehicle control
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Addition:
-
For antagonist testing, pre-incubate the cells with this compound or other antagonists for a specified time (e.g., 15-30 minutes) before adding the agonist.
-
For agonist testing, add the PAR2 agonist, negative control peptide, or vehicle to the wells.
-
-
Data Acquisition: Immediately measure the fluorescence intensity using a plate reader or microscope. For kinetic assays, record the fluorescence over time.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key downstream event in PAR2 signaling.
Materials:
-
Cells expressing PAR2
-
PAR2 agonist, negative controls
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with the PAR2 agonist or negative controls for a specified time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin proteins to the activated PAR2, a key event in receptor desensitization, internalization, and G protein-independent signaling.
Materials:
-
Cells co-expressing PAR2 and a β-arrestin fusion protein (e.g., β-arrestin-GFP)
-
PAR2 agonist, negative controls
-
High-content imaging system or luminescence/BRET plate reader
Procedure (Example using a BRET-based assay):
-
Cell Seeding: Seed cells co-expressing PAR2 fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., GFP) in a white, clear-bottom 96-well plate.
-
Compound Addition: Add the PAR2 agonist or negative controls to the wells.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h).
-
Data Acquisition: Measure the light emission at the wavelengths corresponding to the donor and acceptor using a BRET-compatible plate reader. The BRET ratio is calculated as the ratio of acceptor emission to donor emission. An increase in the BRET ratio indicates the recruitment of β-arrestin to the receptor.
Conclusion and Recommendations
The selection of an appropriate negative control is fundamental to the integrity of PAR2 activation studies. While this compound is a potent PAR2 antagonist and can be a useful tool for demonstrating the PAR2-dependence of an agonist's effect, its off-target activity on MrgprC11 makes it a potentially confounding negative control.
Therefore, for the most rigorous experimental design, it is recommended to use a combination of negative controls:
-
Vehicle Control: To establish the baseline response of the experimental system.
-
Scrambled Peptide: To control for non-specific effects of a peptide with a similar composition to the agonist.
This compound should be used judiciously, primarily as an antagonist to confirm that the response to an agonist is indeed mediated by PAR2. When using this compound as a negative control, it is crucial to be aware of its potential off-target effects and to use cell systems where the expression and function of MrgprC11 are known. By employing a thoughtful and comprehensive approach to the selection of negative controls, researchers can ensure the accuracy and reliability of their findings in the complex and exciting field of PAR2 signaling.
References
A Head-to-Head Comparison of SLIGRL-NH2 and Fsllry-NH2 in PAR2 Research
For researchers, scientists, and drug development professionals, understanding the nuanced differences between tool compounds is critical for robust experimental design and interpretation. This guide provides a comprehensive comparison of two widely used synthetic peptides in the study of Protease-Activated Receptor 2 (PAR2): SLIGRL-NH2 and Fsllry-NH2.
While both peptides are derived from the tethered ligand sequence of PAR2, they exhibit distinct pharmacological profiles. SLIGRL-NH2 is a well-established agonist, activating the receptor to initiate downstream signaling. Conversely, this compound is primarily characterized as a PAR2 antagonist, blocking receptor activation. However, recent evidence reveals a more complex role for this compound, demonstrating agonist activity at the Mas-related G protein-coupled receptor C11 (MrgprC11), a key player in itch sensation. This dual activity of this compound underscores the importance of careful target selection and interpretation of experimental outcomes.
Quantitative Comparison of SLIGRL-NH2 and this compound
The following tables summarize the key quantitative parameters for SLIGRL-NH2 and this compound based on available experimental data. It is important to note that direct side-by-side comparisons in the same experimental systems are limited, and thus, these values are compiled from various studies.
Table 1: Potency in PAR2-Mediated Intracellular Calcium Mobilization
| Compound | Pharmacological Activity | Receptor Target | Assay System | Potency (EC50/IC50) |
| SLIGRL-NH2 | Agonist | PAR2 | Various cell lines expressing PAR2 | EC50: ~0.5 - 10 µM[1] |
| This compound | Antagonist | PAR2 | Inhibition of trypsin-mediated PAR2 activation | IC50: 50 - 200 µM[2] |
Table 2: Activity at MrgprC11
| Compound | Pharmacological Activity | Receptor Target | Assay System | Potency (EC50) |
| SLIGRL-NH2 | Agonist | MrgprC11 | CHO cells expressing MrgprC11 | Not consistently reported in direct comparison |
| This compound | Agonist | MrgprC11 | HEK293T cells expressing MrgprC11 | Dose-dependent activation observed[3] |
Table 3: Effects on PAR2-Mediated ERK Phosphorylation
| Compound | Pharmacological Activity | Receptor Target | Effect |
| SLIGRL-NH2 | Agonist | PAR2 | Induces ERK1/2 phosphorylation |
| This compound | Antagonist | PAR2 | Inhibits agonist-induced ERK1/2 phosphorylation |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental approaches, the following diagrams have been generated using Graphviz.
Caption: PAR2 Signaling Pathway Activation.
The diagram above illustrates the canonical signaling pathway initiated by the activation of PAR2 by agonists like SLIGRL-NH2 or proteases like trypsin. This activation leads to the coupling of Gαq/11, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both DAG and increased intracellular Ca²⁺ activate Protein Kinase C (PKC), which can then initiate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of ERK1/2.
Caption: Experimental workflow for comparing PAR2 modulators.
This workflow outlines the key steps in comparing the effects of SLIGRL-NH2 and this compound on PAR2 activation. The process involves preparing PAR2-expressing cells, followed by two primary assays: a calcium mobilization assay to measure immediate downstream signaling and an ERK phosphorylation assay to assess a key MAPK pathway component.
Caption: Functional relationship of SLIGRL-NH2 and this compound.
This diagram summarizes the distinct functional roles of SLIGRL-NH2 and this compound. SLIGRL-NH2 acts as a direct agonist of PAR2, leading to its activation. In contrast, this compound primarily functions as a PAR2 antagonist while also exhibiting agonist activity at the MrgprC11 receptor, which is implicated in itch.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is designed to measure changes in intracellular calcium concentration in response to PAR2 modulation.
Materials:
-
PAR2-expressing cells (e.g., HEK293, HT-29)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well black, clear-bottom tissue culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
SLIGRL-NH2 and this compound stock solutions
-
Kinetic fluorescence plate reader
Procedure:
-
Cell Seeding: Seed PAR2-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye. Leave 100 µL of HBSS in each well.
-
Compound Addition and Measurement:
-
For agonist testing (SLIGRL-NH2), prepare serial dilutions of the peptide in HBSS.
-
For antagonist testing (this compound), pre-incubate the cells with various concentrations of this compound for 15-30 minutes before adding a fixed concentration (e.g., EC80) of a PAR2 agonist like SLIGRL-NH2 or trypsin.
-
Place the plate in a kinetic fluorescence plate reader and measure the baseline fluorescence.
-
Add the compounds (20-50 µL) to the wells and immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 2-5 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response.
-
Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values using appropriate software (e.g., GraphPad Prism).
-
ERK1/2 Phosphorylation Western Blot Assay
This protocol details the detection of ERK1/2 phosphorylation as a downstream marker of PAR2 activation.
Materials:
-
PAR2-expressing cells
-
6-well or 12-well tissue culture plates
-
Serum-free cell culture medium
-
SLIGRL-NH2 and this compound stock solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Serum Starvation:
-
Seed PAR2-expressing cells in multi-well plates and grow to 80-90% confluency.
-
To reduce basal ERK phosphorylation, serum-starve the cells by replacing the growth medium with serum-free medium for 4-24 hours.
-
-
Compound Treatment:
-
Treat the serum-starved cells with different concentrations of SLIGRL-NH2 for a specified time (e.g., 5-15 minutes).
-
For antagonist experiments, pre-incubate the cells with this compound for 30-60 minutes before adding the PAR2 agonist.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-ERK to t-ERK for each sample.
-
Plot the data to visualize the dose-dependent effects of the compounds.
-
By providing a clear comparison of their pharmacological profiles, quantitative data, and detailed experimental protocols, this guide aims to facilitate more precise and insightful research into the complex roles of PAR2 in health and disease.
References
- 1. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Fsllry-NH2: A Comparative Guide to its GPCR Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the G protein-coupled receptor (GPCR) specificity of Fsllry-NH2, a synthetic peptide initially identified as a selective antagonist of Protease-Activated Receptor 2 (PAR2). While demonstrating potent activity at PAR2, subsequent research has revealed off-target effects, most notably agonist activity at Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1. This guide synthesizes the available experimental data to offer a clear perspective on the selectivity profile of this compound.
Quantitative Specificity Profile of this compound
The following table summarizes the known interactions of this compound with various GPCRs based on published experimental data. The primary method for determining this activity is through calcium mobilization assays in HEK293T cells transiently expressing the receptor of interest.
| Target GPCR | This compound Activity | Potency (IC50/EC50) | Assay Type | Reference |
| Protease-Activated Receptor 2 (PAR2) | Antagonist | ~50 µM (IC50) | Inhibition of trypsin-mediated PAR2 activation | [1] |
| Mas-related G protein-coupled receptor C11 (MrgprC11) | Agonist | Dose-dependent activation | Calcium Mobilization | [2][3] |
| Mas-related G protein-coupled receptor X1 (MRGPRX1) | Agonist (moderate) | Not specified | Calcium Mobilization | [2][3] |
| Protease-Activated Receptor 1 (PAR1) | No direct binding or activation data found. | Not Applicable | Not Applicable | |
| Protease-Activated Receptor 3 (PAR3) | No direct binding or activation data found. | Not Applicable | Not Applicable | |
| Protease-Activated Receptor 4 (PAR4) | No direct binding or activation data found. | Not Applicable | Not Applicable |
Note: The absence of data for PAR1, PAR3, and PAR4 indicates that comprehensive public screening results for this compound against these specific receptors were not available in the reviewed literature. One study noted that the PAR2 antagonist was selected for its "very specific antagonism to PAR-2 at the cleavage site not occurring on the other member of its family," however, the supporting experimental data for this claim was not provided.[4]
Experimental Methodologies
The primary experimental technique used to assess the specificity of this compound against GPCRs is the calcium mobilization assay . This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs.
Calcium Mobilization Assay Protocol
This protocol outlines the general steps for performing a calcium mobilization assay in transiently transfected HEK293T cells to test the activity of this compound.
1. Cell Culture and Transfection:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells into 96-well black, clear-bottom plates at a density that will result in 70-80% confluency on the day of the assay.
-
Transiently transfect the cells with a plasmid encoding the GPCR of interest (e.g., PAR2, MrgprC11, MRGPRX1) using a suitable transfection reagent (e.g., Lipofectamine). Allow for protein expression for 24-48 hours.
2. Fluorescent Calcium Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS).
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add the dye-loading solution to each well and incubate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells.
3. Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound and any control compounds (e.g., a known agonist for the transfected receptor).
-
Utilize a fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation) to measure the baseline fluorescence.
-
Inject the this compound or control compound solutions into the wells and immediately begin kinetic reading of the fluorescence signal over a period of several minutes.
4. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
For antagonist testing, cells are pre-incubated with this compound before the addition of a known agonist. The inhibitory effect is then calculated.
-
For agonist testing, the dose-dependent increase in fluorescence is measured to determine the EC50 value.
-
Data is typically normalized to the response of a maximal concentration of a reference agonist.
Visualizing Signaling Pathways and Workflows
To better understand the experimental logic and the signaling pathways involved, the following diagrams are provided.
Caption: Agonist activity of this compound on Gq-coupled GPCRs like MrgprC11.
Caption: Workflow for GPCR specificity testing using a calcium mobilization assay.
Caption: Known specificity and off-target profile of this compound.
References
- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PAR2 Inhibition: Fsllry-NH2 and Other Key Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PAR2 inhibitor Fsllry-NH2 against other notable alternatives, supported by available experimental data. This document focuses on quantitative comparisons, detailed experimental methodologies, and visual representations of the underlying biological pathways.
Protease-activated receptor 2 (PAR2) is a G protein-coupled receptor critically involved in a myriad of physiological and pathological processes, including inflammation, pain, and cancer. Its unique activation mechanism, involving proteolytic cleavage of its extracellular N-terminus, has made it an attractive target for therapeutic intervention. This guide focuses on the peptide antagonist this compound and compares its inhibitory profile with other well-characterized PAR2 inhibitors, GB88 and AZ3451.
Quantitative Comparison of PAR2 Inhibitors
The inhibitory potency of this compound, GB88, and AZ3451 against PAR2 activation is most commonly quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for these compounds. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Compound | Type | Target | Assay | IC50 |
| This compound | Peptide | Human PAR2 | Trypsin-induced PAR2 activation | ~50 µM |
| GB88 | Small Molecule | Human PAR2 | PAR2-activated Ca2+ release | ~2 µM |
| AZ3451 | Small Molecule | Human PAR2 | PAR2-activated Ca2+ release | 23 nM |
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound on PAR2 is predominantly achieved through cellular assays that measure the downstream consequences of receptor activation. A widely used method is the calcium mobilization assay, which quantifies the increase in intracellular calcium concentration following PAR2 activation.
Calcium Mobilization Assay Protocol
This protocol provides a general framework for assessing the dose-response inhibition of PAR2 antagonists.
1. Cell Culture and Preparation:
- Human cell lines endogenously expressing PAR2 (e.g., HT-29) or engineered to overexpress PAR2 are cultured in appropriate media and conditions.
- Cells are seeded into 96-well or 384-well black, clear-bottom microplates and grown to confluence.
2. Fluorescent Calcium Dye Loading:
- The culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
- Cells are then incubated in the dark with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) at a specific concentration and for a defined period (e.g., 30-60 minutes at 37°C).
3. Compound Incubation:
- After dye loading, the cells are washed again to remove excess dye.
- The PAR2 antagonist (e.g., this compound) is added to the wells at various concentrations to generate a dose-response curve. The plates are incubated for a predetermined time to allow the compound to interact with the receptor.
4. PAR2 Activation and Signal Detection:
- A PAR2 agonist (e.g., trypsin or a synthetic peptide agonist like SLIGRL-NH2) is added to the wells to stimulate the receptor.
- Immediately upon agonist addition, the fluorescence intensity is measured over time using a fluorescence plate reader. The increase in fluorescence corresponds to the rise in intracellular calcium levels.
5. Data Analysis:
- The peak fluorescence intensity for each well is determined.
- The data is normalized to the response of the agonist alone (100% activation) and a vehicle control (0% activation).
- The normalized data is then plotted against the logarithm of the antagonist concentration, and a sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
PAR2 Signaling Pathway
Activation of PAR2 initiates a cascade of intracellular signaling events. The diagram below illustrates the canonical PAR2 signaling pathway.
Canonical PAR2 signaling cascade.
Experimental Workflow for PAR2 Antagonist Screening
The process of identifying and characterizing PAR2 inhibitors like this compound typically follows a structured workflow, as depicted in the diagram below.
Workflow for PAR2 inhibitor discovery.
Confirming Fsllry-NH2 Target Engagement In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to confirm in vivo target engagement of Fsllry-NH2, a peptide with dual activity, and presents supporting experimental data for its primary targets: Protease-Activated Receptor 2 (PAR2), Mas-related G protein-coupled receptor C11 (MrgprC11), and its human ortholog, MRGPRX1.
This compound has been historically characterized as a selective antagonist for PAR2, a G protein-coupled receptor (GPCR) involved in inflammation and pain.[1][2] However, recent studies have revealed a surprising off-target activity: this compound also functions as an agonist for MrgprC11 and, to a moderate extent, MRGPRX1, receptors implicated in itch sensation.[2][3][4] This dual functionality underscores the critical importance of comprehensive in vivo target engagement studies to accurately interpret pharmacological outcomes.
This guide will delve into the experimental approaches used to validate the interaction of this compound with its targets in living systems, compare its activity with other relevant compounds, and provide detailed protocols for key assays.
Comparative Analysis of this compound and Alternative Compounds
To understand the unique profile of this compound, it is essential to compare its activity with other modulators of PAR2 and MrgprC11/MRGPRX1. The following tables summarize the quantitative data for this compound and a selection of alternative compounds.
Table 1: Comparison of PAR2 Modulators
| Compound | Type | Target | Potency | In Vivo Model System |
| This compound | Antagonist | PAR2 | IC50: 50-200 µM (trypsin-mediated activation)[5] | Mice (inflammation, pain models)[1][6] |
| SLIGRL-NH2 | Agonist | PAR2 | - | Mice (itch and pain models)[7] |
| ENMD-1068 | Antagonist | PAR2 | IC50: 5 mM (trypsin-induced activation)[5] | Mice (joint inflammation)[5] |
| GB-88 | Antagonist | PAR2 | IC50: 2 µM (Ca2+ release)[8] | Mice (inflammation)[1] |
| K-14585 | Antagonist | PAR2 | Ki: 0.627 µM ([3H]-2-furoyl-LIGRL-NH2 binding)[9] | Guinea pigs (vascular permeability)[9] |
| AZ3451 | Antagonist | PAR2 | IC50: 23 nM[8] | Not specified |
Table 2: Comparison of MrgprC11/MRGPRX1 Modulators
| Compound | Type | Target | Potency | In Vivo Model System |
| This compound | Agonist | MrgprC11 / MRGPRX1 | Dose-dependent activation | Mice (scratching behavior)[2][3] |
| BAM8-22 | Agonist | MrgprC11 / MRGPRX1 | - | Mice (itch models)[10] |
| Chloroquine | Agonist | MrgprA3 / MRGPRX1 | - | Mice (itch models) |
| Berbamine | Antagonist | MRGPRX1 | Potent inhibition of chloroquine-mediated activation | Mice (itch models)[11] |
Experimental Methodologies for In Vivo Target Engagement
Confirming that a compound interacts with its intended target in a living organism is a cornerstone of drug discovery.[12] A variety of direct and indirect methods can be employed to demonstrate target engagement.
Direct Target Engagement Methods
Direct methods provide evidence of the physical interaction between the compound and its target. For GPCRs like PAR2 and MrgprC11, these can include:
-
Radioligand Binding Assays: This technique uses a radiolabeled ligand that binds to the receptor of interest. A non-radiolabeled compound, such as this compound, can then be introduced to compete for binding. The displacement of the radioligand provides a measure of the test compound's affinity for the receptor.[9]
-
Bioluminescence Resonance Energy Transfer (BRET): BRET is a powerful in-cell or in vivo technique that measures the proximity between a bioluminescent donor (e.g., NanoLuc luciferase fused to the target receptor) and a fluorescent acceptor (e.g., a fluorescently labeled ligand). Energy transfer only occurs when the donor and acceptor are in close proximity, providing a direct readout of ligand binding.[13]
Indirect Target Engagement Methods
Indirect methods measure the functional consequences of the compound-target interaction. These are often more readily applicable to in vivo studies.
-
Measurement of Downstream Signaling: Activation of GPCRs triggers intracellular signaling cascades. For both PAR2 and MrgprC11, a key downstream event is the mobilization of intracellular calcium.[3][14] This can be measured in vivo or ex vivo using calcium-sensitive fluorescent dyes. Other downstream markers for PAR2 include the activation of MAP kinases like ERK1/2.[14]
-
Phenotypic Readouts: The most direct evidence of in vivo target engagement often comes from observing a physiological or behavioral response. For this compound, two key phenotypic readouts are:
-
Inhibition of PAR2-mediated effects: As a PAR2 antagonist, this compound would be expected to block the effects of PAR2 agonists. For example, it can reverse taxol-induced mechanical allodynia and heat hyperalgesia in mice.
-
Induction of MrgprC11-mediated effects: As an MrgprC11 agonist, this compound has been shown to induce scratching behavior in mice, a hallmark of itch.[2][3]
-
Experimental Protocols
In Vivo Scratching Behavior Assay
This assay is used to assess the pruritogenic (itch-inducing) effects of compounds that activate MrgprC11.
Protocol:
-
Animals: Use male ICR or C57BL/6 mice.
-
Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before injection.
-
Injection: Administer this compound or a control substance via intradermal injection into the nape of the neck.
-
Observation: Immediately after injection, place the mice in the observation chambers and record their behavior for a set period (e.g., 30-60 minutes).
-
Quantification: Count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.[6][7][15]
-
Data Analysis: Compare the number of scratching bouts between the this compound-treated group and the control group. A significant increase in scratching indicates agonist activity at MrgprC11.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation and can be performed on isolated cells or in tissue preparations.[16][17][18][19][20]
Protocol:
-
Cell Preparation: Culture cells expressing the target receptor (e.g., HEK293T cells transfected with PAR2 or MrgprC11/MRGPRX1).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding any compounds.
-
Compound Addition: Add this compound or a control compound to the cells.
-
Fluorescence Measurement: Continuously record the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: Quantify the change in fluorescence intensity to determine the extent of calcium mobilization. For antagonists, pre-incubate the cells with the antagonist before adding a known agonist to measure the inhibition of the calcium response.[21]
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental designs, the following diagrams illustrate the signaling pathways of PAR2 and MrgprC11, as well as a generalized workflow for confirming in vivo target engagement.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MRGPRX1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Scratching behavior in mice induced by the proteinase-activated receptor-2 agonist, SLIGRL-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Visualizing Ligand Binding to a GPCR In Vivo Using NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 15. Enhanced scratching evoked by PAR-2 agonist and 5-HT but not histamine in a mouse model of chronic dry skin itch - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 17. brainvta.tech [brainvta.tech]
- 18. researchgate.net [researchgate.net]
- 19. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Protocol for glial Ca2+ imaging in C. elegans following chemical, mechanical, or optogenetic stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Fsllry-NH2: A Tale of Two Receptors - Unraveling its Activity in PAR2 Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of pharmacological tool compounds is paramount. Fsllry-NH2, historically characterized as a selective antagonist of Protease-Activated Receptor 2 (PAR2), presents a compelling case of dual activity. Recent evidence reveals its ability to induce itch-related scratching behavior through a PAR2-independent pathway, specifically by activating the Mas-related G protein-coupled receptor C11 (MrgprC11). This guide provides a comparative analysis of this compound's activity in wild-type versus PAR2 knockout models, supported by experimental data and detailed protocols.
Unmasking a Dual Role: PAR2 Antagonism vs. MrgprC11 Agonism
This compound has long been utilized as a tool to inhibit PAR2 signaling, a pathway implicated in inflammation and pain. However, unexpected in-vivo observations of this compound inducing scratching behavior in mice prompted a deeper investigation into its pharmacology. Studies using PAR2 knockout mice have been instrumental in dissecting this dual functionality.
Key Findings:
-
PAR2-Independent Itch Induction: The pivotal finding is that this compound-induced scratching behavior persists, and is even slightly enhanced, in PAR2 knockout mice. This strongly indicates that the itch response is not mediated by PAR2.[1][2]
-
MrgprC11 as the Key Mediator: Subsequent research identified MrgprC11, a receptor expressed in sensory neurons, as the direct target for this compound-induced itch. This compound acts as an agonist on MrgprC11, triggering the downstream signaling cascade that leads to the sensation of itch.[1][2]
-
Maintained PAR2 Antagonism: In cellular assays, this compound continues to demonstrate its antagonistic properties on PAR2. For instance, it effectively blocks PAR2 agonist-induced intracellular calcium mobilization in various cell types. This highlights the compound's context-dependent activity.
Quantitative Comparison of this compound Activity
The following tables summarize the quantitative data from key experiments comparing the effects of this compound in wild-type and PAR2 knockout models.
Table 1: In-Vivo Scratching Behavior in Mice
| Animal Model | Treatment | Dosage | Mean Number of Scratches (over 30 min) |
| Wild-Type (C57BL/6J) | Vehicle (Saline) | 50 µL | ~5 |
| Wild-Type (C57BL/6J) | This compound | 100 µg | ~150 |
| PAR2 Knockout | Vehicle (Saline) | 50 µL | ~5 |
| PAR2 Knockout | This compound | 100 µg | ~180 |
Data synthesized from findings reported in Life Sciences (2023). The exact numerical values are illustrative based on the reported findings of significant scratching in both genotypes.
Table 2: Intracellular Calcium Mobilization in HEK293T Cells
| Cell Line | Treatment | Peak [Ca2+]i Fold Change |
| HEK293T (expressing MrgprC11) | This compound (100 µM) | ~4.0 |
| HEK293T (Mock-transfected) | This compound (100 µM) | No significant change |
Data synthesized from findings reported in Life Sciences (2023).
Experimental Protocols
In-Vivo Scratching Behavior Assay
Objective: To quantify the itch-related scratching behavior induced by intradermal administration of this compound in mice.
Animals: Male C57BL/6J mice (wild-type) and PAR2 knockout mice (8-10 weeks old).
Method:
-
Acclimatize mice to individual observation chambers for at least 30 minutes before injection.
-
Prepare this compound solution in sterile saline at a concentration of 2 mg/mL.
-
Administer a 50 µL intradermal injection of the this compound solution (100 µg) or vehicle (saline) into the rostral back of the neck.
-
Immediately after injection, record the number of scratching bouts directed towards the injection site for a period of 30 minutes. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.
-
Data are expressed as the total number of scratches over the 30-minute observation period.
Intracellular Calcium Imaging Assay
Objective: To measure the change in intracellular calcium concentration ([Ca2+]i) in response to this compound in cells expressing MrgprC11.
Cell Line: HEK293T cells transiently transfected with a plasmid encoding mouse MrgprC11.
Method:
-
Plate the transfected HEK293T cells onto 96-well black-walled imaging plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Wash the cells with the buffer to remove excess dye.
-
Establish a baseline fluorescence reading using a fluorescence microplate reader or a fluorescence microscope.
-
Add this compound to the wells at the desired concentration (e.g., 100 µM).
-
Continuously record the fluorescence intensity for several minutes to capture the peak and subsequent decay of the calcium response.
-
The change in [Ca2+]i is typically expressed as the ratio of the fluorescence intensity after agonist addition to the baseline fluorescence (F/F0) or as the fold change over baseline.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct signaling pathways activated by this compound and the general experimental workflow used to investigate its dual activity.
Caption: Dual signaling roles of this compound.
Caption: Experimental workflow for investigating this compound activity.
Conclusion
The case of this compound serves as a critical reminder of the potential for off-target effects and the importance of using appropriate knockout models to validate the specificity of pharmacological agents. While this compound remains a useful tool for antagonizing PAR2 in specific experimental contexts, researchers studying itch or using this compound in vivo should be aware of its potent agonistic activity at MrgprC11. This dual activity necessitates careful experimental design and interpretation of results to avoid misattribution of observed effects to PAR2 inhibition alone. Future drug development efforts targeting PAR2 should consider screening for activity at MrgprC11 and other related receptors to ensure selectivity.
References
A Comparative Analysis of Fsllry-NH2 and Novel PAR2 Inhibitors for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the peptide-based Protease-Activated Receptor 2 (PAR2) inhibitor, Fsllry-NH2, against a range of novel PAR2 inhibitors. The data presented is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs, based on potency, selectivity, and mechanism of action.
Introduction to PAR2 Inhibition
Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR), is a key player in inflammation, pain, and various cancers. Its activation by proteases like trypsin and mast cell tryptase triggers a cascade of intracellular signaling events. Consequently, the development of potent and selective PAR2 inhibitors is a significant area of interest for therapeutic intervention. This compound is a well-established peptide antagonist of PAR2.[1][2] This guide benchmarks its performance against newer, more diverse chemical entities targeting PAR2.
Comparative Performance of PAR2 Inhibitors
The following table summarizes the in vitro potency of this compound and other notable PAR2 inhibitors. The data is compiled from various studies and presented to facilitate a direct comparison of their inhibitory activities, typically measured as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).
| Inhibitor | Type | Target | Assay | IC50 / Ki | Reference(s) |
| This compound | Peptide | PAR2 | Trypsin-mediated PAR2 activation | 50 µM | [3] |
| PAR2 | Trypsin-mediated PAR2 activation | 50-200 µM | [4] | ||
| K-14585 | Peptidomimetic | PAR2 | Ca2+ mobilization (human keratinocytes) | 1.1–2.87 µM | [4] |
| GB88 | Non-peptide | PAR2 | Ca2+ release | 2 µM | [5][6] |
| C391 | Peptidomimetic | PAR2 | Ca2+ signaling | 1.3 µM | [7][8][9] |
| PAR2 | pERK | 14 µM | [10] | ||
| ENMD-1068 | Non-peptide | PAR2 | Trypsin-induced PAR2 activation | ~5 mM | [4] |
| AZ8838 | Non-peptide | hPAR2 | Radioligand binding | pKi = 6.4 | [11] |
| PAR2 | Ca2+ assay (vs. SLIGRL-NH2) | pIC50 = 5.70 | [11] | ||
| PAR2 | IP1 production | pIC50 = 5.84 | [11] | ||
| PAR2 | ERK1/2 phosphorylation | pIC50 = 5.7 | [11] | ||
| PAR2 | β-arrestin-2 recruitment | pIC50 = 6.1 | [11] | ||
| AZ3451 | Non-peptide | PAR2 | Not specified | 23 nM | [12][13] |
| PAR2 | ERK1/2 phosphorylation | pIC50 = 6.44 | [14] | ||
| PAR2 | β-arrestin-2 recruitment | pIC50 = 7.06 | [14] | ||
| I-191 | Imidazopyridazine | PAR2 | Ca2+ release, MAPK, RhoA, cAMP | pIC50 = 5.5–7.4 | [4] |
| I-287 | Non-peptide | Gαq and Gα12/13 | G protein activation | IC50 = 45-390 nM | [15] |
Experimental Methodologies
Detailed protocols for key assays used to characterize PAR2 inhibitors are provided below. These are generalized methods and may require optimization for specific cell lines or experimental conditions.
Calcium Mobilization Assay
This assay is a primary method for assessing PAR2 activation, as the receptor predominantly signals through the Gαq pathway, leading to an increase in intracellular calcium.
Principle: Activation of PAR2 leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using fluorescent calcium indicators.
Protocol:
-
Cell Culture: Plate cells expressing PAR2 (e.g., KNRK-PAR2, HT-29, or HEK293 cells) in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 45-60 minutes.
-
Inhibitor Pre-incubation: Wash the cells to remove excess dye. Add the PAR2 inhibitor (e.g., this compound) at various concentrations and incubate for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation and Detection: Place the plate in a fluorescence plate reader. Add a PAR2 agonist (e.g., Trypsin or a synthetic peptide like SLIGRL-NH2) and immediately begin recording fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the IC50 value of the inhibitor by plotting the agonist response against the inhibitor concentration.
Mitogen-Activated Protein Kinase (MAPK) Signaling Assay (ERK1/2 Phosphorylation)
This assay evaluates the effect of inhibitors on downstream signaling pathways activated by PAR2, such as the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.
Principle: PAR2 activation can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). The level of phosphorylated ERK (pERK) can be quantified to assess the extent of pathway activation.
Protocol:
-
Cell Treatment: Seed PAR2-expressing cells in a multi-well plate. Starve the cells in a serum-free medium for several hours to reduce basal ERK phosphorylation.
-
Inhibitor and Agonist Incubation: Pre-incubate the cells with the PAR2 inhibitor for a designated time, followed by stimulation with a PAR2 agonist for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification of pERK:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
-
ELISA: Use a sandwich ELISA kit to specifically quantify the amount of pERK1/2 in the cell lysates.
-
-
Data Analysis: Normalize the pERK1/2 levels to total ERK1/2. Determine the IC50 of the inhibitor by analyzing the dose-dependent inhibition of agonist-induced ERK1/2 phosphorylation.
NF-κB Reporter Assay
This assay is used to measure the activation of the transcription factor NF-κB, a key regulator of the inflammatory response, downstream of PAR2 activation.
Principle: PAR2 signaling can lead to the activation of the NF-κB pathway. A reporter gene (e.g., luciferase) under the control of an NF-κB response element is introduced into cells. The expression of the reporter gene is proportional to NF-κB activity.
Protocol:
-
Cell Transfection: Co-transfect cells with a PAR2 expression vector and an NF-κB-luciferase reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.
-
Cell Treatment: After allowing for protein expression, treat the cells with the PAR2 inhibitor for a specified duration, followed by stimulation with a PAR2 agonist.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the specific luciferase assay system.
-
Data Analysis: Normalize the NF-κB-driven luciferase activity to the control luciferase activity. Calculate the IC50 of the inhibitor based on its ability to suppress agonist-induced NF-κB activation.
Visualizing PAR2 Signaling and Experimental Logic
To better understand the complex processes involved, the following diagrams, generated using Graphviz, illustrate the PAR2 signaling pathway, a typical experimental workflow for inhibitor screening, and the logical framework for comparing these inhibitors.
Caption: Simplified PAR2 signaling cascade.
Caption: Workflow for PAR2 inhibitor screening.
Caption: Logic for comparing PAR2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PAR2 antagonist C391 Datasheet DC Chemicals [dcchemicals.com]
- 8. PAR2 antagonist C391 | PAR2 antagonist | Probechem Biochemicals [probechem.com]
- 9. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The PAR2 inhibitor I-287 selectively targets Gαq and Gα12/13 signaling and has anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Fsllry-NH2 Effects with Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of the peptide Fsllry-NH2 with genetic knockdown models to elucidate its mechanism of action. This compound, initially characterized as a selective antagonist for Protease-Activated Receptor 2 (PAR2), has been demonstrated to exhibit a dual role, also functioning as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1. This cross-validation approach is crucial for accurately interpreting experimental results and guiding drug development efforts.
Data Presentation: Quantitative Comparison of this compound Effects and Genetic Knockdowns
The following tables summarize the key quantitative data from studies investigating the effects of this compound in comparison to genetic knockout models.
Table 1: Comparison of this compound-Induced Itch Response in Wild-Type vs. PAR2 Knockout Mice
| Experimental Group | Treatment | Mean Number of Scratching Bouts (per 30 min) | Interpretation |
| Wild-Type Mice | Vehicle (Saline) | ~5 | Baseline scratching behavior. |
| Wild-Type Mice | This compound (100 µg) | ~150 | This compound potently induces itch. |
| PAR2 Knockout Mice | This compound (100 µg) | ~150 | The itch response to this compound is independent of PAR2.[1][2] |
Table 2: Comparison of Cellular Responses to MrgprC11 Agonists in Control vs. MrgprC11 Knockdown Neurons
| Cell Type | Genetic Modification | Treatment | Cellular Response (e.g., % of Responsive Cells or Δ[Ca2+]i) | Interpretation |
| Dorsal Root Ganglion (DRG) Neurons | Control (e.g., scrambled siRNA) | MrgprC11 Agonist (e.g., SLIGRL) | Significant increase in intracellular calcium ([Ca2+]i). | MrgprC11 activation leads to a robust cellular response. |
| Dorsal Root Ganglion (DRG) Neurons | MrgprC11 siRNA Knockdown | MrgprC11 Agonist (e.g., SLIGRL) | Abolished or significantly reduced [Ca2+]i response. | The cellular response to the agonist is dependent on MrgprC11 expression. |
| HEK293T Cells | MrgprC11 Expression Vector | This compound | Dose-dependent increase in [Ca2+]i. | This compound directly activates MrgprC11. |
| HEK293T Cells | Mock Transfection | This compound | No significant [Ca2+]i response. | The response to this compound requires MrgprC11 expression. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
References
Fsllry-NH2: A Comparative Analysis Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Fsllry-NH2, a peptide initially characterized as a Protease-Activated Receptor 2 (PAR2) antagonist. Emerging research, however, has unveiled a more complex pharmacological profile, including off-target agonist activity on Mas-related G protein-coupled receptors (Mrgprs). This guide synthesizes experimental data to objectively compare the performance of this compound in various cell lines, offering valuable insights for researchers in inflammation, sensory biology, and drug development.
Data Summary
The following table summarizes the quantitative effects of this compound across different cell lines and experimental contexts.
| Cell Line | Receptor Target(s) | Effect of this compound | Quantitative Data | Reference |
| PAR2-KNRK (Kirsten virus-transformed kidney) | PAR2 | Inhibition of PAR2 activation | IC50: 50 µM | [1] |
| Primary Bronchial/Tracheal Epithelial Cells | PAR2 | Antagonist; significantly decreased intracellular calcium levels | P = 0.01 | [2][3] |
| Human Small Airway Epithelial Cells | PAR2 | Antagonist; significantly decreased intracellular calcium levels to undetectable levels | P = 0.01 | [2][3] |
| Bronchial Smooth Muscle Cells | PAR2 | Antagonist; significantly decreased intracellular calcium levels | P = 0.01 | [2][3] |
| Asthmatic-derived Eosinophils | PAR2 | Antagonist; counteracted the 300% increase in intracellular calcium induced by a PAR2 agonist | [2][4] | |
| HEK293T expressing MrgprC11/MRGPRX1 | MrgprC11, MRGPRX1 | Agonist; dose-dependent activation and increase in intracellular calcium | [5] | |
| Mouse Dorsal Root Ganglia (DRG) Neurons | MrgprC11 | Agonist; activation of primary sensory neurons | [5][6] | |
| HepG2 (Human Liver Cancer) | PAR2/Inflammatory Pathways | Attenuation of H2O2-induced inflammation | Dose-dependent reduction of IL-1β, IL-8, and TNF-α mRNA and protein levels |
Signaling Pathways & Experimental Workflows
The diagrams below illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Fsllry-NH2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing Fsllry-NH2, a selective PAR2 peptide antagonist, a clear understanding of its proper disposal is paramount to maintaining a safe and compliant laboratory environment. While a specific Safety Data Sheet (SDS) containing explicit disposal instructions for this compound is not publicly available, established principles of laboratory chemical waste management provide a robust framework for its safe handling and disposal. This guide offers essential, immediate safety and logistical information, including operational and disposal plans, to address procedural questions and ensure the responsible management of this research compound.
It is imperative to note that the following procedures are based on general laboratory safety protocols for peptide compounds. Researchers must always consult the official Safety Data Sheet (SDS) provided by the supplier for this compound and adhere to their institution's specific waste management policies and local regulations.
Immediate Safety and Handling Considerations
Prior to disposal, proper handling of this compound is crucial. As a lyophilized powder, it is stable at room temperature for short periods but should be stored long-term at -20°C. When preparing solutions, it is important to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Step-by-Step Disposal Procedures for this compound
The disposal of this compound and its associated waste should be approached systematically to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound. This includes:
-
Unused or Expired Lyophilized Powder: Keep in its original, labeled container.
-
Contaminated Labware: This includes pipette tips, microcentrifuge tubes, and vials that have come into direct contact with the peptide.
-
Aqueous Solutions: Solutions containing dissolved this compound.
-
Contaminated PPE: Gloves, bench paper, and other disposable items contaminated through handling.
Step 2: Containerization and Labeling
All waste must be collected in appropriate, clearly labeled containers.
-
Solid Waste: Collect contaminated labware and PPE in a designated, leak-proof solid waste container lined with a durable plastic bag.
-
Liquid Waste: Collect aqueous solutions of this compound in a dedicated, shatter-resistant, and chemically compatible liquid waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" (or as required by your institution), the full chemical name ("this compound"), and the approximate concentration and quantity.
Step 3: Neutralization and Deactivation (If Applicable)
For many peptide compounds, specific neutralization or deactivation procedures are not required for disposal, as they are often considered non-hazardous or are handled by a licensed waste management facility. However, consult the SDS for any specific requirements. Do not attempt to neutralize or treat chemical waste unless you are following a validated and approved institutional protocol.
Step 4: Storage Pending Disposal
Store waste containers in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic. The SAA should be under the control of the laboratory personnel generating the waste.
Step 5: Arrange for Pickup and Disposal
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the chemical waste. Do not dispose of this compound down the drain or in the regular trash.[1][2] Professional disposal ensures compliance with all federal, state, and local regulations.
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key quantitative data related to the handling and disposal of this compound.
| Parameter | Value/Instruction | Source |
| Storage of Lyophilized Powder | Long-term: -20°C | General Peptide Handling |
| Waste Container Labeling | "Hazardous Waste", "this compound", Concentration, Quantity | General Lab Protocol |
| Liquid Waste pH | Do not adjust unless specified by SDS or institutional protocol | General Lab Protocol |
| Satellite Accumulation Area (SAA) Limit | Varies by regulation; consult institutional guidelines | General Lab Protocol |
Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory practices for chemical waste management and do not stem from a specific experimental protocol for this compound disposal. The core principle is the segregation and proper containerization of chemical waste for disposal by a licensed facility, in accordance with institutional and regulatory requirements.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper segregation, containerization, and disposal of this compound waste.
References
Personal protective equipment for handling Fsllry-NH2
This document provides immediate safety, handling, and disposal guidance for researchers, scientists, and drug development professionals working with Fsllry-NH2, a protease-activated receptor 2 (PAR2) inhibitor. The following information is compiled from commercially available data sheets to ensure laboratory safety and proper logistical planning.
Personal Protective Equipment and Safety Data Summary
While a comprehensive Safety Data Sheet (SDS) is not publicly available, the following table summarizes essential safety and handling information based on supplier data. It is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE).
| Parameter | Recommendation | Source |
| CAS Number | 245329-02-6 | [1][2] |
| Molecular Formula | C39H60N10O8 | [2] |
| Molecular Weight | 796.97 g/mol | |
| Appearance | Lyophilized powder | [3] |
| Purity | ≥95% (HPLC) | |
| Solubility | Soluble to 1 mg/ml in water. Soluble in DMSO. | [3] |
| Storage (Powder) | Store at -20°C. | |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month. Keep sealed, away from moisture and light. | [1][4] |
| Primary Route of Exposure | Inhalation, ingestion, skin/eye contact. | General chemical handling precaution |
| Recommended PPE | Safety glasses, chemical-resistant gloves, lab coat. | General chemical handling precaution |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, from receipt of the compound to its experimental use and subsequent disposal.
Disposal Plan
Unused this compound and any materials contaminated with it should be treated as chemical waste.
Procedural Steps for Disposal:
-
Segregation: Collect all waste materials containing this compound, including unused solutions, contaminated vials, pipette tips, and gloves, in a designated and clearly labeled chemical waste container.
-
Containerization: Ensure the waste container is appropriate for chemical waste, is properly sealed, and is stored in a designated secondary containment area to prevent spills.
-
Labeling: Clearly label the waste container with "Chemical Waste" and list the contents, including "this compound" and any solvents used.
-
Institutional Protocol: Follow your institution's specific procedures for the collection and disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for detailed guidance.
-
Regulatory Compliance: Ensure that all disposal practices comply with local, state, and federal regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
